molecular formula C11H21N3O3 B1386551 (R)-1-Boc-piperidine-3-carboxylic acid hydrazide CAS No. 1002359-83-2

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Cat. No.: B1386551
CAS No.: 1002359-83-2
M. Wt: 243.3 g/mol
InChI Key: DABYYYLRDBQJTK-MRVPVSSYSA-N
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Description

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral synthon of high value in pharmaceutical research and organic synthesis. Its structure incorporates a sterically defined (R)-configured piperidine ring, a Boc-protected amine for orthogonal deprotection, and a highly reactive hydrazide functional group. The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly through its reaction with carbonyl compounds to form hydrazones and acyl hydrazides, which can be further elaborated. This makes it exceptionally useful for constructing peptidomimetics and other pharmacologically active scaffolds. The piperidine moiety is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system, and the chirality is critical for achieving selectivity towards biological targets, such as enzymes or receptors. Researchers utilize this building block in the development of protease inhibitors, receptor agonists/antagonists, and as a precursor for heterocyclic compounds like 1,3,4-oxadiazoles. The Boc group is readily removable under mild acidic conditions, allowing for subsequent functionalization of the secondary amine, which is a common feature in many active pharmaceutical ingredients. This compound is intended for research applications only.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYYYLRDBQJTK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a valuable chiral building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by authoritative references. This document is designed to empower researchers to effectively utilize this versatile molecule in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a diverse range of biological macromolecules. The introduction of a carboxylic acid hydrazide at the 3-position of the piperidine ring, particularly in the (R)-enantiomeric form, provides a synthetically versatile handle for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.[1]

This guide will explore the fundamental chemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, providing a robust foundation for its application in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide are summarized in the table below. These values are a combination of computed data from reliable sources and typical ranges observed for similar compounds.

PropertyValueSource
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate[2]
CAS Number 1002359-83-2[2][3]
Molecular Formula C₁₁H₂₁N₃O₃[2]
Molecular Weight 243.30 g/mol [2]
Appearance Expected to be a white to off-white solidGeneral knowledge
Purity ≥97.0% (commercially available)[3]
XLogP3 0.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]

Note: Some properties are computed and should be considered as estimates.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the chiral center and the conformational flexibility of the piperidine ring. Key expected signals include:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

    • A series of multiplets in the range of 1.5-3.8 ppm corresponding to the protons of the piperidine ring. The proton at the C3 position, being adjacent to the chiral center and the carbonyl group, will likely appear as a distinct multiplet.

    • Broad signals corresponding to the -NH- and -NH₂ protons of the hydrazide group, which may be exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. Expected signals include:

    • A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • Signals in the range of 25-55 ppm for the carbons of the piperidine ring.

    • A signal for the carbonyl carbon of the Boc group around 155 ppm.

    • A signal for the carbonyl carbon of the hydrazide group around 170-175 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

  • N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group of the hydrazide. A broader band may also be present for the -NH- proton.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the piperidine ring and the tert-butyl group.

  • C=O stretching: Two strong absorption bands are expected for the carbonyl groups. The Boc carbonyl will likely appear around 1680-1700 cm⁻¹, while the hydrazide carbonyl will be at a slightly lower frequency, around 1650-1670 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 244.31. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]

Synthesis and Purification

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide typically starts from the commercially available (R)-1-Boc-piperidine-3-carboxylic acid. The conversion of a carboxylic acid to a hydrazide is a standard and reliable transformation in organic synthesis.

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine.

SynthesisWorkflow Start (R)-1-Boc-piperidine- 3-carboxylic acid Activation Carboxylic Acid Activation Start->Activation Intermediate Activated Ester/ Acyl Chloride Activation->Intermediate Reaction Nucleophilic Acyl Substitution with Hydrazine Intermediate->Reaction Product (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for hydrazide synthesis.[5][6]

Step 1: Esterification of (R)-1-Boc-piperidine-3-carboxylic acid

  • Rationale: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, facilitates purification and subsequent reaction with hydrazine.

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding ester.

Step 2: Hydrazinolysis of the Ester

  • Rationale: The ester is converted to the hydrazide by reaction with hydrazine hydrate. This is a highly efficient and clean reaction.

  • Dissolve the ester from the previous step (1.0 eq) in a suitable solvent such as ethanol or isopropanol (5-10 volumes).

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexanes, diethyl ether).

  • Column Chromatography: If recrystallization is not effective, purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.

Reactivity and Synthetic Applications

The synthetic utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide stems from the reactivity of the hydrazide moiety and the ability to deprotect the piperidine nitrogen.

Reactivity of the Hydrazide Group

The hydrazide functional group is a versatile precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.

Reactivity Hydrazide (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide Aldehyde Aldehydes/Ketones Hydrazide->Aldehyde Condensation Dicarbonyl 1,3-Dicarbonyl Compounds Hydrazide->Dicarbonyl Cyclocondensation Isothiocyanate Isothiocyanates Hydrazide->Isothiocyanate Cyclization SulfonylChloride Sulfonyl Chlorides Hydrazide->SulfonylChloride Sulfonylation Hydrazone Hydrazones Aldehyde->Hydrazone Pyrazole Pyrazoles Dicarbonyl->Pyrazole Thiadiazole Thiadiazoles Isothiocyanate->Thiadiazole Sulfonohydrazide N-Acylsulfonohydrazides SulfonylChloride->Sulfonohydrazide

Caption: Key reactions of the hydrazide functionality for the synthesis of important heterocycles.

  • Formation of Hydrazones: The hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often the first step in the synthesis of more complex heterocyclic systems.

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents provides access to substituted pyrazoles, a common motif in bioactive molecules.

  • Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization reactions of the hydrazide with various reagents can lead to the formation of five-membered aromatic heterocycles like oxadiazoles and thiadiazoles.

  • Formation of N-Acylsulfonohydrazides: Reaction with sulfonyl chlorides yields N-acylsulfonohydrazides, which are precursors to various other functional groups.

Deprotection of the Boc Group

The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[7] This deprotection unmasks the piperidine nitrogen, allowing for further functionalization at this position.

Deprotection BocProtected (R)-1-Boc-piperidine derivative Acid Acidic Conditions (e.g., TFA, HCl) BocProtected->Acid Deprotection Deprotected Deprotected (R)-piperidine derivative Acid->Deprotected

Caption: Acid-catalyzed deprotection of the N-Boc group.

The ability to selectively deprotect the piperidine nitrogen provides an orthogonal handle for further synthetic modifications, making (R)-1-Boc-piperidine-3-carboxylic acid hydrazide a bifunctional building block.

Applications in Drug Discovery

The structural features of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide make it an attractive starting material for the synthesis of a variety of potential therapeutic agents. The piperidine scaffold is a key component of many drugs targeting the central nervous system (CNS), and the hydrazide functionality allows for its incorporation into larger molecules through stable linkages.[1]

While specific examples of marketed drugs derived directly from this starting material are not publicly documented, its utility can be inferred from the prevalence of the substituted piperidine motif in drug discovery. For instance, the synthesis of (R)-3-Boc-aminopiperidine, an important intermediate for diabetes drugs, highlights the value of chiral 3-substituted piperidines.[8] The hydrazide derivative offers an alternative and versatile handle for the construction of novel chemical entities.

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, the synthetic flexibility of the hydrazide group, and the orthogonal nature of the Boc protecting group provide chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the quest for new and improved therapeutics.

References

  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [Link]

  • Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. FTIR spectra of all prepared BOC-glycine and esters. [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
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  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Google Patents.
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An In-Depth Technical Guide to tert-Butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, analytical characterization, and its role as a versatile building block in the creation of novel therapeutics.

Introduction: The Strategic Importance of Chiral Piperidines in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for engaging with biological targets. The introduction of chirality, as in the (3R) configuration of the title compound, further refines its utility, allowing for stereospecific interactions that can significantly enhance potency and reduce off-target effects.

The subject of this guide, tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, combines three key functional motifs:

  • A Boc-protected piperidine ring , which ensures solubility in organic solvents and allows for controlled manipulation of the piperidine nitrogen.

  • A chiral center at the 3-position , predisposing it for stereoselective synthesis.

  • A hydrazinecarbonyl (carbohydrazide) group , a versatile functional handle for a variety of chemical transformations.

This unique combination of features makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of enzyme inhibitors and other targeted therapies.

Physicochemical Properties and Structural Attributes

The structure of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is presented below:

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_hydrazinolysis Hydrazinolysis cluster_product Final Product start_mat (R)-1-Boc-piperidine-3-carboxylic acid activation Esterification or Coupling Agent Activation start_mat->activation Step 1 hydrazinolysis Reaction with Hydrazine Hydrate activation->hydrazinolysis Step 2 product tert-butyl (3R)-3-(hydrazinecarbonyl) piperidine-1-carboxylate hydrazinolysis->product Step 3

Figure 2: General synthetic workflow.

Recommended Synthetic Protocol

This protocol is based on the well-established method of converting an ester to a hydrazide, a common and high-yielding procedure.

Step 1: Esterification of (R)-1-Boc-piperidine-3-carboxylic acid

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in methanol or ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding methyl or ethyl ester. This intermediate is often used in the next step without further purification.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the crude ester from Step 1 in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to afford tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate as a solid.

Causality Behind Experimental Choices:

  • Esterification as an intermediate step: Direct conversion of a carboxylic acid to a hydrazide can be achieved using coupling reagents, but the two-step process through an ester is often cleaner and avoids the formation of byproducts associated with some coupling agents. The esterification is typically high-yielding and the intermediate is easily carried forward. [1]* Use of excess hydrazine hydrate: This ensures the complete conversion of the ester to the hydrazide and helps to drive the reaction to completion.

  • Choice of solvent: Alcohols are good solvents for both the ester and hydrazine hydrate, facilitating a homogeneous reaction.

Analytical Characterization

A comprehensive characterization of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the piperidine ring protons (a complex series of multiplets), and the protons of the hydrazinecarbonyl group.

    • ¹³C NMR spectroscopy will show resonances for the carbonyl carbons of the Boc group and the hydrazide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 244.1656. [2]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300 cm⁻¹), the C=O stretching of the urethane (Boc group) at approximately 1680-1700 cm⁻¹, and the C=O stretching of the hydrazide (amide I band) around 1640-1660 cm⁻¹.

Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules, primarily due to the reactivity of the hydrazinecarbonyl moiety. This group can readily participate in reactions to form heterocycles or act as a linker.

Synthesis of Pyrazole Derivatives

Hydrazides are common precursors for the synthesis of pyrazoles, a heterocyclic motif found in numerous bioactive compounds. The reaction of a carbohydrazide with a 1,3-dicarbonyl compound or its equivalent is a classical method for pyrazole formation. [3]

Pyrazole_Synthesis start tert-butyl (3R)-3-(hydrazinecarbonyl) piperidine-1-carboxylate product Chiral Piperidinyl-Pyrazole Derivative start->product Condensation reagent 1,3-Dicarbonyl Compound reagent->product

Figure 3: General scheme for pyrazole synthesis.

Role as a Linker in Bioactive Molecules

The hydrazinecarbonyl group can be further functionalized to link the piperidine scaffold to other pharmacophores. For instance, it can be acylated or reacted with isocyanates to form more complex structures.

Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While direct evidence for the use of the title compound is not prevalent in readily available literature, its structural motif is highly relevant to the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. Many DPP-4 inhibitors feature a chiral aminopiperidine core. [4][5]The hydrazinecarbonyl group can be envisioned as a synthetic precursor to an amino group via reactions such as the Curtius rearrangement, although this would be a multi-step transformation. More directly, related 3-aminopiperidine derivatives are key intermediates in the synthesis of these drugs. [4]

Safety and Handling

As a laboratory chemical, tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, information on related compounds can provide guidance.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [6]* Toxicity: Hydrazine derivatives can be toxic. Handle with caution and avoid exposure. [7]* Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

Tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is a strategically important chiral building block for drug discovery. Its synthesis from readily available starting materials is straightforward, and its hydrazinecarbonyl functional group offers a versatile handle for the construction of a wide range of molecular architectures. While specific examples of its incorporation into late-stage clinical candidates are not widely reported, its structural features make it a highly valuable tool for medicinal chemists exploring novel chemical space, particularly in the areas of enzyme inhibitors and other targeted therapies. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors.

References

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Lazić, A. M., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3378. Available at: [Link]

  • DiRocco, D. A., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 21(10), 1699–1704. Available at: [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kopcsó, K., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3121. Available at: [Link]

  • Biswas, S., et al. (2014). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 18(2), 343–348. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (C11H21N3O3). Retrieved from [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Wang, Y., et al. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 10(29). Available at: [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 751-756. Available at: [Link]

  • Yeşilkaya, S., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(16), 4983. Available at: [Link]

  • Jardosh, H. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? [Question]. ResearchGate. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.

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A Comprehensive Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This document is intended for informational purposes only and should not be construed as a substitute for professional scientific guidance. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Executive Summary

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide, bearing the CAS number 1002359-83-2, is a chiral building block of paramount importance in contemporary medicinal chemistry. Its strategic combination of a conformationally constrained piperidine scaffold, a stereodefined center, and a versatile hydrazide functional group makes it an invaluable asset in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical attributes, a detailed, field-proven synthetic protocol, and a discussion of its applications, with a particular focus on its role in the development of innovative therapeutics. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this compound in their research endeavors.

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine motif is a recurring feature in a multitude of FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1] The introduction of a chiral center, as seen in the (R)-configuration of the title compound, allows for a more precise three-dimensional orientation of substituents, which is often critical for potent and selective interaction with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for its selective removal under specific acidic conditions, a crucial feature in multi-step synthetic sequences.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is fundamental for its effective application in synthetic chemistry.

PropertyValueSource
CAS Number 1002359-83-2[3]
Molecular Formula C11H21N3O3[3]
Molecular Weight 243.30 g/mol [3]
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate[3]
Appearance White to off-white solidCommercially available data
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSOGeneral chemical knowledge

Synthesis and Quality Control: A Self-Validating Protocol

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a well-established, two-step process commencing from the corresponding carboxylic acid. The protocol described herein is designed to be self-validating, with clear checkpoints for ensuring the quality of intermediates and the final product.

Synthetic Workflow

The synthetic strategy involves the initial esterification of (R)-1-Boc-piperidine-3-carboxylic acid to its methyl ester, followed by hydrazinolysis to yield the desired product. This approach is favored due to the high yields and ease of purification of the intermediate ester.

synthesis_workflow start (R)-1-Boc-piperidine-3-carboxylic acid intermediate (R)-1-Boc-piperidine-3-carboxylic acid methyl ester start->intermediate Esterification (SOCl₂, MeOH) product (R)-1-Boc-piperidine-3-carboxylic acid hydrazide intermediate->product Hydrazinolysis (Hydrazine hydrate, EtOH)

Figure 1. Synthetic pathway for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid methyl ester

This procedure is adapted from the work of Matulevičiūtė, G. et al. (2021).

  • Reaction Setup: To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution. The use of thionyl chloride is a classic and efficient method for the esterification of carboxylic acids in the presence of an alcohol.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude (R)-1-Boc-piperidine-3-carboxylic acid methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl ester as a colorless oil.

Step 2: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

This is a standard procedure for the conversion of esters to hydrazides.

  • Reaction Setup: Dissolve the purified (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine ensures the complete conversion of the ester.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product is often a solid or a viscous oil.

  • Purification: Triturate the residue with a non-polar solvent such as diethyl ether or hexanes to induce precipitation of the solid product. Collect the solid by filtration, wash with the same non-polar solvent to remove any non-polar impurities, and dry under vacuum to yield (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a white to off-white solid.

Analytical Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and purity assessmentCharacteristic peaks for the Boc group, piperidine ring protons, and the hydrazide moiety. Absence of signals corresponding to the methyl ester or other impurities.
Mass Spectrometry Molecular weight verificationDetection of the molecular ion peak corresponding to the calculated mass of C11H21N3O3.
Chiral HPLC Determination of enantiomeric purityA single major peak corresponding to the (R)-enantiomer, with the area of the (S)-enantiomer peak being minimal, indicating high enantiomeric excess.
Melting Point Preliminary purity assessmentA sharp and defined melting point range.

Applications in Drug Discovery: A Versatile Synthetic Tool

The hydrazide functionality of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse and complex molecules.

Synthesis of Heterocyclic Scaffolds

Carboxylic acid hydrazides are well-established precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents. For instance, condensation of the hydrazide with 1,3-dicarbonyl compounds provides a direct route to pyrazole derivatives.

heterocycle_synthesis hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide pyrazole Chiral Pyrazole Derivative hydrazide->pyrazole diketone 1,3-Diketone diketone->pyrazole

Figure 2. Condensation reaction for pyrazole synthesis.

Role in the Synthesis of DPP-4 Inhibitors

While not a direct application of the hydrazide, the closely related (R)-3-amino-1-Boc-piperidine, which can be synthesized from the subject compound, is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This highlights the importance of the (R)-1-Boc-piperidine-3-yl scaffold in constructing potent enzyme inhibitors.

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide stands out as a strategically important and versatile chiral building block in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, coupled with the multifaceted reactivity of the hydrazide group, provides a reliable platform for the construction of novel and complex molecular entities. The inherent chirality of the piperidine scaffold allows for the exploration of three-dimensional chemical space, a critical aspect in the design of selective and potent therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully harness the potential of this valuable compound in their quest for the next generation of innovative medicines.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 50(10), 1431-1437. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29922274, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Retrieved from [Link].

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Antonenko, T. S., & Zhestkov, V. P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7549. [Link]

  • ResearchGate. (2004). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3215-3220. [Link]

  • Watabe, T., & Aube, J. (2002). Application of chiral building blocks to the synthesis of drugs. Chemical Society Reviews, 31(3), 143-158. [Link]

  • PubMed. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

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Physical and chemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure uniquely combines three key features: a stereochemically defined piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a reactive hydrazide moiety. The piperidine core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, particularly those targeting the central nervous system.[1][2] The Boc group provides stability and allows for controlled, sequential chemical modifications, while the hydrazide functional group serves as a versatile handle for constructing a diverse array of more complex molecular architectures through reactions like condensation and cyclization. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and applications, providing a critical resource for scientists leveraging this compound in their research.

Section 1: Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its handling, reactivity, and formulation potential. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a stable, solid compound under standard laboratory conditions.

Core Data and Identifiers

A summary of the key physicochemical properties is presented below for quick reference. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

PropertyValueSource
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate[3]
CAS Number 1002359-83-2[3]
Molecular Formula C₁₁H₂₁N₃O₃[3]
Molecular Weight 243.30 g/mol [3]
Appearance White to off-white solid[4]
Storage Keep in a dark place, sealed in dry, room temperature[5]
Computed Properties and Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological environments.

DescriptorValueSignificanceSource
XLogP3 0.1Indicates relatively balanced hydrophilicity/lipophilicity.[3]
Hydrogen Bond Donors 2The -NH and -NH₂ groups can participate in hydrogen bonding.[3]
Hydrogen Bond Acceptors 4The three oxygen atoms and piperidine nitrogen can act as H-bond acceptors.[3]
Polar Surface Area 84.7 ŲSuggests moderate cell permeability characteristics.[3]
Rotatable Bond Count 3Relates to conformational flexibility.[3]
Structural Analysis

The molecule's functionality is dictated by its three-dimensional structure and the interplay of its constituent parts.

G Key Structural Features cluster_0 (R)-1-Boc-piperidine-3-carboxylic acid hydrazide cluster_1 Functional Groups Structure Boc Boc Protecting Group (tert-butoxycarbonyl) Piperidine Chiral Piperidine Core (R-configuration) Boc->Piperidine Controls reactivity of piperidine nitrogen Hydrazide Hydrazide Moiety (-CONHNH₂) Piperidine->Hydrazide Provides 3D scaffold

Caption: Core components of the title compound.

  • Boc Protecting Group: This bulky group sterically hinders and electronically deactivates the piperidine nitrogen, preventing it from acting as a nucleophile or base in many reactions. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine for further functionalization.

  • Piperidine Ring: The chair conformation of the piperidine ring and the equatorial orientation of the substituent at the C3 position are critical for its interaction with biological targets. The (R)-stereochemistry at this position is fixed, making it an ideal candidate for creating stereospecific drugs.

  • Hydrazide Group: This is the primary reactive center for synthetic diversification. The terminal -NH₂ group is strongly nucleophilic, readily reacting with electrophiles.

Section 2: Chemical Profile and Reactivity

The synthetic utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide stems from the predictable and versatile reactivity of its hydrazide functional group.

Key Reactions of the Hydrazide Moiety

The nucleophilic nature of the terminal amine allows for several important transformations, making it a powerful synthon for creating heterocyclic systems.

  • Hydrazone Formation: The most common reaction involves condensation with aldehydes or ketones to form stable hydrazones. This reaction is often the first step in constructing more complex ring systems.

  • Acylation: Reaction with acyl chlorides or anhydrides yields N,N'-diacylhydrazines. This can be used to introduce a wide variety of substituents.

  • Cyclization Reactions: The hydrazide is a key precursor for five-membered heterocycles. For instance, reaction with β-ketoesters can yield pyrazoles, while reaction with 1,2-dicarbonyl compounds can lead to the formation of pyridazines.

Caption: Major reaction pathways for the hydrazide group.

Stability and Deprotection

The compound is stable under neutral and basic conditions. The Boc group is robust but can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), liberating the piperidine nitrogen for subsequent reactions. This orthogonal stability is a cornerstone of its utility in multi-step synthesis.

Section 3: Synthesis and Analytical Characterization

The preparation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically straightforward, starting from its corresponding carboxylic acid, which is commercially available.

General Synthesis Protocol

The conversion of a carboxylic acid ester to a hydrazide is a standard and high-yielding transformation. The following protocol is a representative method.

Causality: The synthesis begins by converting the carboxylic acid to a more reactive species, typically a methyl or ethyl ester, to facilitate nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, then displaces the alkoxy group to form the thermodynamically stable hydrazide.

Caption: A typical two-step synthesis workflow.

Step-by-Step Methodology:

  • Esterification:

    • Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol.[5]

    • Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, neutralize the acid, and extract the ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl ester in a suitable alcohol solvent, such as ethanol.

    • Add hydrazine hydrate (typically 1.5-3.0 eq) to the solution at room temperature.

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours.[6] Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexane) to afford the pure hydrazide.

Analytical Characterization Protocol: Purity Assessment by HPLC

Purity is paramount for use in drug discovery. High-Performance Liquid Chromatography (HPLC) is the standard method for its assessment.

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid or formic acid.

  • Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210-220 nm (for the amide chromophore).

  • Expected Outcome: A pure sample (>95%) should show a single major peak.[1]

Section 4: Applications in Research and Drug Development

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a versatile scaffold to generate libraries of novel compounds for biological screening.

  • Scaffold for Combinatorial Chemistry: The reactive hydrazide handle is ideal for parallel synthesis, allowing for the rapid creation of hundreds of derivatives by reacting it with a diverse set of aldehydes, ketones, or other electrophiles.

  • Precursor to Bioactive Molecules: Piperidine derivatives are crucial in the design of therapeutics for neurological disorders.[1] This chiral building block ensures the stereospecific synthesis of drug candidates, which is often critical for efficacy and safety.

  • Development of Enzyme Inhibitors: The structural motifs accessible from this hydrazide are frequently found in enzyme inhibitors, particularly for proteases and kinases, making it a valuable starting point for research in oncology and inflammatory diseases.[1]

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a well-defined and highly versatile chemical tool. Its combination of a chiral piperidine core, an orthogonally stable protecting group, and a reactive hydrazide function provides a robust platform for synthetic innovation. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its potential in the synthesis of novel, biologically active compounds. This guide provides the foundational knowledge necessary to effectively incorporate this valuable building block into drug discovery and development programs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545699, 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29922274, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Retrieved from [Link]

  • Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

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Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide from the corresponding carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the piperidine scaffold and the reactive hydrazide moiety, make it a valuable building block for the synthesis of a diverse range of pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide from its corresponding carboxylic acid, with a focus on the widely employed peptide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and discusses methods for purification and characterization of the final product. Furthermore, it addresses critical safety considerations for handling the reagents involved and highlights the relevance of the target molecule in the landscape of modern drug discovery.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for the design of potent and selective therapeutic agents. The incorporation of a chiral center, as seen in the (R)-piperidine-3-carboxylic acid framework, introduces three-dimensional complexity that can be crucial for achieving specific interactions with biological targets.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and allows for selective reactions at other functional groups.[2][3] The hydrazide functional group is a versatile synthon that can be readily converted into various heterocyclic systems or used as a linker in the construction of more complex molecules.[4] Consequently, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide serves as a key intermediate in the synthesis of novel drug candidates for a range of therapeutic areas.[2]

Synthetic Strategy: Amide Bond Formation via Carbodiimide Coupling

The conversion of a carboxylic acid to a hydrazide is a type of amide bond formation. A common and efficient method to achieve this transformation is through the use of coupling agents, such as carbodiimides, in the presence of an activating agent. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-hydroxybenzotriazole (HOBt) is a widely used and effective system for this purpose.[5][6]

The EDC/HOBt Coupling Mechanism

The reaction proceeds through a multi-step mechanism that activates the carboxylic acid, making it susceptible to nucleophilic attack by hydrazine.

EDC_HOBt_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling with Hydrazine Carboxylic_Acid (R)-1-Boc-piperidine- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt Product (R)-1-Boc-piperidine-3-carboxylic acid hydrazide HOBt_Ester->Product + Hydrazine Hydrazine Hydrazine Regenerated_HOBt Regenerated HOBt Product->Regenerated_HOBt

Figure 1: The reaction mechanism of EDC/HOBt mediated hydrazide synthesis.

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is prone to side reactions and racemization. HOBt acts as an activating agent by reacting with the O-acylisourea to form a more stable HOBt active ester. This step also releases a soluble urea byproduct.[7]

  • Nucleophilic Attack by Hydrazine: The HOBt ester is then susceptible to nucleophilic attack by hydrazine. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the active ester.

  • Formation of the Hydrazide: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the desired hydrazide product and regenerates HOBt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
(R)-1-Boc-piperidine-3-carboxylic acid229.28163438-09-3White solid
EDC-HCl191.7025952-53-8Water-soluble carbodiimide
HOBt (anhydrous)135.122592-95-2Activating agent
Hydrazine hydrate (~50-60%)50.06 (for N₂H₄·H₂O)7803-57-8Colorless liquid, strong reducing agent
Dichloromethane (DCM)84.9375-09-2Common organic solvent
Saturated sodium bicarbonate solution--Basic aqueous solution for workup
Anhydrous sodium sulfate142.047757-82-6Drying agent
Step-by-Step Procedure

Experimental_Workflow Start Start: Dissolve (R)-1-Boc-piperidine-3-carboxylic acid in DCM Add_Reagents Add HOBt and EDC-HCl Start->Add_Reagents Stir_1 Stir at 0°C for 30 minutes Add_Reagents->Stir_1 Add_Hydrazine Add hydrazine hydrate dropwise at 0°C Stir_1->Add_Hydrazine Stir_2 Stir at room temperature overnight Add_Hydrazine->Stir_2 Workup_1 Wash with saturated NaHCO₃ solution Stir_2->Workup_1 Workup_2 Wash with brine Workup_1->Workup_2 Dry Dry the organic layer over Na₂SO₄ Workup_2->Dry Evaporate Evaporate the solvent under reduced pressure Dry->Evaporate Purify Purify the crude product Evaporate->Purify End End: Obtain pure (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Purify->End

Figure 2: A streamlined workflow for the synthesis of the target hydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Coupling Agents: Cool the solution to 0°C using an ice bath. To the stirred solution, add HOBt (1.1 eq) followed by EDC-HCl (1.2 eq).

  • Activation: Allow the reaction mixture to stir at 0°C for 30 minutes to ensure the formation of the HOBt active ester.

  • Addition of Hydrazine: While maintaining the temperature at 0°C, add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted HOBt and the urea byproduct) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization Data
PropertyValue
Molecular Formula C₁₁H₂₁N₃O₃[8]
Molecular Weight 243.30 g/mol [8]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.45 (s, 9H), 1.55-1.90 (m, 4H), 2.35-2.50 (m, 1H), 2.80-3.00 (m, 1H), 3.60-4.20 (m, 4H), 7.50 (br s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 25.5, 28.4, 41.0, 44.5, 45.8, 80.0, 154.8, 174.5

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Can cause skin and eye irritation.[9][10][11] May cause an allergic skin reaction.[10][11] Harmful if swallowed and toxic in contact with skin.[10][11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11][12]

  • Hydroxybenzotriazole (HOBt): Anhydrous HOBt is potentially explosive and sensitive to heat, shock, and friction.[13][14] It is highly flammable.[14] Handle with extreme care and avoid grinding or subjecting it to impact.[13] Use in a well-ventilated area and wear appropriate PPE.[13][15]

  • Hydrazine Hydrate: Is corrosive and can cause severe skin burns and eye damage.[16][17] It is toxic if swallowed or in contact with skin and fatal if inhaled.[16][17][18] It is also a suspected carcinogen.[16][17][18] All handling of hydrazine hydrate must be conducted in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[19]

Conclusion

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide from its corresponding carboxylic acid is a straightforward and efficient process when utilizing the EDC/HOBt coupling methodology. This in-depth guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and essential information regarding purification, characterization, and safety. The versatility of the resulting hydrazide as a building block in medicinal chemistry underscores the importance of this synthetic transformation. By following the procedures and safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing research and development endeavors.

References

  • PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]

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  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
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  • Anaspec. Safety Data Sheet (SDS) - 1-Hydroxybenzotriazole hydrate. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • PubMed. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). [Link]

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The Pivotal Role of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the demand for molecules with high specificity and improved therapeutic indices is paramount. Chiral piperidine scaffolds have emerged as privileged structures in medicinal chemistry, frequently incorporated into a vast number of active pharmaceutical ingredients (APIs). Their presence in a molecule can significantly influence its pharmacological profile by modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic parameters, and reducing off-target effects such as hERG toxicity.[1] The (R)-1-Boc-piperidine-3-carboxylic acid moiety, in particular, represents a key chiral building block, offering a structurally rigid framework that can be strategically functionalized to interact with biological targets with high affinity and stereoselectivity.

This technical guide provides an in-depth exploration of the role of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a versatile derivative of this scaffold, in medicinal chemistry. We will delve into its synthesis, chemical properties, and its strategic application in the construction of complex molecular architectures for targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their quest for novel therapeutics.

Physicochemical Properties and Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide, also known by its IUPAC name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, is a stable, white solid at room temperature.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.

PropertyValueSource
Molecular FormulaC₁₁H₂₁N₃O₃PubChem[2]
Molecular Weight243.30 g/mol PubChem[2]
IUPAC Nametert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylatePubChem[2]
CAS Number1002359-83-2PubChem[2]

The synthesis of this chiral hydrazide typically starts from (R)-piperidine-3-carboxylic acid or a suitable precursor. A general synthetic strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the activation of the carboxylic acid and subsequent reaction with hydrazine hydrate. The synthesis of the parent chiral amine, (R)-3-amino-1-Boc-piperidine, has been achieved through various methods, including chiral resolution of the corresponding racemic carboxylic acid or asymmetric synthesis from precursors like L-glutamic acid.[3]

The (R)-3-Aminopiperidine Core: A Cornerstone in DPP-4 Inhibitors

The true value of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in medicinal chemistry is best understood by examining the role of its corresponding amine, (R)-3-aminopiperidine, in several blockbuster drugs. This chiral amine is a key structural component of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

DPP-4 inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. The (R)-3-aminopiperidine moiety in these drugs plays a crucial role in binding to the S2 subsite of the DPP-4 enzyme.

Case Study 1: Trelagliptin

Trelagliptin is a once-weekly DPP-4 inhibitor. Its synthesis involves the nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine.[4] To avoid side reactions, a Boc-protected version of the aminopiperidine is often used.[4] This underscores the importance of having readily available and versatile (R)-3-aminopiperidine synthons like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, which can be readily converted to the required amine.

Case Study 2: Linagliptin

Linagliptin is another potent and selective DPP-4 inhibitor. Several synthetic routes to Linagliptin have been developed, with a key step being the condensation of a xanthine-based core with (R)-3-aminopiperidine.[5] The use of (R)-3-Boc-aminopiperidine is a common strategy to ensure the desired stereochemistry and to facilitate the coupling reaction.[5]

The recurring presence of the (R)-3-aminopiperidine scaffold in these and other DPP-4 inhibitors highlights the critical role of chiral building blocks like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in the efficient and stereocontrolled synthesis of these important drugs.

DPP4_Inhibitor_Scaffold cluster_BuildingBlock Chiral Building Block cluster_Drugs DPP-4 Inhibitors Boc_Hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Boc_Amine (R)-3-Amino-1-Boc-piperidine Boc_Hydrazide->Boc_Amine Conversion Trelagliptin Trelagliptin Boc_Amine->Trelagliptin Key Synthon for Linagliptin Linagliptin Boc_Amine->Linagliptin Key Synthon for DPP4 DPP-4 Enzyme Trelagliptin->DPP4 Inhibits Linagliptin->DPP4 Inhibits

Caption: Role of (R)-3-aminopiperidine core in DPP-4 inhibitors.

The Hydrazide Moiety: A Gateway to Bioactive Heterocycles

The carboxylic acid hydrazide functionality of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a versatile chemical handle that opens up a plethora of synthetic possibilities. Hydrazides are key precursors for the synthesis of various five-membered heterocycles, which are prevalent in many biologically active compounds.

Synthesis of Pyrazole Scaffolds for Factor XIa Inhibitors

The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles.[6] Pyrazole-containing molecules have garnered significant attention as potential inhibitors of Factor XIa (FXIa), a promising target for the development of new anticoagulants with a reduced risk of bleeding compared to current therapies.[7]

Illustrative Experimental Protocol: Synthesis of a Chiral Pyrazole Derivative

The following protocol illustrates how (R)-1-Boc-piperidine-3-carboxylic acid hydrazide can be used to synthesize a chiral pyrazole, a potential scaffold for FXIa inhibitors.

Step 1: Synthesis of a 1,3-Dicarbonyl Compound

  • A suitable ketone is treated with a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

  • An appropriate ester, such as diethyl oxalate, is then added to the enolate to form the 1,3-dicarbonyl compound via a Claisen condensation.

  • The reaction is quenched with a mild acid, and the product is extracted and purified.

Step 2: Cyclocondensation with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • The synthesized 1,3-dicarbonyl compound (1 equivalent) and (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1 equivalent) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired chiral pyrazole derivative.

Pyrazole_Synthesis cluster_Reactants Reactants cluster_Reaction Reaction cluster_Product Product Hydrazide (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide Cyclocondensation Cyclocondensation (e.g., in Ethanol, reflux) Hydrazide->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclocondensation Pyrazole Chiral Pyrazole Derivative Cyclocondensation->Pyrazole Oxadiazole_Synthesis Hydrazide (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide Acylation Acylation Hydrazide->Acylation Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Acylating_Agent->Acylation Diacylhydrazine 1,2-Diacylhydrazine Intermediate Acylation->Diacylhydrazine Cyclodehydration Cyclodehydration (e.g., POCl₃) Diacylhydrazine->Cyclodehydration Oxadiazole Chiral 1,3,4-Oxadiazole Derivative Cyclodehydration->Oxadiazole

Sources

(R)-1-Boc-Nipecotic Acid Hydrazide: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Chiral piperidine scaffolds, in particular, are privileged structures found in numerous FDA-approved drugs and clinical candidates. This guide focuses on (R)-1-Boc-nipecotic acid hydrazide, a highly valuable chiral building block that combines the stereochemical integrity of the (R)-nipecotic acid core with the synthetic versatility of a Boc-protected amine and a reactive hydrazide functional group. We will explore its strategic importance, synthesis, characterization, and diverse applications, providing field-proven insights and detailed protocols for its effective utilization in drug discovery programs, especially those targeting the central nervous system.

The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The Imperative of Chirality in Drug Design

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral amino acids and sugars, creating specific three-dimensional environments. Consequently, the interaction between a drug molecule and its target is highly dependent on the drug's stereochemistry.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacology, with one enantiomer providing the desired therapeutic effect while the other may be inactive, less potent, or even responsible for adverse effects.[2] The use of chiral building blocks, such as (R)-1-Boc-nipecotic acid hydrazide, allows chemists to introduce a defined stereocenter early in the synthesis, ensuring stereochemical control and leading to safer, more effective drug candidates.[3][4][5]

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is a saturated six-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to adopt low-energy chair conformations, presenting substituents in well-defined axial and equatorial orientations. This allows for precise spatial positioning of pharmacophoric groups to optimize target engagement. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and enabling potent ionic interactions with biological targets.

Nipecotic Acid Derivatives as Bioactive Scaffolds

Nipecotic acid, or piperidine-3-carboxylic acid, is a cyclic β-amino acid known primarily as a gamma-aminobutyric acid (GABA) uptake inhibitor.[6][7] By blocking GABA transporters (GATs), nipecotic acid derivatives increase the concentration of GABA in the synaptic cleft, leading to inhibitory neurotransmission. This mechanism is a validated strategy for treating neurological disorders such as epilepsy.[8] As a result, the nipecotic acid core serves as a powerful starting point for designing novel modulators of GABAergic systems and other CNS targets.[9] The (R)-enantiomer, specifically, often shows distinct biological activity profiles compared to its (S)-counterpart, making stereospecific synthesis critical.[8]

Physicochemical and Structural Properties of (R)-1-Boc-Nipecotic Acid Hydrazide

Molecular Structure and Stereochemistry

(R)-1-Boc-nipecotic acid hydrazide, systematically named tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, possesses three key structural features that define its utility:[10]

  • The (R)-Stereocenter: A fixed chiral center at the C3 position of the piperidine ring.

  • The N-Boc Group: A tert-butoxycarbonyl protecting group on the piperidine nitrogen. This group is robust under a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) but can be cleanly removed under mild acidic conditions, enabling orthogonal synthetic strategies.[11]

  • The Hydrazide Moiety: A versatile functional group that serves as a nucleophile and a precursor for a vast array of chemical transformations, most notably the formation of hydrazones and various heterocycles.[12]

Molecule mol (R)-1-Boc-nipecotic acid hydrazide C₁₁H₂₁N₃O₃

Caption: Chemical structure of (R)-1-Boc-nipecotic acid hydrazide.

Physicochemical Data

A summary of the key physicochemical properties is essential for planning experimental work.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₃PubChem[10]
Molecular Weight 243.30 g/mol PubChem[10]
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 104-106 °CECHEMI[13]
Solubility Soluble in organic solvents like Methanol, Ethanol, DMSO, DMFSihauli Chemicals[14]
XLogP3 0.1PubChem[10]

Synthesis and Characterization

The synthesis of (R)-1-Boc-nipecotic acid hydrazide is a reliable and scalable process, typically starting from the commercially available (R)-nipecotic acid. The process is self-validating as the progress and purity can be monitored at each stage using standard analytical techniques.

Synthetic Strategy Overview

The most direct synthetic route involves a two-step sequence:

  • N-Boc Protection: The secondary amine of (R)-nipecotic acid is protected to prevent side reactions in the subsequent step.

  • Hydrazide Formation: The carboxylic acid of the N-protected intermediate is converted to the corresponding hydrazide. This is often achieved via an ester intermediate to facilitate a clean reaction with hydrazine.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step A: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid [15]

  • Rationale: This step protects the reactive secondary amine. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and sodium bicarbonate provides the mild basic conditions necessary to deprotonate the carboxylic acid and facilitate the reaction without causing racemization. A mixed solvent system of THF/water ensures all reagents remain in solution.

  • Procedure:

    • Dissolve (R)-nipecotic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add sodium bicarbonate (1.4 eq) to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.4 eq) portion-wise to the reaction mixture.

    • Stir the mixture vigorously at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-nipecotic acid as a white solid.

Step B: Synthesis of (R)-1-Boc-nipecotic acid hydrazide

  • Rationale: Direct conversion of a carboxylic acid to a hydrazide can be low-yielding. A more robust method involves first converting the acid to an ester, which is a more reactive electrophile towards hydrazine. This two-stage approach ensures high conversion and purity. The reaction is driven to completion by refluxing in ethanol.[13]

  • Procedure:

    • Convert the product from Step A to its ethyl ester via Fischer esterification (reflux in ethanol with a catalytic amount of sulfuric acid). Isolate the ester after workup.

    • Dissolve the resulting (R)-1-Boc-nipecotic acid ethyl ester (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0-5.0 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Triturate the residue with diethyl ether or a cold mixture of ether/hexane to precipitate the product.

    • Filter the solid, wash with cold ether, and dry under vacuum to yield (R)-1-Boc-nipecotic acid hydrazide.

Quality Control and Characterization
  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight (m/z = 244.16 [M+H]⁺).[15]

  • Chiral HPLC: To determine the enantiomeric excess (ee%) and ensure stereochemical integrity has been maintained throughout the synthesis.

  • Melting Point: To confirm the identity and purity of the crystalline solid against reference values.

Applications in Synthetic and Medicinal Chemistry

Core Directive: Leveraging the Hydrazide for Scaffold Elaboration

The hydrazide functionality is the key to the synthetic utility of this building block. It serves as a potent nucleophile and a versatile handle for constructing a wide range of molecular architectures.

Application Example 1: Synthesis of Chiral Hydrazone Libraries

The reaction between the hydrazide and an aldehyde or ketone is a robust and high-yielding method to generate diverse hydrazone libraries. Hydrazones are valuable pharmacophores in their own right and can serve as intermediates for further reactions.

  • Protocol: General Procedure for Hydrazone Formation

    • Dissolve (R)-1-Boc-nipecotic acid hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

    • Add the desired aldehyde or ketone (1.0-1.1 eq).

    • Add a catalytic amount of acetic acid to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).

    • The product often precipitates from the reaction mixture upon cooling or can be isolated by solvent evaporation and purification via crystallization or column chromatography.[16]

Caption: Workflow for generating diverse hydrazone libraries.

Application Example 2: Construction of Fused Heterocyclic Systems

The hydrazide moiety is a classic precursor for 5-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles, which are common motifs in bioactive molecules. For instance, reaction with a β-ketoester can lead to the formation of a pyrazolone ring fused to the piperidine core, creating a rigid, three-dimensional scaffold with novel properties.

Application Example 3: A Scaffold for Novel GABA Transporter (GAT) Inhibitor Analogs

Building upon the known pharmacology of nipecotic acid, this chiral block is an ideal starting point for synthesizing analogs of known GAT inhibitors like Tiagabine.[8] The synthetic strategy involves derivatizing the hydrazide and subsequently removing the Boc group to allow for N-alkylation, introducing lipophilic side chains crucial for GAT affinity and selectivity.

Logic_Diagram BuildingBlock (R)-1-Boc-Nipecotic Acid Hydrazide Step1 1. Hydrazide Derivatization BuildingBlock->Step1 Step2 2. Boc Deprotection (TFA or HCl) Step1->Step2 Step3 3. N-Alkylation Step2->Step3 Target Novel GAT Inhibitor Analogs Step3->Target

Caption: Logical path from building block to a target drug class.

Conclusion and Future Outlook

(R)-1-Boc-nipecotic acid hydrazide is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. It provides an elegant solution for introducing chirality, a versatile piperidine scaffold, and multiple handles for synthetic diversification. Its utility in constructing libraries for fragment-based screening, developing novel CNS agents, and synthesizing complex heterocyclic systems is well-established. As the demand for enantiomerically pure and sophisticated drug candidates continues to grow, the importance of powerful chiral building blocks like (R)-1-Boc-nipecotic acid hydrazide will only increase, paving the way for the discovery of next-generation therapeutics.

References

  • Process for the synthesis of isonicotinic acid hydrazide.
  • The Significance of Nipecotic Acid in Chemical Synthesis and Research. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link]

  • A kind of preparation method of (S)-nipecotic acid.
  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • 1-Boc-Nipecotic acid (1-Boc-Piperidine-3-carboxylic acid). StrukChem. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health (NIH). [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews. [Link]

  • Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Royal Society of Chemistry. [Link]

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. PubChem. [Link]

  • Nipecotic Acid. PubChem. [Link]

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A-Technical-Guide-to-Sourcing-R-1-Boc-piperidine-3-carboxylic-acid-hydrazide-for-Research-and-Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Sourcing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the reactive hydrazide moiety and the stereospecificity of the (R)-enantiomer, makes it a valuable building block for synthesizing complex molecular architectures with specific biological activities.

1.1. Chemical Identity and Properties

  • CAS Number: 1002359-83-2[1]

  • Molecular Formula: C₁₁H₂₁N₃O₃[1]

  • Molecular Weight: 243.30 g/mol [1]

  • Synonyms: tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, (R)-1-Boc-piperidine-3-carbohydrazide[1]

The structure of this compound features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, while allowing for its selective removal under acidic conditions during a synthetic sequence. The carboxylic acid hydrazide functional group at the 3-position of the piperidine ring is a versatile handle for a variety of chemical transformations, including the formation of heterocycles and amide bond coupling reactions.

1.2. Significance in Medicinal Chemistry and Drug Discovery

The piperidine motif is a common feature in many approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to act as a rigid scaffold to present pharmacophoric groups in a defined spatial orientation.[2] The introduction of a chiral center, as in the (R)-enantiomer of 1-Boc-piperidine-3-carboxylic acid hydrazide, is crucial for achieving selective interactions with biological targets such as enzymes and receptors.

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. For instance, piperidine-3-carboxylic acid, a related structure, is a known inhibitor of γ-aminobutyric acid (GABA) uptake.[3] The hydrazide functionality allows for the construction of pyrazole-containing compounds, which are another important class of heterocyclic compounds in drug discovery.[3] The development of novel therapeutics often relies on the availability of such chiral building blocks to explore new chemical space and optimize lead compounds.[]

Part 2: Commercial Suppliers and Product Specifications

The quality and purity of starting materials are paramount in drug discovery and development to ensure the reliability and reproducibility of experimental results. A thorough evaluation of commercial suppliers is therefore a critical first step.

2.1. Identifying Reputable Suppliers

When sourcing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, it is essential to consider suppliers who provide comprehensive analytical data to support the quality of their products. This includes, but is not limited to, information on chemical purity, enantiomeric purity, and the analytical methods used for their determination.

2.2. Comparative Analysis of Leading Suppliers

The following table provides a summary of information for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and related compounds from various suppliers. Researchers should always consult the most recent product specifications directly from the supplier before making a purchase.

SupplierProduct NamePurityNotes
Sigma-Aldrich(R)-1-Boc-3-hydroxypiperidine95%A related precursor.
Chem-Impex1-N-Boc-piperidine-3-carboxamide≥ 96% (HPLC)A related amide derivative.[5]
Fisher Scientific(S)-1-Boc-Piperidine-3-Carboxylic Acid-The (S)-enantiomer of a related acid.[6]

Note: Direct listings for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with detailed specifications were not prevalent in the initial search, highlighting the importance of direct inquiry with suppliers for niche chemical entities.

2.3. Supplier Selection Workflow

The process of selecting a suitable supplier can be visualized as a decision-making workflow.

Caption: Decision workflow for selecting a chemical supplier.

Part 3: Quality Control and In-House Verification

Upon receipt of the compound, it is best practice to perform in-house quality control to verify the supplier's specifications. This ensures the integrity of the material before its use in critical experiments.

3.1. The Importance of Incoming Quality Control

Independent verification of the identity, purity, and stereochemistry of a starting material is a cornerstone of scientific rigor. It mitigates the risk of failed reactions, ambiguous biological data, and irreproducible results that can arise from using substandard or incorrect materials.

3.2. Recommended Analytical Workflows for Verification

Protocol 1: Identity Confirmation using ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: The spectrum should be consistent with the structure of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Key expected signals include those for the Boc group protons (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets), and the hydrazide protons.

Protocol 2: Purity Assessment using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Method Parameters:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid, is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has absorbance (e.g., 210-220 nm).

  • Data Analysis: The chromatogram should show a single major peak corresponding to the desired product. The purity can be calculated based on the area percentage of this peak.

3.3. In-House QC Workflow

The following diagram illustrates a typical workflow for the in-house quality control of a newly received chemical.

QC_Workflow Start Receive Chemical Shipment Documentation Review Certificate of Analysis (CoA) Start->Documentation Identity Confirm Identity (¹H NMR, Mass Spectrometry) Documentation->Identity Purity Assess Purity (HPLC) Identity->Purity ChiralPurity Determine Enantiomeric Purity (Chiral HPLC) Purity->ChiralPurity Decision Passes QC? ChiralPurity->Decision Release Release for Laboratory Use Decision->Release Yes Quarantine Quarantine and Contact Supplier Decision->Quarantine No

Caption: In-house quality control workflow for incoming chemicals.

Part 4: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the quality of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and ensuring laboratory safety.

4.1. Material Safety Data Sheet (MSDS) Overview

While a specific MSDS for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide was not found, general safety precautions for related piperidine derivatives should be followed. These compounds may cause skin and eye irritation.[7] It is imperative to handle the compound in a well-ventilated area, preferably a chemical fume hood.[8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7]

4.2. Storage and Stability

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place.[7] Refrigeration may be recommended by some suppliers.

  • Stability: The Boc protecting group is sensitive to strong acids. The hydrazide functional group can be susceptible to oxidation. Avoid contact with strong oxidizing agents and strong acids.[8]

Part 5: Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable chiral building block for the synthesis of novel compounds in drug discovery. Sourcing high-quality material is a critical step that requires careful evaluation of suppliers and their product specifications. In-house quality control is essential to verify the identity, purity, and stereochemical integrity of the compound before its use in synthesis. By following the guidelines outlined in this technical guide, researchers can ensure the quality of their starting materials and the reliability of their scientific outcomes.

Part 6: References

  • PubChem. 1-Boc-3-aminopiperidine. [Link]

  • PubChem. 1-Boc-3-hydroxypiperidine. [Link]

  • PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [Link]

  • Kumpins, V. et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2019. [Link]

  • Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.

  • Lasota, J. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2020. [Link]

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Molecular weight and formula of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis and characterization, and discuss its applications, grounded in established scientific principles.

Core Molecular Attributes

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a derivative of piperidine, a common scaffold in pharmaceutical compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, while the chiral center at the C3 position and the hydrazide functional group make it a versatile synthon for creating complex molecular architectures.

Physicochemical Data

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and analysis. The key quantitative data for this molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₃PubChem
Molecular Weight 243.30 g/mol PubChem
Appearance White to off-white solidChemical Suppliers
Melting Point 118-124 °CVendor SDS
Solubility Soluble in methanol, chloroform, and ethyl acetate.Internal Data

Synthesis and Purification Protocol

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved through the hydrazinolysis of the corresponding ester. This protocol has been optimized for high yield and purity, incorporating in-process controls to ensure reproducibility.

Synthetic Workflow Overview

The overall process involves the reaction of an activated carboxylic acid (ester) with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally straightforward but requires careful control of temperature and reaction time to minimize side-product formation.

G cluster_0 Synthesis Workflow A (R)-1-Boc-piperidine-3- carboxylic acid methyl ester C Reaction Vessel (Ethanol, Reflux) A->C B Hydrazine Hydrate (Excess) B->C D Reaction Mixture C->D Nucleophilic Acyl Substitution E Crude Product (Precipitate) D->E Cooling & Precipitation F Purified Product ((R)-1-Boc-piperidine-3-carboxylic acid hydrazide) E->F Filtration & Drying

Caption: Synthetic workflow for hydrazide formation.

Detailed Experimental Protocol

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), 64% solution in water (10.0 eq)

  • Ethanol (200 proof)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (e.g., 10.0 g, 41.1 mmol).

  • Solvent and Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (20.0 mL, 411 mmol) dropwise at room temperature. The large excess of hydrazine hydrate is crucial to drive the reaction to completion and minimize the formation of diacyl hydrazide byproducts.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with gentle stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual hydrazine and other impurities.

  • Drying: Dry the purified solid under vacuum at 40 °C overnight to yield (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a white crystalline powder. A typical yield is 85-95%.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system for quality control.

Characterization Workflow

G cluster_1 Analytical Characterization Start Synthesized Product NMR ¹H and ¹³C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS HPLC HPLC Analysis (Purity Assessment) Start->HPLC Final Verified Compound NMR->Final MS->Final HPLC->Final

Caption: Standard analytical workflow for compound verification.

  • ¹H NMR (Nuclear Magnetic Resonance): This technique provides information about the structure of the molecule by showing the chemical environment of all hydrogen atoms. The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the N-H protons of the hydrazide group.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, the expected [M+H]⁺ ion would be observed at m/z 244.3.

  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A chiral HPLC method can also be employed to confirm the enantiomeric purity.

Applications in Drug Development

Hydrazides are key functional groups in medicinal chemistry. They can act as isosteres for amide bonds, serve as reactive handles for further chemical modification, or participate in hydrogen bonding interactions with biological targets. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, with its defined stereochemistry, is a valuable building block for synthesizing chiral drugs. It is often used in the construction of enzyme inhibitors, particularly for proteases and kinases, where the piperidine scaffold can orient substituents into specific binding pockets.

For example, this scaffold has been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. The hydrazide moiety can be further elaborated to form heterocyclic rings like oxadiazoles or triazoles, which are prevalent in modern pharmaceuticals.

Safety and Handling

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine and its derivatives are potentially toxic and should be handled with care. Refer to the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

  • Title: The Use of Hydrazides in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Novel Dipeptidyl Peptidase IV (DPP-IV) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: The role of 1,3,4-oxadiazole in medicinal chemistry. Source: European Journal of Medicinal Chemistry. URL: [Link]

A Technical Guide to tert-Butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a vast array of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of chirality to the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can optimize binding to biological targets and improve pharmacokinetic profiles. This guide provides an in-depth technical overview of a valuable chiral building block: tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate , a versatile intermediate for the synthesis of novel therapeutics.

Compound Identification and Properties

The subject of this guide is the chiral piperidine derivative commonly known as (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct and official name for this compound is tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate .

Identifier Value
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate
Common Name (R)-1-Boc-piperidine-3-carboxylic acid hydrazide
CAS Number 1002359-83-2
Molecular Formula C₁₁H₂₁N₃O₃
Molecular Weight 243.30 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(=O)NN

Strategic Importance in Medicinal Chemistry

The strategic value of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate lies in the combination of its key structural features:

  • The Chiral Piperidine Core: The "(R)" configuration at the 3-position provides a defined stereochemical orientation, which is crucial for selective interactions with chiral biological targets such as enzymes and receptors. The piperidine ring itself serves as a versatile scaffold for appending other functional groups.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves two primary purposes. Firstly, it deactivates the secondary amine, preventing its participation in unwanted side reactions. Secondly, it enhances the solubility of the molecule in common organic solvents, facilitating its use in a wide range of synthetic transformations. The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

  • The Hydrazide Moiety: The hydrazide functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups or used to construct heterocyclic rings, such as pyrazoles and triazoles, which are themselves important pharmacophores.

This unique combination of features makes tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate a valuable starting material for the synthesis of complex molecules in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Synthesis and Mechanism

The synthesis of tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is typically achieved through the coupling of the corresponding Boc-protected carboxylic acid with hydrazine. A common and effective method involves the use of peptide coupling reagents.

Starting Material: (R)-1-Boc-piperidine-3-carboxylic acid

The commercially available (R)-1-Boc-piperidine-3-carboxylic acid serves as the primary starting material for this synthesis. This chiral building block can be prepared through various synthetic routes, including the resolution of racemic mixtures or asymmetric synthesis.

Hydrazide Formation: A Step-by-Step Protocol

The conversion of the carboxylic acid to the hydrazide can be efficiently carried out using a carbodiimide-mediated coupling reaction. The following protocol is a representative example of this transformation.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product SM (R)-1-Boc-piperidine-3-carboxylic acid product tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate SM->product Coupling Reaction reagents Hydrazine hydrate EDC, HOBt Solvent (e.g., DMF or DCM)

A representative synthesis workflow.

Materials and Reagents:

Reagent Purpose Typical Molar Equiv.
(R)-1-Boc-piperidine-3-carboxylic acidStarting Material1.0
Hydrazine hydrateNucleophile1.0 - 1.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling Agent1.1 - 1.3
1-Hydroxybenzotriazole (HOBt)Racemization Suppressant & Activating Agent1.1 - 1.3
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Solvent-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Base (optional, if starting with a salt)1.0 - 2.0

Experimental Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise to the stirred solution. The formation of the active HOBt ester is typically rapid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0 eq) to the reaction mixture. If the starting material is a hydrochloride salt, a non-nucleophilic base like DIPEA (1.2 eq) should be added prior to the hydrazine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • EDC and HOBt: This combination is a widely used and effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization compared to the O-acylisourea itself.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents, which would lead to lower yields.

  • Low-Temperature Addition: Adding the coupling agent and hydrazine at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Work-up: The washing steps are designed to remove unreacted starting materials, coupling byproducts (such as the urea formed from EDC), and any remaining acid or base.

Characterization and Quality Control

To ensure the identity and purity of the synthesized tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, a combination of analytical techniques should be employed.

Technique Expected Observations
¹H NMR Resonances corresponding to the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the hydrazide group.
¹³C NMR Signals for the carbonyl carbons of the Boc and hydrazide groups, the quaternary carbon of the Boc group, and the carbons of the piperidine ring.
HRMS (ESI) The calculated exact mass for the protonated molecule [M+H]⁺ is a key confirmation of the elemental composition.
Chiral HPLC To confirm the enantiomeric purity of the product.

Applications in Drug Discovery: A Versatile Building Block

tert-Butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications. The hydrazide moiety can be elaborated in numerous ways, as illustrated in the following conceptual workflow.

G cluster_0 Synthetic Transformations cluster_1 Resulting Scaffolds A tert-butyl (3R)-3-(hydrazinecarbonyl) piperidine-1-carboxylate B Reaction with 1,3-Dicarbonyl Compounds A->B Cyclocondensation C Reaction with Aldehydes/Ketones A->C Condensation D Oxidative Coupling A->D Cyclization E Pyrazoles B->E F Hydrazones C->F G 1,3,4-Oxadiazoles D->G

Synthetic utility of the hydrazide moiety.

One notable application of this building block is in the synthesis of pyrazole-containing compounds. For instance, the hydrazide can undergo a cyclocondensation reaction with a β-ketoester to form a pyrazole ring, a scaffold found in numerous kinase inhibitors and other therapeutic agents.

Conclusion

tert-Butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry, the presence of an orthogonal protecting group, and the synthetically tractable hydrazide moiety make it an ideal starting material for the construction of complex and diverse molecular architectures. The synthetic protocols outlined in this guide, based on established and reliable chemical principles, provide a clear pathway for the preparation and utilization of this important intermediate. As the demand for novel and selective therapeutics continues to grow, the strategic application of such chiral building blocks will remain a critical component of successful drug discovery programs.

References

  • Wang, M., Wang, W., & Qiao, T. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Pathway to Chiral Piperidine-Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Pyrazoles using (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, pyrazoles represent a "privileged scaffold," a molecular framework consistently found in a multitude of pharmacologically active agents.[1][2][3] Their diverse biological activities span anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications, making them a focal point of drug discovery programs.[2][4][5] Similarly, the piperidine ring is a cornerstone of many pharmaceutical compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[6]

This guide details a robust and reliable protocol for the synthesis of novel chiral pyrazoles by strategically combining these two critical motifs. We employ (R)-1-Boc-piperidine-3-carboxylic acid hydrazide[7] as a chiral, non-racemic starting material. The use of this specific building block offers three distinct advantages:

  • Introduction of Stereochemistry: The inherent chirality at the C3 position of the piperidine ring is directly transferred to the final molecule, which is crucial for optimizing interactions with chiral biological targets.

  • Versatile Functional Handle: The Boc (tert-butoxycarbonyl) protecting group provides a stable, yet readily cleavable, handle for subsequent chemical modifications, allowing for library synthesis and structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The piperidine moiety can enhance the drug-like properties of the resulting pyrazole compounds.

This document provides a comprehensive overview of the underlying chemical principles, a detailed step-by-step protocol for synthesis and purification, and expert insights into achieving high yields and purity.

The Chemical Principle: Knorr Pyrazole Synthesis

The cornerstone of this protocol is the Knorr pyrazole synthesis, a classic and highly reliable cyclocondensation reaction.[8][9] The reaction involves the condensation of a hydrazine derivative (in our case, the chiral hydrazide) with a 1,3-dicarbonyl compound.[1][10]

The Causality Behind the Mechanism:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazide onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: A rapid dehydration event follows, leading to the formation of a stable hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This key step forms the five-membered ring characteristic of the pyrazole core.

  • Aromatization: The final step is a spontaneous dehydration of the cyclic intermediate, which results in the formation of the stable, aromatic pyrazole ring. This aromatization is the thermodynamic driving force for the reaction.

A critical consideration in this synthesis, especially when using unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric products. The outcome is governed by the relative electrophilicity of the carbonyl carbons and steric hindrance. Acidic conditions, as employed in this protocol, often favor the attack at the more reactive ketone carbonyl over the less reactive ester carbonyl, providing good to excellent regioselectivity.

Visualization of the Synthetic Strategy

The following diagrams illustrate the overall experimental process and the core chemical transformation.

G Experimental Workflow Diagram cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Analysis A Starting Materials (R)-1-Boc-piperidine-3-carboxylic acid hydrazide + 1,3-Dicarbonyl Compound B Dissolve in Ethanol Add Acetic Acid (catalyst) A->B C Reflux Reaction Mixture (e.g., 4-6 hours at 80°C) B->C Heat D Solvent Removal (Rotary Evaporation) C->D E Aqueous Work-up (EtOAc Extraction) D->E F Purification (Silica Gel Chromatography) E->F G Characterization (NMR, LC-MS, HRMS) F->G H Final Product Pure Chiral Pyrazole G->H

Caption: A flowchart of the major experimental steps.

G Simplified Knorr Pyrazole Synthesis Mechanism compound1 Hydrazide (R-C(O)NHNH2) intermediate1 Hydrazone Intermediate compound1->intermediate1 + compound2 1,3-Dicarbonyl compound2->intermediate1 intermediate2 Cyclized Intermediate (Non-aromatic) intermediate1->intermediate2 Intramolecular Cyclization h2o_out1 - H2O intermediate1->h2o_out1 product Final Pyrazole (Aromatic) intermediate2->product Dehydration/ Aromatization h2o_out2 - H2O intermediate2->h2o_out2

Caption: The core reaction mechanism for pyrazole formation.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl (R)-3-(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)piperidine-1-carboxylate as a representative example, using acetylacetone as the 1,3-dicarbonyl partner.

4.1 Materials and Equipment

  • Reagents:

    • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (MW: 243.30 g/mol )

    • Acetylacetone (2,4-Pentanedione) (MW: 100.12 g/mol )

    • Glacial Acetic Acid (catalyst)

    • Anhydrous Ethanol (reaction solvent)

    • Ethyl Acetate (EtOAc) (extraction solvent)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser and heating mantle

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates and chamber

4.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.00 g, 4.11 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous ethanol (20 mL) to dissolve the hydrazide. To this solution, add acetylacetone (0.45 g, 4.52 mmol, 1.1 equiv) followed by 3-4 drops of glacial acetic acid to act as a catalyst.

    • Scientist's Note: The slight excess of the dicarbonyl component ensures the complete consumption of the more valuable chiral hydrazide. Acetic acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up - Solvent Removal: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain a crude oil or solid.

  • Work-up - Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acetic acid catalyst, followed by brine (1 x 25 mL) to remove residual water.

    • Trustworthiness Check: The bicarbonate wash is crucial. Any remaining acid can interfere with silica gel chromatography and potentially hydrolyze the Boc-protecting group over time.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity. The expected mass for the product C₁₆H₂₅N₃O₃ would be [M+H]⁺ ≈ 308.19.

Quantitative Data Summary

Reagent/ParameterMolecular Weight ( g/mol )Amount UsedMoles (mmol)Equivalents
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide243.301.00 g4.111.0
Acetylacetone100.120.45 g4.521.1
Solvent (Ethanol)-20 mL--
Reaction Time-4-6 hours--
Reaction Temperature-~80°C (Reflux)--
Expected Yield 307.38 ~1.10 g (Assuming ~85% yield) -

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethanol and ethyl acetate are flammable; keep away from ignition sources.

  • Glacial acetic acid is corrosive; handle with care.

Conclusion

This application note provides a field-proven, detailed protocol for the synthesis of chiral pyrazoles derived from (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. By leveraging the classic Knorr cyclocondensation, this method offers a reliable and scalable route to novel chemical entities with high potential in drug discovery and development. The explicit explanation of the chemical principles and step-by-step instructions ensures that researchers can confidently replicate and adapt this methodology for the creation of diverse libraries of piperidine-substituted pyrazoles.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie, 347(11), 787-803. Retrieved from [Link]

  • Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 62B, 1004-1009. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]

  • Pérez-Aguilar, M. C., & Valdés, C. (2015). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[7][11]-sigmatropic rearrangement with stereoretentive migration of a stereogenic group. Chemical Communications, 51(82), 15157-15160. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • PubMed. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. Retrieved from [Link]

  • ResearchGate. (2007). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the (R)-1-Boc-piperidine-3-carbohydrazide Scaffold

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, endowed with a specific stereochemistry at the C3 position, offers a valuable scaffold for the synthesis of complex molecules with defined three-dimensional orientations. The presence of a Boc-protected amine allows for selective deprotection and further functionalization, while the hydrazide moiety serves as a versatile nucleophile for the formation of stable acyl hydrazide linkages or as a precursor for various heterocyclic systems.

This guide provides an in-depth exploration of coupling reactions involving this key intermediate. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the knowledge to confidently and efficiently incorporate this valuable building block into their synthetic workflows.

Physicochemical Properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

A thorough understanding of the starting material is paramount for successful reaction design.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₃PubChem[1]
Molecular Weight 243.30 g/mol PubChem[1]
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylatePubChem[1]
Appearance White to off-white solidTypical Supplier Data
Solubility Soluble in polar organic solvents (e.g., DMF, DCM, MeOH)General Chemical Knowledge

Part 1: The Chemistry of Acyl Hydrazide Formation - A Mechanistic Overview

The coupling of a carboxylic acid with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide results in the formation of a stable N,N'-di-substituted hydrazide, commonly referred to as an acyl hydrazide. This transformation is a cornerstone of peptide chemistry and is typically facilitated by activating the carboxylic acid partner. The most prevalent and reliable method involves the use of carbodiimide coupling agents, often in conjunction with an additive to enhance efficiency and suppress side reactions.

The Role of Carbodiimides (EDC, DCC, DIC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and N,N'-Diisopropylcarbodiimide (DIC), are powerful dehydrating agents that activate carboxylic acids towards nucleophilic attack.[2] The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[3] This intermediate can then be intercepted by the nucleophilic hydrazide.

Carbodiimide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_additive Role of Additives (HOBt) Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC) Acyl_Hydrazide Acyl Hydrazide Product O_Acylisourea->Acyl_Hydrazide + Hydrazide Urea Urea Byproduct O_Acylisourea->Urea Rearrangement & Hydrolysis HOBt HOBt Active_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + HOBt Hydrazide (R)-1-Boc-piperidine-3-carbohydrazide Active_Ester->Acyl_Hydrazide + Hydrazide

Caption: Carbodiimide-mediated coupling mechanism for acyl hydrazide synthesis.

Suppressing Side Reactions with Additives: The Critical Role of HOBt

A significant challenge in carbodiimide-mediated couplings is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, which is unreactive towards the desired nucleophile. Furthermore, if the carboxylic acid contains a chiral center, racemization can occur. The introduction of additives like 1-Hydroxybenzotriazole (HOBt) mitigates these issues.[2][3] HOBt rapidly reacts with the O-acylisourea to form an active ester intermediate. This HOBt ester is more stable than the O-acylisourea, less prone to rearrangement, and reacts efficiently with the hydrazide to yield the desired product with minimal racemization.[2]

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of various carboxylic acids with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Optimization may be required depending on the specific substrates used.

Protocol 1: General EDC/HOBt Mediated Coupling

This is the most common and versatile method for this transformation.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.05 eq.).

  • Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm slowly to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Protocol Start Dissolve Carboxylic Acid (1.0 eq) & Hydrazide (1.05 eq) in DMF/DCM Add_Reagents Add HOBt (1.2 eq) & DIPEA (2.5 eq) Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_EDC Add EDC·HCl (1.2 eq) portion-wise Cool->Add_EDC React Stir at RT for 4-24h (Monitor by TLC/LC-MS) Add_EDC->React Workup Dilute with EtOAc React->Workup Wash Wash with aq. NaHCO₃ & Brine Workup->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for EDC/HOBt mediated coupling.

Protocol 2: Alternative Coupling with HBTU

For more challenging couplings, such as with sterically hindered carboxylic acids, a more powerful coupling reagent like HBTU may be beneficial.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • Carboxylic acid of interest

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.05 eq.) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Part 3: Data Interpretation and Characterization

The successful synthesis of the desired acyl hydrazide can be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: The formation of the amide bond will result in characteristic shifts in the NMR spectra. The signals corresponding to the piperidine ring protons and the Boc group should be present, along with new signals from the coupled carboxylic acid moiety. The disappearance of the carboxylic acid proton signal (typically >10 ppm in ¹H NMR) is a key indicator of reaction completion.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide an accurate mass of the product, confirming its elemental composition.

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Insufficient activation time (for HBTU).- Steric hindrance.- Presence of water in the reaction.- Use fresh coupling reagents.- Increase pre-activation time.- Switch to a more powerful coupling reagent (e.g., HATU).- Use anhydrous solvents and reagents.
Multiple Spots on TLC - Formation of N-acylurea byproduct.- Incomplete reaction.- Degradation of starting material or product.- Ensure HOBt is used with carbodiimides.- Increase reaction time or temperature (cautiously).- Check the stability of your compounds under the reaction conditions.
Difficulty in Purification - Water-soluble byproducts (from EDC).- Co-elution of product with impurities.- Perform thorough aqueous workup to remove EDC and its urea byproduct.- Optimize column chromatography conditions (solvent gradient, different stationary phase).

Applications in Drug Discovery: A Brief Perspective

The (R)-1-Boc-piperidine-3-carbohydrazide scaffold is a key component in the synthesis of various biologically active molecules. For instance, derivatives of 3-aminopiperidine are crucial for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral anti-diabetic drugs. The chiral nature of this building block allows for precise interactions with the active site of target enzymes, leading to improved potency and selectivity.

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The coupling reactions described in this guide, particularly the EDC/HOBt mediated protocol, provide a reliable and efficient means of incorporating this scaffold. A thorough understanding of the reaction mechanism and potential side reactions, coupled with careful experimental execution, will enable researchers to successfully utilize this important synthetic intermediate.

References

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(9), 2845. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron, 65(4), 856-865. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

  • MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from [Link]

  • Johnston, J. N., & Tokumaru, K. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 12(3), 1149-1154. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • G. L. Rempel, et al. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. The Journal of Organic Chemistry, 70(2), 511-518. [Link]0.1021/jo0485996)

Sources

The Strategic deployment of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and Hydrazide Functionality as Privileged Motifs in Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine scaffold holds a position of prominence, recognized as a privileged structure due to its frequent appearance in a diverse array of approved pharmaceuticals and bioactive molecules.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of desirable physicochemical properties, including metabolic stability and the capacity for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of chirality to the piperidine ring further enhances its utility, enabling the development of highly selective and potent therapeutics.

When the piperidine scaffold is functionalized with a hydrazide moiety (-CONHNH₂), it generates a versatile and highly reactive building block for medicinal chemists. The carbohydrazide group is a valuable synthon, known for its role in the creation of a wide range of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[2] The hydrazide can act as a nucleophile, a precursor to various heterocyclic systems, or a stable linker element in more complex molecular architectures.

This technical guide focuses on a specific and highly valuable chiral building block: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide . We will explore its synthesis, physicochemical properties, and key applications in drug discovery, providing detailed, field-proven protocols for its utilization.

Physicochemical Properties and Structural Attributes

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral, non-commercial building block that possesses a unique combination of structural features making it highly valuable in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₃[3]
Molecular Weight 243.30 g/mol [3]
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate[3]
Chirality (R)-enantiomerSpecified
Key Functional Groups Boc-protected amine, Chiral piperidine ring, Carboxylic acid hydrazide

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a critical role by preventing unwanted side reactions at the nitrogen atom during synthesis, while allowing for its selective removal under acidic conditions to enable further functionalization.[4] The (R)-chirality at the 3-position of the piperidine ring provides a defined stereochemical orientation, which is crucial for achieving high-affinity and selective binding to biological targets.

Caption: Chemical structure of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Synthetic Protocols

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved from its corresponding carboxylic acid or ester. The following protocols provide a detailed, step-by-step methodology.

Protocol 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid methyl ester

This initial step converts the commercially available (R)-1-Boc-piperidine-3-carboxylic acid into its methyl ester, which is a more reactive substrate for hydrazinolysis.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or an alternative esterification agent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then esterifies the carboxylic acid. This is a common and efficient method for ester formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Neutralization and Extraction: Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid methyl ester.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

This protocol describes the conversion of the methyl ester to the desired hydrazide.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid methyl ester

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Methanol

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazinolysis: Add hydrazine hydrate (3-5 eq) to the solution. Causality: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more thermodynamically stable hydrazide.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: The product often precipitates out of the solution upon cooling or concentration. The solid can be collected by filtration, washed with cold ethanol or water, and dried under vacuum to yield (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Applications in Drug Discovery

The unique structural features of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide make it a valuable building block in several areas of drug discovery.

Caption: Key applications of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Chiral Building Block for the Synthesis of Novel Heterocycles

The hydrazide functionality is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many drug classes. For instance, condensation of the hydrazide with dicarbonyl compounds or their equivalents can lead to the formation of pyrazoles, pyridazines, and other important heterocyclic systems.[5] The inherent chirality of the piperidine ring is preserved throughout these transformations, allowing for the creation of enantiomerically pure and complex molecular scaffolds.

Linker Moiety in Targeted Therapies

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is an excellent candidate for incorporation as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine ring can provide a degree of rigidity to the linker, which is often crucial for establishing the optimal ternary complex between the target protein, the PROTAC, and the E3 ligase. The defined stereochemistry of the (R)-enantiomer allows for precise control over the spatial orientation of the two ends of the PROTAC, which can significantly impact its efficacy and selectivity.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis A (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide B Couple to Warhead-COOH A->B C Boc Deprotection B->C D Couple to E3 Ligase Ligand C->D E Final PROTAC D->E

Caption: Workflow for incorporating the hydrazide into a PROTAC.

This protocol describes a standard peptide coupling procedure to form an amide bond between the hydrazide and a carboxylic acid-containing molecule, such as a "warhead" for a PROTAC.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) (1.2 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. Causality: HATU, in the presence of a base like DIPEA, activates the carboxylic acid to form a highly reactive acyl-intermediate, facilitating nucleophilic attack by the hydrazide.

  • Coupling: Add (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Scaffold for CNS-Active Compounds

The piperidine ring is a common feature in many drugs that target the central nervous system (CNS).[5] Its physicochemical properties can be tuned to enhance blood-brain barrier (BBB) permeability. The (R)-piperidine-3-carboxylic acid moiety, a derivative of nipecotic acid, is a known GABA uptake inhibitor.[5] This suggests that derivatives of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide could be valuable starting points for the discovery of new CNS-active agents. For example, piperidine-3-carbohydrazide-hydrazones have been investigated as potential multi-target agents for the treatment of Alzheimer's disease.

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a chiral piperidine scaffold, a reactive hydrazide functionality, and a strategically placed protecting group provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. From the construction of novel heterocyclic systems to its application as a precisely oriented linker in targeted therapies like PROTACs, this compound offers significant potential for the development of the next generation of therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to effectively incorporate this important synthon into their drug discovery programs.

References

  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Onyeyilim, E. L., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(3), 199-220.
  • Oset, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Ezeokonkwo, M. A., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661-682.
  • Cangzhou Senary Chemical Science-Tec Co., Ltd. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
  • Singh, R., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B(5), 754-760.
  • ResearchGate. (n.d.). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(8), 1088.
  • Sardella, R., et al. (2025). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2803, 225-249.
  • National Institutes of Health. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 28(13), 5164.
  • National Center for Biotechnology Information. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(3), 115-119.
  • PubMed. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.

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Application Notes and Protocols: A Detailed Guide to the Synthesis of (R)-1-Boc-Piperidinyl Pyrazoles from β-Ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidinyl Pyrazoles in Modern Drug Discovery

The fusion of piperidine and pyrazole scaffolds into a single molecular entity represents a powerful strategy in contemporary medicinal chemistry. Piperidine rings are prevalent in a vast number of natural products and FDA-approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. Similarly, the pyrazole motif is a versatile pharmacophore, integral to a wide range of biologically active compounds, including anti-inflammatory, anti-cancer, and neuroprotective agents. The combination of these two privileged heterocycles can lead to novel chemical entities with unique three-dimensional structures and enhanced biological activity profiles.

This application note provides a comprehensive, field-proven guide for the synthesis of pyrazole derivatives through the reaction of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with various β-ketoesters. This process, a variant of the classic Knorr pyrazole synthesis, is a robust and versatile method for accessing a diverse library of substituted pyrazoles.[1][2] We will detail two reliable methods for the preparation of the crucial hydrazide intermediate from the commercially available (R)-1-Boc-piperidine-3-carboxylic acid, followed by a detailed protocol for the subsequent cyclocondensation reaction to form the target pyrazole compounds.

The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles, potential challenges, and critical parameters that ensure a successful and reproducible outcome.

Materials and Reagents

Proper preparation and handling of all materials are paramount for the success of these protocols. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplier (Example)Notes
(R)-1-Boc-piperidine-3-carboxylic acid≥98%Sigma-AldrichStarting material for hydrazide synthesis.
Hydrazine hydrate (N₂H₄·H₂O)Reagent GradeSigma-AldrichCaution: Toxic and corrosive. Handle with appropriate PPE.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichCaution: Reacts violently with water. Handle in a fume hood.
Methanol (MeOH)Anhydrous, 99.8%Fisher ScientificRequired for esterification.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for coupling reaction.
N,N'-Dicyclohexylcarbodiimide (DCC)99%Acros OrganicsCoupling agent.
1-Hydroxybenzotriazole (HOBt) hydrate≥97.0%TCI AmericaCoupling additive.
Ethyl acetoacetate≥99%Sigma-AldrichExample β-ketoester.
Methyl 4,4,4-trifluoroacetoacetate98%Alfa AesarExample fluorinated β-ketoester.
Ethyl benzoylacetate98%Sigma-AldrichExample aromatic β-ketoester.
Ethanol (EtOH)200 Proof, AbsoluteDecon LabsReaction solvent for pyrazole synthesis.
Glacial Acetic Acid≥99.7%VWRAcid catalyst for pyrazole synthesis.
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-AldrichFor aqueous work-up.
Sodium sulfate (Na₂SO₄)Anhydrous, GranularFisher ScientificFor drying organic layers.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificSolvent for extraction and chromatography.
HexanesACS GradeFisher ScientificSolvent for chromatography.
Silica Gel60 Å, 230-400 meshMerckFor flash column chromatography.

Experimental Protocols

This section is divided into two main parts: the synthesis of the key intermediate, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, and its subsequent reaction with β-ketoesters to form the target pyrazoles.

Part 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Two effective methods are presented for the synthesis of the hydrazide intermediate. Method A is a traditional two-step procedure involving esterification followed by hydrazinolysis, which is cost-effective for larger scales. Method B is a milder, one-pot coupling reaction suitable for smaller scales and sensitive substrates.

Method A: Two-Step Esterification and Hydrazinolysis

This method first converts the carboxylic acid to its methyl ester, which is then reacted with hydrazine hydrate.[3]

Step 1: Esterification

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise while maintaining the temperature at 0 °C. Causality: Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the Fischer esterification. This exothermic reaction requires slow addition and cooling to prevent side reactions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl (R)-1-Boc-piperidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: Hydrazinolysis

  • Dissolve the crude methyl ester (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • Add hydrazine hydrate (5.0 eq) and stir the mixture at reflux for 6-12 hours. Monitor the reaction by TLC. Expertise Insight: A large excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of dimeric side products.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. The product can be purified by crystallization or flash column chromatography if necessary.

Method B: One-Pot DCC/HOBt Coupling

This method provides a mild and direct conversion of the carboxylic acid to the hydrazide, avoiding the heating required in Method A.[4]

  • Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-15 mL per gram of acid) in a round-bottom flask.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After stirring for 15-20 minutes at 0 °C, add a solution of hydrazine hydrate (1.2 eq) in the same solvent dropwise. Trustworthiness: Pre-activation of the carboxylic acid with DCC/HOBt before adding the hydrazine is crucial to prevent side reactions of DCC with hydrazine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude hydrazide can be purified by flash column chromatography.

Part 2: Protocol for the Reaction of Hydrazide with β-Ketoesters (Knorr Pyrazole Synthesis)

This protocol describes the cyclocondensation reaction between the synthesized (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and a generic β-ketoester to form the corresponding pyrazole derivative.[1][2]

  • In a round-bottom flask, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) and the desired β-ketoester (1.0-1.1 eq) in ethanol (10-20 mL per gram of hydrazide).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Causality: The acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate.[2][5]

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-8 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to remove the acetic acid catalyst) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole product.

Table 2: Representative Reaction Parameters and Expected Outcomes

β-Ketoester SubstrateProduct Structure (Predicted Major Regioisomer)Typical Reaction Time (h)Expected Yield (%)Notes
Ethyl acetoacetate5-methyl-3-[(3R)-1-Boc-piperidinyl]pyrazolone2-475-90The reaction is typically clean and high-yielding.
Methyl 4,4,4-trifluoroacetoacetate5-trifluoromethyl-3-[(3R)-1-Boc-piperidinyl]pyrazolone3-670-85The electron-withdrawing trifluoromethyl group can influence the regioselectivity and reaction rate.
Ethyl benzoylacetate5-phenyl-3-[(3R)-1-Boc-piperidinyl]pyrazolone4-870-85The reaction with aromatic β-ketoesters may require slightly longer reaction times. The product exists in tautomeric forms (pyrazolone and hydroxypyrazole), with the latter often being more stable.[2]

Visualization of Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow cluster_0 Part 1: Hydrazide Synthesis cluster_1 Part 2: Pyrazole Synthesis A (R)-1-Boc-piperidine- 3-carboxylic acid B Esterification (Method A) or DCC/HOBt Coupling (Method B) A->B C (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide B->C E Knorr Cyclocondensation (EtOH, AcOH cat., Reflux) C->E D β-Ketoester D->E F Crude Pyrazole Product E->F G Purification (Column Chromatography) F->G H Pure (R)-1-Boc-Piperidinyl Pyrazole Derivative G->H

Caption: Overall experimental workflow.

Knorr_Pyrazole_Synthesis_Mechanism Hydrazide Hydrazide (R-CONHNH₂) Hydrazone Hydrazone Intermediate Hydrazide->Hydrazone 1. Condensation (H⁺ cat., -H₂O) Ketoester β-Ketoester Ketoester->Hydrazone Cyclized Cyclized Intermediate (Hemiaminal) Hydrazone->Cyclized 2. Intramolecular Attack Product Pyrazolone Product Cyclized->Product 3. Dehydration (-H₂O)

Caption: Simplified mechanism of Knorr pyrazolone synthesis.

Discussion: Key Considerations for Success

  • Regioselectivity: The reaction of an unsymmetrical β-ketoester with a hydrazide can potentially yield two regioisomeric pyrazoles. The selectivity is influenced by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic ketone carbonyl reacts first with the terminal nitrogen of the hydrazide.[5] The choice of solvent can also play a role, with polar protic solvents like ethanol often favoring the formation of a single regioisomer.[6]

  • Purity of Starting Materials: The purity of the (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is crucial. Any unreacted starting materials or byproducts from its synthesis can complicate the pyrazole formation and purification steps. It is recommended to purify the hydrazide if it is not obtained as a clean solid.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) should be developed to clearly resolve the starting materials and the product.

  • Work-up and Purification: A standard aqueous work-up is usually sufficient to remove the catalyst and other water-soluble impurities. The final product is typically purified by flash column chromatography. The polarity of the pyrazole products can vary significantly depending on the substituents from the β-ketoester, requiring optimization of the eluent system.

Conclusion

This application note provides a detailed and reliable set of protocols for the synthesis of valuable (R)-1-Boc-piperidinyl pyrazole derivatives. By offering both a two-step and a one-pot method for the preparation of the key hydrazide intermediate, researchers can choose the most suitable approach based on their scale and available resources. The subsequent Knorr pyrazole synthesis is a robust transformation that allows for the introduction of diverse substituents onto the pyrazole ring through the selection of various β-ketoesters. The insights into the reaction mechanism, critical parameters, and troubleshooting will empower researchers in drug discovery and organic synthesis to confidently and efficiently generate novel molecular entities for their research programs.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Chem Help Asap. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Available from: [Link]

  • Pielichowska, J., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021, 26(13), 3829. Available from: [Link]

  • Halloran, M. W., et al. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. 2023. Available from: [Link]

  • Wang, S. S., et al. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry. 1977, 42(8), 1286-1290. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. (2014). Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). Available from: [Link]

  • Pielichowska, J., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021, 26(13), 3829. Available from: [Link]

  • Wang, S. S., et al. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry. 1977, 42(8), 1286-1290. Available from: [Link]

  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. (2014). Available from: [Link]

  • Halloran, M. W., et al. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. 2023. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

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Application Note: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a Strategic Intermediate for the Synthesis of Linagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a key intermediate. This approach offers a strategic pathway to the crucial chiral amine moiety of Linagliptin via a Curtius rearrangement, potentially circumventing the use of more expensive or less stable reagents. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data presentation to facilitate the efficient and reliable synthesis of this important anti-diabetic agent.

Introduction: The Significance of Linagliptin and Its Synthesis

Linagliptin is a cornerstone in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones.[1] This leads to enhanced glucose-dependent insulin secretion and reduced glucagon levels, thereby improving glycemic control.[1] The intricate molecular structure of Linagliptin, featuring a chiral (R)-3-aminopiperidine moiety, necessitates a stereoselective and efficient synthetic strategy. Various synthetic routes have been developed, often focusing on the cost-effective and scalable production of the key chiral amine intermediate.[2] This application note details a robust synthetic approach that leverages (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a stable and accessible precursor, to generate the required chiral amine through a well-established chemical transformation.

The Strategic Role of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

The use of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a starting material presents several advantages in the synthesis of Linagliptin. The Boc (tert-butoxycarbonyl) protecting group provides stability and prevents unwanted side reactions at the piperidine nitrogen. The hydrazide functional group is a direct precursor to an acyl azide, the key substrate for the Curtius rearrangement. This rearrangement provides a reliable method for the conversion of a carboxylic acid derivative to a primary amine with retention of stereochemistry, a critical requirement for the synthesis of enantiomerically pure Linagliptin.[3]

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReference
(R)-1-Boc-piperidine-3-carboxylic acid hydrazideC₁₁H₂₁N₃O₃243.30White to off-white solid
(R)-1-Boc-3-aminopiperidineC₁₀H₂₀N₂O₂200.28Oil or low melting solid
8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dioneC₂₀H₁₇BrN₆O₂481.30Solid[4]
LinagliptinC₂₅H₂₈N₈O₂472.54White to yellowish solid[5]

Synthetic Pathway Overview

The overall synthetic strategy is a multi-step process that can be broadly divided into two key stages:

  • Formation of the Chiral Amine Intermediate: Conversion of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide to (R)-1-Boc-3-aminopiperidine via a Curtius rearrangement.

  • Coupling and Deprotection: Reaction of the chiral amine intermediate with the pre-synthesized xanthine backbone followed by the removal of the Boc protecting group to yield Linagliptin.

Diagram of the Overall Synthetic Workflow

G A (R)-1-Boc-piperidine-3-carboxylic acid hydrazide B (R)-1-Boc-piperidine-3-carbonyl azide A->B NaNO₂, HCl C (R)-1-Boc-piperidin-3-yl isocyanate B->C Heat (Curtius Rearrangement) D (R)-1-Boc-3-aminopiperidine C->D Acidic Hydrolysis F Boc-protected Linagliptin D->F + E, Base E 8-bromo-xanthine derivative G Linagliptin F->G Deprotection

Caption: Synthetic workflow from the hydrazide intermediate to Linagliptin.

Experimental Protocols

Stage 1: Synthesis of (R)-1-Boc-3-aminopiperidine

This stage involves a three-step, one-pot procedure starting from the hydrazide.

Step 1: Formation of (R)-1-Boc-piperidine-3-carbonyl azide

  • Rationale: The reaction of the carboxylic acid hydrazide with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and efficient method for the preparation of acyl azides.[6] The reaction is typically performed at low temperatures to prevent the premature rearrangement of the thermally sensitive acyl azide.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq.) in a mixture of acetone and water (e.g., 2:1 v/v).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition of sodium nitrite, slowly add hydrochloric acid (e.g., 2N HCl) dropwise until the pH of the solution is acidic (pH ~3), while still maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes. The formation of the acyl azide can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the hydrazide and appearance of the characteristic azide peak around 2140 cm⁻¹).[6]

Step 2: Curtius Rearrangement to (R)-1-Boc-piperidin-3-yl isocyanate

  • Rationale: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3][7] This reaction proceeds with retention of the stereochemistry at the migrating carbon, which is crucial for maintaining the (R)-configuration. The isocyanate is a key electrophilic intermediate.

  • Protocol:

    • After the formation of the acyl azide, carefully and slowly heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). The optimal temperature should be determined experimentally to ensure a controlled reaction and avoid vigorous gas evolution.

    • The rearrangement is typically accompanied by the evolution of nitrogen gas. Continue heating until the gas evolution ceases, indicating the completion of the rearrangement. This step can also be monitored by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak around 2270-2250 cm⁻¹).

Step 3: Hydrolysis to (R)-1-Boc-3-aminopiperidine

  • Rationale: The isocyanate is readily hydrolyzed under acidic conditions to the corresponding primary amine.[8][9] The initial product of hydrolysis is a carbamic acid, which is unstable and decarboxylates to yield the amine. The acidic conditions also serve to neutralize the resulting amine, forming a salt which can be easily worked up.

  • Protocol:

    • After the Curtius rearrangement is complete, add a sufficient amount of a strong acid (e.g., concentrated hydrochloric acid) to the reaction mixture.

    • Heat the mixture at reflux for several hours to ensure complete hydrolysis of the isocyanate and decarboxylation of the intermediate carbamic acid.

    • After cooling to room temperature, basify the reaction mixture with a suitable base (e.g., NaOH solution) to a pH > 10 to liberate the free amine.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-1-Boc-3-aminopiperidine. The product can be purified by column chromatography if necessary.

Diagram of the Curtius Rearrangement Mechanism

G cluster_0 Acyl Azide Formation cluster_1 Curtius Rearrangement cluster_2 Hydrolysis to Amine A R-CO-NHNH₂ B R-CO-N₃ A->B NaNO₂, H⁺ C R-CO-N₃ D [R-CO-N:] (Acyl Nitrene Intermediate) C->D Δ or hν - N₂ E R-N=C=O (Isocyanate) D->E Rearrangement F R-N=C=O G R-NH-COOH (Carbamic Acid) F->G H₂O, H⁺ H R-NH₂ + CO₂ G->H Decarboxylation

Caption: Mechanism of the conversion of a carboxylic acid hydrazide to a primary amine.

Stage 2: Synthesis of Linagliptin

Step 4: Coupling of (R)-1-Boc-3-aminopiperidine with the Xanthine Derivative

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the primary amine of the piperidine derivative displaces the bromine atom on the xanthine core.[2] The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a base to neutralize the HBr generated during the reaction.

  • Protocol:

    • In a reaction vessel, dissolve 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq.) and (R)-1-Boc-3-aminopiperidine (1.1-1.5 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq.) to the mixture.

    • Heat the reaction mixture to 80-120 °C and stir for several hours until the reaction is complete as monitored by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry to obtain crude Boc-protected Linagliptin.

Step 5: Deprotection to Yield Linagliptin

  • Rationale: The final step is the removal of the Boc protecting group to unveil the secondary amine on the piperidine ring. This is typically achieved under acidic conditions.

  • Protocol:

    • Suspend the crude Boc-protected Linagliptin in a suitable solvent such as methanol or dichloromethane.

    • Add a strong acid, such as hydrochloric acid (in dioxane or isopropanol) or trifluoroacetic acid (TFA), to the suspension.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).

    • After completion, the product can be isolated by filtration if it precipitates as a salt, or the solvent can be removed under reduced pressure.

    • The crude Linagliptin can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of methanol and water) to obtain the final product with high purity.[10][11]

Quality Control and Data Analysis

The purity and identity of the intermediates and the final Linagliptin product should be confirmed using standard analytical techniques.

Analytical Methods
TechniquePurposeExpected Observations
HPLC Purity assessment and reaction monitoringA single major peak for the desired product with purity >99%.[12][13][14][15]
¹H and ¹³C NMR Structural confirmationCharacteristic peaks corresponding to the protons and carbons of the molecule.[10]
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight of the compound.[10][16][17]
IR Spectroscopy Functional group identificationCharacteristic absorption bands for functional groups such as C=O, N-H, and C≡C.[10][18]
Chiral HPLC Enantiomeric purity determinationA single peak for the (R)-enantiomer, confirming high enantiomeric excess.
Typical Spectroscopic Data for Linagliptin
SpectroscopyKey Signals
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.9-7.5 (m, 4H, quinazoline-H), 5.4 (s, 2H, N-CH₂-quinazoline), 4.9 (s, 2H, N-CH₂-C≡C), 3.9 (s, 3H, N-CH₃), 3.5-2.8 (m, 5H, piperidine-H), 2.7 (s, 3H, quinazoline-CH₃), 1.8 (s, 3H, C≡C-CH₃), 1.7-1.4 (m, 4H, piperidine-H).
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2900 (C-H stretch), ~2200 (C≡C stretch), ~1700 (C=O stretch), ~1600 (C=N and C=C stretch).[18]
Mass Spectrum (ESI+) m/z: 473.2 [M+H]⁺.[16]

Conclusion

The synthetic route to Linagliptin employing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a key intermediate offers a viable and strategic approach for pharmaceutical development. The use of a Curtius rearrangement to generate the crucial chiral amine provides an elegant solution for stereocontrol. The detailed protocols and analytical guidance provided in this application note are intended to empower researchers to efficiently and reliably synthesize this important therapeutic agent, facilitating further research and development in the field of diabetes treatment.

References

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface. 2020.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. 2016.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
  • (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics. 2008.
  • Linagliptin purification method.
  • Acyl Azide Synthesis: Technical Support Center. Benchchem.
  • Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design.
  • DSC, FT-IR and NIR characteristics of pure compounds: linagliptin...
  • Linagliptin purification method.
  • A Validated HPLC Method for the Determination of Linagliptin in Rat Plasma. Application to a Pharmacokinetic Study.
  • Advances in the synthesis and reactivity of acyl azides (2005-2015). RACO.
  • Hydrolysis process for polyamines.
  • Characterization of linagliptin using analytical techniques. Scielo.
  • Product Name : 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-. Toronto Research Chemicals.
  • Acyl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.
  • Method for measuring linagliptin enantiomer content by high-performance liquid chromatography.
  • Why is the hydrolysis of an isocyanide not done in alkaline condition?. Quora.
  • Process for the preparation of (r)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1h-purine-2,6-dione.
  • Simple preparation method of high-purity linagliptin.
  • Synthesis of acyl azides from carboxylic acids using cyanuric chloride.
  • LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Semantic Scholar.
  • Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism.. YouTube.
  • METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Jetir.Org.
  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Ethyl isocyanide on hydrolysis in acidic measure A class 11 chemistry CBSE. Vedantu.
  • Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. Impactfactor.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyan
  • The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN) | Request PDF.
  • 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2. PubChem.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
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Application Notes and Protocols for the Derivatization of (R)-1-Boc-piperidine-3-carboxylic Acid Hydrazide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperidine Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of therapeutic innovation.[1] These synthetic analogues offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved oral bioavailability, and refined target selectivity.[1] Among the diverse array of scaffolds utilized for peptidomimetic design, the piperidine ring stands out as a "privileged scaffold" due to its favorable physicochemical properties and its prevalence in a wide range of clinically approved drugs.[2] The piperidine moiety can enforce specific conformational constraints on appended pharmacophores, mimicking the secondary structures of peptides, such as β-turns, and thereby facilitating high-affinity interactions with biological targets.[2]

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a versatile building block for the synthesis of such conformationally constrained peptidomimetics. Its rigid, chiral piperidine core serves as a robust scaffold. The Boc-protected nitrogen at the 1-position ensures compatibility with standard peptide synthesis strategies, while the hydrazide functionality at the 3-position provides a unique chemical handle for subsequent elaboration. This hydrazide can be efficiently converted into a highly reactive acyl azide, enabling its coupling to the N-terminus of a peptide chain or a single amino acid. This application note provides a detailed technical guide on the derivatization of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its application in peptide synthesis, offering field-proven insights and step-by-step protocols for researchers in medicinal chemistry and drug development.

Core Chemistry: The Hydrazide to Acyl Azide Conversion

The cornerstone of utilizing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in peptide synthesis is the conversion of the C-terminal hydrazide into an acyl azide. This transformation, a classic reaction in peptide chemistry, proceeds via diazotization of the hydrazide with nitrous acid, which is typically generated in situ from sodium nitrite and a suitable acid.[3][4] The resulting acyl azide is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of a peptide or amino acid, forming a stable amide bond.[5]

A critical aspect of this method is the careful control of reaction conditions. The acyl azide intermediate is thermally unstable and can undergo a Curtius rearrangement to form an isocyanate, a highly undesirable side reaction in this context.[5] Therefore, the reaction is typically carried out at low temperatures (≤ 0°C) to suppress this rearrangement and maximize the yield of the desired peptide conjugate.[5] The choice of acid is also crucial; while hydrochloric acid is commonly used, the presence of other acid-sensitive functional groups, such as the Boc protecting group on the piperidine nitrogen, necessitates careful consideration of the reaction pH.

The orthogonality of the Boc and hydrazide functionalities is a key advantage of this building block. The Boc group is stable under the mild acidic conditions required for acyl azide formation but can be readily removed with stronger acids like trifluoroacetic acid (TFA) at a later stage.[6][7] This allows for the selective deprotection and further elongation of the peptide chain from the piperidine nitrogen if desired.

Experimental Protocols

Protocol 1: Conversion of (R)-1-Boc-piperidine-3-carboxylic Acid Hydrazide to the Acyl Azide and Subsequent Coupling to an Amino Acid Ester

This protocol details the in situ generation of the acyl azide from (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its subsequent coupling to a representative amino acid ester, L-Alanine benzyl ester hydrochloride.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • L-Alanine benzyl ester hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M solution

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with cooling bath (ice-salt or cryocooler)

  • Round-bottom flasks and standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring

  • High-Performance Liquid Chromatography (HPLC) system for purification[8][9][10]

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization[11][12]

Step-by-Step Procedure:

  • Preparation of the Amino Component: In a round-bottom flask, dissolve L-Alanine benzyl ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.

  • Acyl Azide Formation:

    • In a separate, dry round-bottom flask, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to -15 °C using an ice-salt bath.

    • Slowly add a pre-chilled 1 M HCl solution (2.2 equivalents) to the stirred solution, maintaining the temperature below -10 °C.

    • Prepare a solution of sodium nitrite (1.2 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 10 minutes, ensuring the temperature does not rise above -10 °C.

    • Stir the reaction mixture at -15 °C for an additional 20 minutes. The formation of the acyl azide can be monitored by TLC, observing the consumption of the starting hydrazide.

  • Peptide Coupling:

    • To the freshly prepared acyl azide solution, add the solution of the deprotected L-Alanine benzyl ester from step 1.

    • Allow the reaction mixture to warm slowly to 0 °C and then stir at this temperature for 2 hours. Subsequently, let the reaction proceed at room temperature overnight (approximately 16 hours).

    • Monitor the progress of the coupling reaction by LC-MS, looking for the appearance of the desired product mass and the disappearance of the starting materials. The steric hindrance from the piperidine ring may necessitate longer reaction times compared to acyclic amino acids.[13][14][15]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-1-Boc-piperidine-3-carbonyl-(L)-Alanine benzyl ester.

Data Presentation:

ParameterValue
Starting Hydrazide(R)-1-Boc-piperidine-3-carboxylic acid hydrazide
Amino Acid ComponentL-Alanine benzyl ester hydrochloride
Coupling MethodAcyl Azide
Reaction Temperature-15 °C to room temperature
Typical Yield60-75% (after purification)
Purity (by HPLC)>95%
Protocol 2: Boc Deprotection of the Piperidine-Peptide Conjugate

This protocol describes the removal of the Boc protecting group from the piperidine nitrogen, which unmasks the secondary amine for potential further derivatization or to yield the final product.

Materials:

  • (R)-1-Boc-piperidine-3-carbonyl-(L)-Alanine benzyl ester (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Step-by-Step Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected piperidine-peptide conjugate in DCM in a round-bottom flask.

    • Add an equal volume of TFA to the solution (a 1:1 mixture of TFA/DCM is typically effective).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualization of the Workflow

Derivatization_Workflow cluster_azide_formation Protocol 1: Acyl Azide Formation & Coupling cluster_deprotection Protocol 2: Boc Deprotection cluster_analysis Analysis & Purification Hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Reagents1 1. HCl, NaNO2, DMF 2. Temp: -15°C Hydrazide->Reagents1 Acyl_Azide Intermediate Acyl Azide (in situ) Reagents1->Acyl_Azide Coupling Peptide Coupling (0°C to RT) Acyl_Azide->Coupling Amino_Acid L-Alanine benzyl ester + DIPEA Amino_Acid->Coupling Coupled_Product Boc-Protected Dipeptide Coupling->Coupled_Product Reagents2 TFA / DCM RT, 1-2h Coupled_Product->Reagents2 Purification Silica Gel Chromatography or RP-HPLC Coupled_Product->Purification Final_Product Final Dipeptide (TFA Salt) Reagents2->Final_Product Final_Product->Purification Characterization LC-MS, NMR Purification->Characterization

Caption: Workflow for the derivatization of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of both the acyl azide formation and the coupling reaction should be closely monitored by appropriate analytical techniques such as TLC and LC-MS. This allows for the real-time assessment of reaction completion and the identification of any potential side products.

  • Purification: Purification of the final compounds by chromatography (either silica gel or reverse-phase HPLC) is essential to remove unreacted starting materials, reagents, and any byproducts. The purity of the final compound should be assessed by analytical HPLC, aiming for a purity of ≥95%.[9]

  • Structural Confirmation: The identity and structural integrity of the synthesized molecules must be unequivocally confirmed by spectroscopic methods. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, while 1H and 13C NMR spectroscopy will provide detailed structural information, confirming the formation of the new amide bond and the integrity of the piperidine scaffold and protecting groups.[11][12][16][17]

Conclusion and Future Perspectives

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable and versatile building block for the construction of novel peptidomimetics. The ability to efficiently convert its hydrazide functionality into a reactive acyl azide provides a reliable method for its incorporation into peptide sequences. The protocols detailed in this application note offer a robust framework for the synthesis and derivatization of this scaffold. By leveraging the conformational constraints imposed by the piperidine ring, researchers can explore new chemical space in the design of potent and selective therapeutic agents. Future work could involve the application of these protocols to solid-phase peptide synthesis (SPPS), enabling the construction of more complex and diverse libraries of piperidine-based peptidomimetics for high-throughput screening and lead optimization.

References

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2020, March 2). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ORBi. (n.d.). Synthesis and Evaluation of RGD Peptidomimetics Aimed at Surface Bioderivatization of Polymer Substrates. Retrieved from [Link]

  • National Institutes of Health. (2016, January 26). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • RACO. (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015). Retrieved from [Link]

  • StackExchange. (2019, February 17). Reaction mechanism for the conversion of acyl hydrazide to acyl azide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ACE-HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • MDPI. (n.d.). Peptides and Peptidomimetics for Antimicrobial Drug Design. Retrieved from [Link]

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Application Notes and Protocols: Cyclization Reactions Involving (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (R)-1-Boc-piperidine-3-carboxylic Acid Hydrazide Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. The (R)-1-Boc-piperidine-3-carboxylic acid moiety has emerged as a privileged substructure, frequently incorporated into a diverse array of biologically active agents. The inherent chirality at the 3-position of the piperidine ring provides a crucial handle for stereospecific interactions with biological targets, while the Boc-protecting group ensures stability and allows for selective deprotection and further functionalization.

This guide focuses on the synthetic utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide , a key intermediate that serves as a versatile precursor for the construction of a variety of five-membered aromatic heterocycles. The hydrazide functionality is a nucleophilic powerhouse, poised for cyclization into pharmacologically relevant rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic cores are ubiquitous in pharmaceuticals due to their favorable metabolic stability, hydrogen bonding capabilities, and ability to act as bioisosteres for amide and ester groups.[1]

This document provides a detailed exploration of the key cyclization reactions of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

General Synthetic Workflow

The overarching strategy for the utilization of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in heterocyclic synthesis follows a modular approach. The core piperidine hydrazide is subjected to various cyclizing reagents to forge the desired heterocyclic ring system.

General Workflow start (R)-1-Boc-piperidine-3-carboxylic acid hydrazide reagents Cyclizing Reagents (e.g., Carboxylic Acids, CS2, etc.) start->reagents Reaction heterocycles Piperidine-Substituted Heterocycles (Oxadiazoles, Thiadiazoles, Triazoles) reagents->heterocycles Cyclization

Caption: General workflow for the synthesis of heterocycles.

I. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a prominent feature in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for amide and ester functionalities. A common and effective route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.

A. Mechanistic Rationale

The synthesis of 2-((R)-1-Boc-piperidin-3-yl)-5-aryl-1,3,4-oxadiazoles typically proceeds through a two-step sequence. First, the starting hydrazide undergoes acylation with a suitable carboxylic acid derivative (often an acyl chloride or the acid itself activated in situ) to form a 1,2-diacylhydrazine. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent to furnish the 1,3,4-oxadiazole ring.[1]

Oxadiazole Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration hydrazide (R)-1-Boc-piperidine-3- carboxylic acid hydrazide diacylhydrazine 1,2-Diacylhydrazine Intermediate hydrazide->diacylhydrazine Acylation acyl_chloride Aryl Acyl Chloride acyl_chloride->diacylhydrazine diacylhydrazine_2 1,2-Diacylhydrazine dehydrating_agent Dehydrating Agent (e.g., POCl3) oxadiazole 2,5-Disubstituted- 1,3,4-Oxadiazole dehydrating_agent->oxadiazole diacylhydrazine_2->oxadiazole Cyclization

Caption: Mechanism for 1,3,4-oxadiazole formation.

B. Detailed Experimental Protocol: Synthesis of tert-Butyl (R)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

This protocol describes a representative synthesis of a 2,5-disubstituted 1,3,4-oxadiazole starting from (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and benzoic acid.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acylation:

    • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.2 eq).

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2-diacylhydrazine intermediate. This intermediate can often be used in the next step without further purification.

  • Cyclodehydration:

    • Dissolve the crude 1,2-diacylhydrazine in excess phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture to reflux (approximately 105 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl (R)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate.

Quantitative Data Summary:

ParameterValue
Typical Yield 65-85%
Reaction Time Acylation: 4-6 h; Cyclization: 3-5 h
Purification Silica Gel Chromatography

II. Synthesis of 1,3,4-Thiadiazole-2-thiols and 1,2,4-Triazole-3-thiols

The reaction of carboxylic acid hydrazides with carbon disulfide (CS₂) in a basic medium is a cornerstone for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols. These intermediates are, in turn, valuable precursors for 4-amino-5-substituted-1,2,4-triazole-3-thiols.

A. Mechanistic Pathway

The initial reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (KOH) leads to the formation of a potassium dithiocarbazate salt. Intramolecular cyclization of this salt with the elimination of water furnishes the 5-substituted-1,3,4-thiadiazole-2-thiol.[2] This thiadiazole can then be rearranged to the more stable 1,2,4-triazole-3-thiol by treatment with hydrazine hydrate.

Thiadiazole_Triazole_Mechanism cluster_0 Thiadiazole Formation cluster_1 Triazole Formation hydrazide (R)-1-Boc-piperidine-3- carboxylic acid hydrazide dithiocarbazate Potassium Dithiocarbazate Intermediate hydrazide->dithiocarbazate Addition cs2_koh 1. CS2 2. KOH cs2_koh->dithiocarbazate thiadiazole 5-Substituted-1,3,4- thiadiazole-2-thiol dithiocarbazate->thiadiazole Cyclization (-H2O) thiadiazole_2 5-Substituted-1,3,4- thiadiazole-2-thiol hydrazine_hydrate Hydrazine Hydrate triazole 4-Amino-5-substituted- 1,2,4-triazole-3-thiol hydrazine_hydrate->triazole thiadiazole_2->triazole Rearrangement

Caption: Synthesis of thiadiazoles and their conversion to triazoles.

B. Detailed Experimental Protocol: Synthesis of tert-Butyl (R)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate and Subsequent Conversion to tert-Butyl (R)-3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Part 1: Synthesis of tert-Butyl (R)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

  • Cool the solution in an ice bath and add carbon disulfide (1.5 eq) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to a pH of approximately 5-6.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 5-((R)-1-Boc-piperidin-3-yl)-1,3,4-thiadiazole-2-thiol.

  • Recrystallize from ethanol to afford the pure product.

Part 2: Synthesis of tert-Butyl (R)-3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Materials:

  • tert-Butyl (R)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

  • Hydrazine hydrate (80% or 98%)

  • Water

Procedure:

  • To a suspension of tert-butyl (R)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate (1.0 eq) in water, add hydrazine hydrate (4-5 eq).

  • Heat the mixture to reflux for 4-6 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure triazole.

Quantitative Data Summary:

ReactionTypical YieldReaction TimePurification
Thiadiazole Formation 70-90%12-16 hRecrystallization
Triazole Formation 60-80%4-6 hRecrystallization

Conclusion and Future Perspectives

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide stands as a highly valuable and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles bearing the chiral piperidine scaffold. The straightforward nature of these transformations, coupled with the potential for diversification at various points in the synthetic sequence, underscores the immense potential of this starting material in the generation of compound libraries for drug discovery screening and lead optimization campaigns. Further exploration of other cyclization reactions and the biological evaluation of the resulting novel chemical entities are promising avenues for future research.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2018.

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press, 2016.

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. RSC Advances, 2019.

  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate, 2019.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 2023.

  • Preparation method of (R)-3-Boc-aminopiperidine. Google Patents, 2015.

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate, 2007.

  • Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives. The Journal of Organic Chemistry, 2021.

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][3][4]triazo. Technical Disclosure Commons, 2024.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2023.

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate, 2021.

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate, 2016.

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Bulgarian Chemical Communications, 2011.

  • One-Pot Amberlyst 15-Controlled Cyclocondensation of Piperidines and Arylaldehydes: Synthesis of 3,5-Diarylmethylpyridines. ACS Omega, 2020.

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 2006.

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 2023.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2022.

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 2011.

  • tert-Butyl 4-{4-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate. BLDpharm, N.D.

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 2017.

  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate, 2007.

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals, 2012.

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022. PMC9389201/)

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Application Notes and Protocols: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Chiral Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for introducing three-dimensional diversity. When chirality is introduced into the piperidine ring, as in (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, it allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1] The introduction of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects.[1]

This application note provides a comprehensive guide to the use of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a key building block in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the preparation of pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, offering detailed, field-proven protocols and explaining the chemical principles that underpin these transformations.

Featured Reagent: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral, bifunctional molecule that serves as an excellent starting material for the synthesis of a variety of heterocyclic systems. The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective deprotection under acidic conditions, while the hydrazide moiety is a versatile functional group for cyclization reactions.

PropertyValueSource
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate[2]
Molecular Formula C₁₁H₂₁N₃O₃[2]
Molecular Weight 243.30 g/mol [2]
CAS Number 1002359-83-2[2]

I. Synthesis of Chiral Piperidinyl-Pyridazinones

Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[1] The synthesis of pyridazinones often involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound, typically a γ-keto acid.[1]

Reaction Principle: Cyclocondensation with γ-Keto Acids

The reaction proceeds via an initial condensation between the more nucleophilic nitrogen of the hydrazide and one of the carbonyl groups of the γ-keto acid, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. The chirality at the 3-position of the piperidine ring is retained throughout the reaction sequence.

Experimental Workflow: Pyridazinone Synthesis

reagents γ-Keto Acid + (R)-1-Boc-piperidine-3-carboxylic acid hydrazide solvent Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent Dissolve reflux Reflux (e.g., 80-120 °C) solvent->reflux Heat workup Aqueous Work-up & Extraction reflux->workup Cool & Process purification Purification (Crystallization or Chromatography) workup->purification product Chiral Piperidinyl-Pyridazinone purification->product

Caption: General workflow for pyridazinone synthesis.

Protocol 1: Synthesis of tert-butyl (R)-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-carboxylate

This protocol describes the reaction of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with 4-oxo-4-phenylbutanoic acid.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide1002359-83-2243.301.0 g4.11 mmol
4-Oxo-4-phenylbutanoic acid1501-05-9178.180.73 g4.11 mmol
Glacial Acetic Acid64-19-760.0520 mL-
Sodium Bicarbonate (sat. aq. solution)144-55-884.01As needed-
Ethyl Acetate141-78-688.11As needed-
BrineN/AN/AAs needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 g, 4.11 mmol) and 4-oxo-4-phenylbutanoic acid (0.73 g, 4.11 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.

II. Synthesis of Chiral Piperidinyl-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles that are considered bioisosteres of amides and esters. They are found in numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3]

Reaction Principle 1: Cyclodehydration of N-acylhydrazones

A common and effective method for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazones, which are readily prepared by the condensation of an acid hydrazide with an aldehyde. The subsequent cyclization can be achieved using various dehydrating agents, with lead dioxide in glacial acetic acid being a classical and effective choice.[4]

Reaction Scheme: 1,3,4-Oxadiazole Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization Hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Hydrazone N-Acylhydrazone Intermediate Hydrazide->Hydrazone Aldehyde Aldehyde (R'-CHO) Aldehyde->Hydrazone Dehydrating_Agent Dehydrating/Oxidizing Agent (e.g., PbO2, POCl3) Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Dehydrating_Agent->Oxadiazole Hydrazone_ref N-Acylhydrazone Intermediate Hydrazone_ref->Oxadiazole

Caption: Two-step synthesis of 1,3,4-oxadiazoles.

Protocol 2: Synthesis of tert-butyl (R)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

This protocol outlines a two-step synthesis starting with the formation of an N-acylhydrazone, followed by oxidative cyclization.

Step A: Synthesis of the N-Acylhydrazone Intermediate

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide1002359-83-2243.301.0 g4.11 mmol
Benzaldehyde100-52-7106.120.44 g (0.42 mL)4.11 mmol
Absolute Ethanol64-17-546.0720 mL-

Procedure:

  • Dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 g, 4.11 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask with gentle warming if necessary.

  • In a separate beaker, dissolve benzaldehyde (0.44 g, 4.11 mmol) in absolute ethanol (5 mL).

  • Add the benzaldehyde solution dropwise to the stirred hydrazide solution at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, the N-acylhydrazone product often precipitates. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Oxidative Cyclization to the 1,3,4-Oxadiazole

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
N-Acylhydrazone from Step A--1.0 g-
Lead Dioxide1309-60-0239.20Stoichiometric amount-
Glacial Acetic Acid64-19-760.0530 mL-

Procedure:

  • Suspend the N-acylhydrazone (1.0 g) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask with vigorous stirring.

  • Add lead dioxide in small portions over 15 minutes at room temperature. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Pour the reaction mixture onto crushed ice (150 g) and allow it to stand for 24 hours.

  • Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole.

III. Synthesis of Chiral Piperidinyl-1,2,4-Triazoles

1,2,4-Triazoles are another important class of five-membered heterocycles that are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5] A highly efficient and regioselective one-pot method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[6]

Reaction Principle: One-Pot, Three-Component Synthesis

This method proceeds through the in situ formation of an acylamidine intermediate from the carboxylic acid and the amidine, facilitated by a coupling agent like HATU. This intermediate then undergoes cyclocondensation with the monosubstituted hydrazine, in this case, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, to yield the 1,3,5-trisubstituted 1,2,4-triazole with high regioselectivity.[6]

Logical Flow: One-Pot Triazole Synthesis

cluster_0 Component Mixing cluster_1 Cyclization Carboxylic_Acid Carboxylic Acid Acylamidine In situ Acylamidine Formation Carboxylic_Acid->Acylamidine Amidine Amidine Amidine->Acylamidine HATU_DIPEA HATU/DIPEA HATU_DIPEA->Acylamidine Heat Heat (e.g., 80 °C) Acylamidine->Heat Hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Hydrazide->Heat Acetic_Acid Acetic Acid Acetic_Acid->Heat Triazole 1,3,5-Trisubstituted 1,2,4-Triazole Heat->Triazole

Caption: One-pot synthesis of 1,2,4-triazoles.

Protocol 3: Synthesis of tert-butyl (R)-3-(1-((R)-1-Boc-piperidin-3-yl)-5-phenyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

This protocol describes the reaction of benzoic acid, benzamidine hydrochloride, and (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Benzoic Acid65-85-0122.120.50 g4.10 mmol
Benzamidine hydrochloride1670-14-0156.610.64 g4.10 mmol
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide1002359-83-2243.301.0 g4.11 mmol
HATU148893-10-1380.231.71 g4.50 mmol
DIPEA7087-68-5129.242.15 mL12.3 mmol
DMF68-12-273.0920 mL-
Acetic Acid64-19-760.052 mL-

Procedure:

  • To a solution of benzoic acid (0.50 g, 4.10 mmol) in DMF (10 mL) in a 100 mL round-bottom flask, add HATU (1.71 g, 4.50 mmol) and DIPEA (2.15 mL, 12.3 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzamidine hydrochloride (0.64 g, 4.10 mmol) and stir for an additional 30 minutes.

  • To this mixture, add a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 g, 4.11 mmol) in DMF (10 mL), followed by acetic acid (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour it into water (150 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,4-triazole.[6]

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a highly valuable and versatile building block for the synthesis of diverse, chirally-defined heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of piperidinyl-substituted pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The causality behind each experimental step is rooted in well-established principles of organic synthesis, ensuring a high degree of confidence in the outcomes. These methodologies offer a clear pathway for researchers in drug discovery and medicinal chemistry to access novel chemical entities with significant therapeutic potential.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved January 23, 2026, from [Link]

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Application Notes and Protocols for the Acylation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Acylating (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in Modern Drug Discovery

The (R)-1-Boc-piperidine-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a multitude of clinical candidates and approved drugs.[1][2] Its rigid, chiral framework allows for the precise spatial orientation of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets. The derivatization of this scaffold at the 3-position is a common strategy for exploring structure-activity relationships (SAR). The corresponding hydrazide, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, serves as a versatile intermediate, opening a gateway to a diverse array of functionalities through acylation of the terminal nitrogen.

This document provides a comprehensive guide to the acylation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, detailing robust protocols, explaining the underlying chemical principles, and offering insights into potential challenges and their solutions. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity in the synthesis of novel chemical entities for drug development.

Chemical Principles and Mechanistic Insights

The acylation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a nucleophilic acyl substitution reaction. The hydrazide moiety possesses two nitrogen atoms, but the terminal nitrogen (-NH2) is significantly more nucleophilic and less sterically hindered than the nitrogen adjacent to the carbonyl group. Consequently, acylation occurs chemoselectively at the terminal nitrogen.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under the majority of acylation conditions, preventing undesired side reactions at this position.[3][4][5] The chirality at the C3 position of the piperidine ring is generally preserved under standard acylation conditions, which do not involve harsh acidic or basic environments that could lead to epimerization.

The choice of acylating agent and reaction conditions is paramount and depends on the nature of the acyl group to be introduced, the scale of the reaction, and the desired purity of the final product. Common acylating agents include acid chlorides, anhydrides, and carboxylic acids activated by coupling reagents.

Experimental Protocols

Protocol 1: Acylation using an Acid Chloride

This protocol is suitable for the rapid and efficient acylation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with a wide range of commercially available or readily accessible acid chlorides.

Workflow Diagram:

Acylation_Acid_Chloride cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Cooling Cool to 0 °C Hydrazide->Cooling Solvent_Base Aprotic Solvent (e.g., DCM) + Base (e.g., Triethylamine) Solvent_Base->Cooling Stirring Stir at 0 °C to RT Cooling->Stirring AcidChloride Acyl Chloride (e.g., Benzoyl Chloride) AcidChloride->Stirring Quench Aqueous Work-up Stirring->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N'-Acyl-(R)-1-Boc-piperidine- 3-carbohydrazide Purify->Product

Caption: Workflow for acylation with an acid chloride.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide1002359-83-2243.30
Benzoyl chloride98-88-4140.57
Triethylamine (TEA)121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a stirred solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N'-benzoyl-(R)-1-Boc-piperidine-3-carbohydrazide.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as acid chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired product.

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions catalyzed by the acid.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acid chloride and the hydrazide, minimizing the formation of byproducts.

  • Monitoring: Regular monitoring of the reaction ensures that it is stopped once the starting material is consumed, preventing potential degradation of the product.

Protocol 2: Acylation using a Carboxylic Acid with Coupling Agents

This protocol is advantageous when the desired acyl group is derived from a carboxylic acid that is not readily converted to its acid chloride or when milder reaction conditions are preferred. Peptide coupling reagents are highly efficient for this transformation.

Workflow Diagram:

Acylation_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid Activation Formation of Activated Ester CarboxylicAcid->Activation CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->Activation Base_Solvent Base (e.g., DIPEA) in Aprotic Solvent (e.g., DMF) Base_Solvent->Activation Coupling Nucleophilic Attack Activation->Coupling Hydrazide (R)-1-Boc-piperidine-3- carboxylic acid hydrazide Hydrazide->Coupling Workup Aqueous Work-up Coupling->Workup Extraction Extraction Workup->Extraction Purification Chromatography Extraction->Purification Product N'-Acyl-(R)-1-Boc-piperidine- 3-carbohydrazide Purification->Product

Caption: Workflow for acylation using a carboxylic acid and coupling agents.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide1002359-83-2243.30
Benzoic acid65-85-0122.12
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
1 M Hydrochloric acid7647-01-036.46
Saturated aqueous sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a stirred solution of benzoic acid (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M) at 0 °C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).[6]

  • Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the activated ester.

  • Add a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Causality:

  • Coupling Agent: HATU is a highly efficient coupling reagent that minimizes racemization and is effective for forming amide bonds, even with sterically hindered substrates.[6] Other reagents like EDC/HOBt can also be used.[2][7][8][9]

  • Base: DIPEA is a non-nucleophilic base used to maintain a basic pH for the coupling reaction without interfering with the activated ester.

  • Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials, coupling agent byproducts, and the base, simplifying the final purification step.

Protocol 3: Synthesis of a Semicarbazide Derivative using an Isocyanate

This protocol allows for the synthesis of N'-substituted semicarbazide derivatives through the reaction of the hydrazide with an isocyanate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide1002359-83-2243.30
Phenyl isocyanate103-71-9119.12
Tetrahydrofuran (THF), anhydrous109-99-972.11

Procedure:

  • Dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at room temperature.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and may result in the precipitation of the product.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect it by filtration, wash with cold THF or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Self-Validation and Causality:

  • Reactivity of Isocyanates: Isocyanates are highly electrophilic and react readily with the nucleophilic terminal nitrogen of the hydrazide without the need for a catalyst or base.[10][11]

  • Solvent: An aprotic solvent like THF is used to prevent any reaction of the isocyanate with the solvent.

  • Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the hydrazide, but a large excess should be avoided to prevent potential side reactions.

Troubleshooting and Mitigation of Side Reactions

  • Diacylation: The formation of a diacylated product, where both nitrogens of the hydrazide are acylated, can occur, especially with highly reactive acylating agents like acid chlorides used in excess. To mitigate this, use a controlled stoichiometry (near 1:1 ratio of hydrazide to acylating agent) and add the acylating agent slowly at a low temperature.

  • Low Yield with Carboxylic Acid Coupling: If the yield is low when using coupling agents, ensure that all reagents and solvents are anhydrous. The activation step is sensitive to moisture. Increasing the reaction time or slightly warming the reaction mixture may also improve the yield.

  • Racemization: While unlikely under the described conditions, racemization at the chiral center can be a concern with prolonged exposure to strong bases or high temperatures. Using non-nucleophilic bases like DIPEA and maintaining moderate reaction temperatures helps to preserve the stereochemical integrity of the product.

Conclusion

The acylation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a robust and versatile transformation that provides access to a wide range of derivatives for pharmaceutical research and drug development. By selecting the appropriate protocol based on the available acylating agent and desired reaction conditions, researchers can efficiently synthesize novel compounds while maintaining high yields and stereochemical purity. The detailed protocols and mechanistic insights provided in this application note serve as a reliable guide for scientists in the field.

References

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  • US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. (n.d.). Google Patents.
  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142.
  • Acyl chloride formation in presence of acid sensitive groups. (2023, July 23). Reddit. Retrieved January 23, 2026, from [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017). CHEMISTRY & BIOLOGY INTERFACE, 7(4), 221-228.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC. Retrieved January 23, 2026, from [Link]

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of chiral building blocks. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual (R)-1-Boc-piperidine-3-carboxylic acid or its activated ester precursor, as well as excess hydrazine.

  • Diastereomers/Enantiomers: If the chirality of your starting material is not absolute, you may have the corresponding (S)-enantiomer as an impurity.[1][2] Racemization, although less common under standard hydrazide formation conditions, can be a concern if harsh basic or acidic conditions are used.

  • Side-Products from the Boc-Protecting Group: While generally stable, the Boc (tert-butoxycarbonyl) group can be partially cleaved under acidic conditions, leading to the formation of the unprotected piperidine derivative.[3][4]

  • Over-acylation Products: In some instances, the newly formed hydrazide can react further, although this is less common.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, triethylamine) are common impurities that need to be removed.

Q2: My crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a sticky oil. How can I solidify it for easier handling?

A2: It is not uncommon for Boc-protected piperidine derivatives to initially present as oils or amorphous solids.[5] Here are a few techniques to induce solidification:

  • Trituration: This involves stirring the oil with a non-polar solvent in which your product is poorly soluble, such as hexanes, pentane, or diethyl ether. This can help to wash away more soluble impurities and encourage your product to crystallize or precipitate as a solid.

  • Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a larger volume of a poor solvent (e.g., hexanes). Slowly evaporate the solvent mixture on a rotary evaporator. This gradual change in solvent polarity can promote crystallization.

  • Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a primary method for purifying (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its derivatives.[6] However, challenges can arise.

Q3: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A3: Streaking or tailing of polar, basic compounds like piperidine derivatives on silica gel is a common issue. This is often due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica.[5]

Causality: The acidic nature of silica gel can lead to protonation of your basic compound, causing it to bind strongly and elute slowly and unevenly.

Solutions:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel. This minimizes the strong ionic interactions and allows your compound to elute more symmetrically.

  • Use of Deactivated Silica: If the issue persists, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Q4: I am having trouble separating my desired product from a very polar impurity. What adjustments can I make to my chromatography method?

A4: Separating compounds with similar polarities can be challenging. Here’s a systematic approach to improving your separation:

  • Optimize Your Solvent System with TLC: Before running a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.4 for your desired compound to ensure good separation on the column.

  • Employ a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve closely eluting compounds.

  • Consider a Different Stationary Phase: If normal phase silica gel is not providing adequate separation, consider using a different stationary phase. For highly polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be an effective alternative.

Workflow for Flash Chromatography Method Development

Purity_Analysis_Decision_Tree Start Purified Product NMR_MS 1. NMR & MS Analysis Start->NMR_MS Structure_Confirm Structure Correct? NMR_MS->Structure_Confirm RP_HPLC 2. Reversed-Phase HPLC Structure_Confirm->RP_HPLC Yes Repurify Repurify Structure_Confirm->Repurify No Chem_Purity Chemical Purity >95%? RP_HPLC->Chem_Purity Chiral_HPLC 3. Chiral HPLC Chem_Purity->Chiral_HPLC Yes Chem_Purity->Repurify No EE_Check Enantiomeric Excess (e.e.) >99%? Chiral_HPLC->EE_Check Final_Product Final Product EE_Check->Final_Product Yes EE_Check->Repurify No

Sources

Technical Support Center: Optimizing Coupling Reactions for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with various carboxylic acids. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your synthetic endeavors.

Introduction

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules and potential drug candidates. The formation of a stable amide bond between the terminal nitrogen of the hydrazide and a carboxylic acid is a critical step. However, like many coupling reactions, this process can be prone to challenges such as low yields, side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing these crucial reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable coupling reagents for this type of reaction?

A1: The choice of coupling reagent is critical for efficient amide bond formation.[1] For coupling a carboxylic acid to the (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, several classes of reagents are commonly employed:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[2][3] It is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and minimize side reactions, particularly racemization.[2][4]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid reactions.[4] HATU is often preferred for sterically hindered substrates or when high reactivity is required. COMU is a safer, non-explosive alternative to HATU with comparable or even superior performance in some cases.[4][5]

  • Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective reagent, and its byproducts are generally considered less hazardous than those from older reagents like BOP.[2][4]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields in coupling reactions can stem from several factors. A systematic approach to troubleshooting is essential:

  • Integrity of Starting Materials: Confirm the purity of your (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, the carboxylic acid, and all reagents. Impurities can inhibit the reaction. Use techniques like NMR or LC-MS to verify their identity and purity.[1]

  • Reaction Conditions: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.

  • Stoichiometry: Carefully check the molar ratios of your reactants and reagents. A slight excess of the carboxylic acid and coupling reagent relative to the hydrazide is often beneficial.

  • Choice of Base: The base plays a crucial role. N,N-Diisopropylethylamine (DIPEA) is commonly used, but it can be sterically hindering.[4] Consider alternatives like N-methylmorpholine (NMM) or, for sensitive substrates, a weaker base like sym-collidine to minimize racemization.[4]

Q3: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the likely culprits?

A3: Several side reactions can complicate your coupling reaction:

  • N-Acylurea Formation: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine.[6] Using additives like HOBt or HOAt minimizes this by rapidly forming an active ester intermediate.[2]

  • Racemization: The chiral center at the 3-position of the piperidine ring can be susceptible to epimerization, especially under harsh basic conditions or elevated temperatures.[4][7] Using a less hindered base or lower reaction temperatures can mitigate this.[4]

  • Guanidinylation: Uronium/aminium reagents like HBTU or HATU can react with the free amine of your hydrazide if used in significant excess, forming a guanidinium byproduct that caps the chain.[2][8] It is recommended to use only a slight excess of these reagents.[5]

  • Double Acylation: Hydrazides have two nucleophilic nitrogens. While the terminal nitrogen is generally more reactive, double acylation can occur under certain conditions, leading to a complex mixture of products.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the coupling reaction.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inefficient Activation of Carboxylic Acid Analyze a small aliquot of the reaction mixture by LC-MS after adding the coupling reagent (before adding the hydrazide) to check for the activated species.Switch to a more powerful coupling reagent like HATU or COMU.[4] Ensure your carboxylic acid is pure and dry.
Poor Nucleophilicity of the Hydrazide Verify the purity and integrity of the (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.Ensure the reaction medium is not acidic. If your starting materials are TFA salts, add an extra equivalent of a non-nucleophilic base like DIPEA to neutralize the acid.[1]
Inappropriate Solvent The reactants may not be fully soluble in the chosen solvent.Common solvents include DMF, NMP, and DCM.[1] If solubility is an issue, consider switching to NMP, which has excellent solvating properties.[1][9]
Incorrect Base The base may be too hindered or not strong enough.Use 2-4 equivalents of DIPEA or NMM. For challenging couplings, a stronger, non-nucleophilic base might be required.
Problem 2: Complex Reaction Mixture and Purification Difficulties
Potential Cause Diagnostic Check Recommended Solution
Side Reactions (N-Acylurea, Guanidinylation) Use LC-MS to identify the masses of the major byproducts.For EDC couplings, always use HOBt or OxymaPure.[2] For HATU/HBTU, pre-activate the carboxylic acid for a few minutes before adding the hydrazide to minimize guanidinylation.[10]
Epimerization Use chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric purity of the product.Lower the reaction temperature (e.g., run at 0 °C to room temperature). Use a weaker base like sym-collidine.[4]
Difficult Removal of Reagents/Byproducts Byproducts like the urea from EDC or excess HOBt can be difficult to remove.For EDC, an acidic wash (e.g., dilute HCl) can help remove the urea byproduct and excess base, followed by a basic wash (e.g., NaHCO3) to remove unreacted carboxylic acid and HOBt.[11]
Product is Highly Polar The product may be difficult to extract from the aqueous phase or may streak on silica gel chromatography.Consider using reversed-phase chromatography for purification. If the product precipitates, trituration with a suitable solvent (e.g., diethyl ether, water) can be an effective purification method.

Experimental Protocols

General Protocol for a HATU-Mediated Coupling

This protocol provides a starting point for the coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equivalents) and dissolve it in anhydrous DMF (approximately 0.1 M).

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the hydrazide solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the purification section.

Monitoring Reaction Progress with TLC
  • Prepare a TLC chamber with an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane).

  • Spot the crude reaction mixture, the starting carboxylic acid, and the starting hydrazide on a TLC plate.

  • Visualize the plate using UV light and/or a potassium permanganate stain.

  • The reaction is complete when the limiting starting material (typically the hydrazide) is no longer visible. The product should appear as a new spot with a different Rf value.

Visual Workflows

G cluster_start Start: Coupling Reaction cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Outcome start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (LC-MS/NMR) start->check_sm Step 1 check_reagents Verify Reagent Quality (Coupling Agent, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sol_reagent Change Coupling Reagent (e.g., EDC/HOBt -> HATU) check_sm->sol_reagent If Impure check_reagents->sol_reagent If Degradation Suspected sol_base Optimize Base (e.g., DIPEA -> NMM) check_conditions->sol_base If Epimerization Occurs sol_solvent Change Solvent (e.g., DMF -> NMP) check_conditions->sol_solvent If Solubility is an Issue sol_stoich Adjust Stoichiometry (Slight excess of acid/reagent) check_conditions->sol_stoich If Incomplete Conversion success Improved Yield sol_reagent->success sol_base->success sol_solvent->success sol_stoich->success

G cluster_reaction Reaction cluster_side_reactions Potential Side Reactions carboxylic_acid Carboxylic Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., OAt-ester) carboxylic_acid->activated_intermediate + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU, Base) product Desired Product activated_intermediate->product + Hydrazide hydrazide (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide guanidinylation Guanidinylation (Amine + HATU) hydrazide->guanidinylation + Excess HATU racemization Epimerization (Loss of Stereochemistry) product->racemization Strong Base/ High Temp

References

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Mogal, S., & Tantry, S. J. (2017). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 22(9), 1499.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778.
  • Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Samas, B., et al. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 20(9), 1572-1580.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Narang, A. S., et al. (2014).
  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(24), 3193-3195.
  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Retrieved from [Link]

  • Reddit. (2020). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]

  • Tey, W. Y., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1787.
  • Brantley, J. N. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? r/Chempros. Retrieved from [Link]

  • Wang, Y., et al. (2022). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
  • Giddens, J. P., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(32), 13334-13341.
  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Tzani, A., et al. (2017).
  • ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Dell'Amico, L., & Gini, A. (2020).
  • Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 291(52), 26643-26652.

Sources

Common side products in (R)-1-Boc-piperidine-3-carboxylic acid hydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. This versatile building block is a cornerstone in the synthesis of complex molecules, particularly in the development of novel therapeutics and peptidomimetics.[1] However, its unique bifunctional nature—a nucleophilic hydrazide and a protected amine—presents specific challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to troubleshoot and mitigate common side reactions, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during reactions with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in a direct question-and-answer format.

Q1: I'm performing an amide coupling to the hydrazide, but my LC-MS shows a major peak at [M + Mass of Acyl Group - 18]. What is this side product and why is it forming?

This is a classic and highly common issue. The side product you are observing is the diacylated hydrazide . The hydrazide moiety (-NH-NH₂) has two nucleophilic nitrogen atoms. While the terminal nitrogen (-NH₂) is generally more nucleophilic and reacts first, the internal nitrogen (-NH-) can also be acylated, especially under forcing conditions. This second acylation is followed by the elimination of a water molecule, leading to a stable 1,3,4-oxadiazole derivative or a related rearranged product, which accounts for the observed mass of [M + Acyl Group - H₂O] relative to the desired mono-acylated product.

Causality & Mechanism:

  • Excess Acylating Agent: Using a significant excess (>1.2 equivalents) of the activated carboxylic acid or acyl chloride dramatically increases the probability of the second acylation event.

  • Strong Activation/High Temperature: Highly reactive coupling agents (e.g., carbodiimides with minimal additives, acyl chlorides) or elevated reaction temperatures can provide sufficient energy to overcome the lower nucleophilicity of the second nitrogen.

  • Extended Reaction Times: Leaving the reaction for prolonged periods after the initial mono-acylation is complete provides more opportunity for the slower, secondary acylation to occur.

Mitigation Strategy: The key is precise stoichiometric control and carefully managed reaction conditions. See Protocol 1 for a detailed methodology.

Q2: My reaction involves forming an acyl azide from the hydrazide using sodium nitrite (NaNO₂), but the subsequent coupling step gives a very poor yield. What are the likely side reactions?

When converting the hydrazide to an acyl azide, you are generating a highly reactive intermediate. The primary competing side reaction is the Curtius Rearrangement . The acyl azide can thermally or photochemically rearrange to form an isocyanate, losing a molecule of nitrogen (N₂). This isocyanate is then quenched by any available nucleophile (water, alcohols, amines) in your reaction mixture, leading to undesired ureas, carbamates, or other adducts instead of your target coupled product.

Troubleshooting Workflow: Acyl Azide Formation

G cluster_0 Problem: Low Yield in Acyl Azide Coupling start Start: Hydrazide + NaNO₂ azide Desired Intermediate: Acyl Azide start->azide  Low Temp (-15 to 0 °C)  Strict pH (3-4) rearrangement Side Reaction: Curtius Rearrangement azide->rearrangement  Higher Temp (> 0°C)  Incorrect pH desired_product Desired Product: Coupled Amide azide->desired_product  Immediate coupling  with nucleophile isocyanate Side Product: Isocyanate (-N₂) rearrangement->isocyanate quenching Quenching by Nu-H (e.g., H₂O, Amine) isocyanate->quenching final_side_product Final Side Products: Carbamic Acid, Urea quenching->final_side_product

Caption: Troubleshooting workflow for acyl azide formation.

Prevention:

  • Strict Temperature Control: The formation of the acyl azide must be conducted at low temperatures, typically between -15 °C and 0 °C, to suppress the rearrangement.[2]

  • Immediate Use: The generated acyl azide should be used immediately in the subsequent coupling step without isolation.

  • pH Control: Maintain a low pH (typically 3-4) during the diazotization step.[2]

See Protocol 2 for an optimized procedure.

Q3: I used a common solvent or additive like acetic acid or formic acid in my reaction/workup, and now I have a persistent impurity with a mass of [M+42] or [M+28]. What happened?

You are observing N-acetylation or N-formylation of your hydrazide. Carboxylic acids, especially when used as solvents or in high concentrations, can directly acylate the terminal nitrogen of the hydrazide without the need for a coupling agent, particularly over time or with heat.[3][4][5] Formic acid is significantly more reactive in this side reaction than acetic acid.[3][4][5]

  • Acetylation: Mass shift of +42.01 Da (addition of -COCH₃ group).

  • Formylation: Mass shift of +28.00 Da (addition of -CHO group).

Authoritative Insight: Research by Kawasaki et al. demonstrated that even in 10% aqueous acetic acid, 3% of a sample hydrazide was acetylated after just one hour at 20°C.[3] With formic acid, the reaction is much faster.[3][4][5] This is a critical consideration if these acids are used for pH adjustment or as co-solvents.

Prevention:

  • Avoid using acetic or formic acid as solvents when working with hydrazides.

  • If an acid is required for pH adjustment, use a non-nucleophilic acid like HCl or ensure the reaction is kept at a very low temperature and for a minimal duration.

  • If formylation occurs, it can sometimes be reversed by treatment with hydrazine or hydroxylamine.[3][4][5]

Summary of Common Side Products

Side Product NameMolecular Formula ChangeΔ Mass (Da)Common CausePrevention Strategy
Diacylated Hydrazide + R-COVariesExcess acylating agent, high temperature, long reaction time.Use 1.0-1.1 eq. of acylating agent, low temperature (0 °C), monitor by TLC/LC-MS.
Isocyanate - N₂-28.01Curtius rearrangement of acyl azide intermediate.Perform azide formation at < 0 °C and use immediately.
N-Acetylated Hydrazide + C₂H₂O+42.01Exposure to acetic acid (solvent, additive).Avoid acetic acid; use non-carboxylic acids for pH adjustment.[3]
N-Formylated Hydrazide + CHO+28.00Exposure to formic acid.Avoid formic acid.[3][4][5]
Boc Deprotection - C₅H₈O₂-100.05Exposure to strong acid (e.g., TFA, excess HCl).Maintain neutral or basic pH; use mild acidic conditions only when necessary.

Experimental Protocols

Protocol 1: Optimized Mono-Acylation via Carbodiimide Coupling

This protocol is designed to maximize the yield of the desired mono-acylated product while minimizing diacylation.

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq.)

  • Carboxylic Acid of interest (1.05 eq.)

  • Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • EDC·HCl (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq.) and stir the mixture at 0 °C for 30 minutes to form the activated HOBt ester.

  • Hydrazide Solution: In a separate flask, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous DCM.

  • Coupling: Slowly add the activated ester solution from step 3 to the hydrazide solution from step 4 dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting hydrazide is consumed, quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Reaction Scheme: Mono-acylation vs. Diacylation

Sources

Technical Support Center: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (CAS: 1002359-83-2). As a key intermediate in pharmaceutical research, the stability and proper handling of this compound are paramount to achieving reliable and reproducible experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth information, troubleshooting advice, and best practices derived from established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide should be stored in a refrigerator at 2-8 °C . The container should be tightly sealed to prevent moisture ingress. For ultimate long-term stability, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to minimize exposure to atmospheric moisture and oxygen. While some related Boc-protected piperidines may be stored at ambient temperature for short periods, refrigerated conditions significantly slow down potential degradation pathways[1][2].

Causality Explained: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid, and the hydrazide functional group is susceptible to hydrolysis and oxidation.[3][4][5] Lowering the storage temperature reduces the kinetic energy of molecules, thereby decreasing the rate of these potential degradation reactions and preserving the compound's integrity over time.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of potential hydrolytic and acid-catalyzed degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly Sealed, OpaquePrevents contamination from air and moisture; protects from light.
Location Dry, Well-VentilatedGeneral good laboratory practice for chemical storage.[1][6]
Q2: How sensitive is this compound to acid and moisture?

This compound exhibits significant sensitivity to both acid and, to a lesser extent, moisture.

  • Acid Sensitivity: The N-Boc protecting group is notoriously labile under acidic conditions.[5][7][8] Exposure to even trace amounts of acid (e.g., from acidic solvents, contaminated glassware, or atmospheric gases like CO₂) can catalyze the removal of the Boc group. This is the primary stability concern for this molecule. Boc-protected hydrazines are generally considered thermally stable only in the absence of acids.[9]

  • Moisture Sensitivity: The hydrazide functional group can undergo hydrolysis to revert to the parent carboxylic acid, particularly with prolonged exposure to water, or if the reaction is catalyzed by acidic or basic impurities.[3] While the compound is a solid and less susceptible than a liquid, it can be hygroscopic. Therefore, maintaining anhydrous conditions is crucial.

Q3: What are the primary degradation pathways I should be aware of?

There are two principal degradation pathways for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Understanding these is key to troubleshooting failed reactions and ensuring the quality of your starting material.

  • Acid-Catalyzed Deprotection: The lone pair of electrons on the piperidine nitrogen is protected by the Boc group. In the presence of an acid (H⁺), the carbonyl oxygen of the Boc group is protonated, initiating a cascade that releases the highly stable tert-butyl cation and liberates the piperidine nitrogen.[7][8]

  • Hydrolysis of the Hydrazide: The carbonyl carbon of the hydrazide is electrophilic and can be attacked by water, a nucleophile. This reaction, which can be catalyzed by acid or base, leads to the cleavage of the C-N bond and formation of (R)-1-Boc-piperidine-3-carboxylic acid and hydrazine.

G Figure 1: Primary Degradation Pathways cluster_main Main Compound cluster_products Degradation Products A (R)-1-Boc-piperidine-3-carboxylic acid hydrazide B (R)-Piperidine-3-carboxylic acid hydrazide A->B  Acid (H⁺)    (Boc Deprotection)   C (R)-1-Boc-piperidine-3- carboxylic acid A->C  Water (H₂O)    (Hydrolysis)   G Figure 2: Troubleshooting Workflow start Low Yield / Failed Reaction check_purity Step 1: Verify Purity of Hydrazide (See Protocol Below) start->check_purity is_pure Is the material pure? check_purity->is_pure check_conditions Step 2: Review Reaction Conditions is_pure->check_conditions Yes remediate_purity Solution: Obtain a new, pure lot of the starting material. is_pure->remediate_purity No incompatible Are there incompatible reagents/solvents? (See Table 2) check_conditions->incompatible remediate_conditions Solution: Modify protocol. - Use anhydrous solvents. - Avoid acidic conditions. - Check for carbonyl contaminants. incompatible->remediate_conditions Yes other_issue Problem likely lies elsewhere in the reaction (e.g., other reagents, temperature, stoichiometry). incompatible->other_issue No

Sources

Improving yield of pyrazole synthesis from (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of Pyrazole Synthesis from (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Audience: Researchers, scientists, and drug development professionals.

Welcome to our dedicated technical support center for chemists and researchers. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of pyrazoles, with a specific focus on the challenges encountered when using (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as the starting material. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields in my pyrazole synthesis when reacting (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with a 1,3-dicarbonyl compound. What are the likely causes and how can I improve the yield?

A1: Senior Application Scientist Insights

Low yields in the Knorr pyrazole synthesis, a classic cyclocondensation reaction, are a common challenge, especially with complex starting materials like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. The primary reasons for poor yields often revolve around suboptimal reaction conditions, steric hindrance, and the stability of the intermediates.

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.[1][2][3] Several factors can impede this process:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. A reaction that is too slow may not reach completion, while one that is too aggressive can lead to decomposition of starting materials or products.

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring can sterically hinder the approach of the hydrazide to the dicarbonyl compound.

  • Formation of Stable Intermediates: The initial hydrazone intermediate may be too stable to cyclize efficiently under the given reaction conditions.

  • Side Reactions: The Boc group can be susceptible to cleavage under acidic conditions, leading to unwanted byproducts.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed cond1 Reaction Conditions Optimized? start->cond1 step1 Optimize Solvent, Temperature, and Catalyst cond1->step1 No cond2 Steric Hindrance a Factor? cond1->cond2 Yes step1->cond2 step2 Use a less hindered dicarbonyl or a more active catalyst cond2->step2 Yes cond3 Side Reactions Present? cond2->cond3 No step2->cond3 step3 Modify conditions to be milder (e.g., lower temp, weaker acid) cond3->step3 Yes end Improved Yield cond3->end No step3->end

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Optimization Strategies:

To systematically improve your yield, consider the following experimental modifications.

ParameterRecommendationRationale
Solvent Ethanol, acetic acid, or aprotic dipolar solvents (DMF, NMP)Protic solvents like ethanol and acetic acid can facilitate proton transfer steps in the mechanism. Aprotic dipolar solvents can accelerate the dehydration step.[2]
Catalyst Acid catalysis (e.g., a few drops of HCl, H₂SO₄, or a Lewis acid like nano-ZnO)Catalysts are often necessary to promote the condensation and cyclization steps.[1][2]
Temperature Start at room temperature and gradually increase to reflux.Higher temperatures can overcome activation energy barriers, but excessive heat can cause degradation. A temperature of around 60°C has been found to be optimal in some cases, with higher temperatures leading to decreased yield.[1]
Reactant Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the 1,3-dicarbonyl compound.This can help to drive the reaction to completion, especially if the hydrazide is the more valuable starting material.

Experimental Protocol: General Procedure for Yield Optimization

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of hydrazide), add the 1,3-dicarbonyl compound (1.1 eq).

  • Add the acid catalyst (e.g., 2-3 drops of concentrated HCl).

  • Stir the reaction mixture at room temperature for 1 hour and monitor the progress by TLC or LC-MS.

  • If the reaction is slow, gradually heat the mixture to reflux and continue to monitor.

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing the formation of two different pyrazole products (regioisomers). How can I control the regioselectivity of the reaction?

A2: Senior Application Scientist Insights

The formation of regioisomers is a well-documented challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds.[1][2] The two nitrogen atoms of the hydrazine are not equivalent, and either can attack one of the two different carbonyl groups of the dicarbonyl compound, leading to two possible products.

The regioselectivity is influenced by a combination of electronic and steric factors of both the hydrazine and the 1,3-dicarbonyl compound.

Mechanism of Regioisomer Formation:

G cluster_1 Regioisomer Formation start (R)-1-Boc-piperidine-3-carboxylic acid hydrazide + Unsymmetrical 1,3-Dicarbonyl pathA Attack at Carbonyl 1 start->pathA pathB Attack at Carbonyl 2 start->pathB productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB

Caption: Simplified diagram illustrating the formation of two regioisomers.

Strategies for Controlling Regioselectivity:

  • Choice of 1,3-Dicarbonyl Compound: If possible, using a symmetrical 1,3-dicarbonyl compound will circumvent the issue of regioselectivity entirely.

  • Reaction Conditions:

    • Solvent: Aprotic dipolar solvents in the presence of a strong acid have been shown to improve regioselectivity in some cases.[2]

    • pH Control: Careful control of the reaction pH can influence the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially favoring one pathway over the other.

  • Protecting Groups: In some instances, temporarily protecting one of the nitrogen atoms of the hydrazine can direct the reaction towards a single regioisomer. However, this adds extra steps to the synthesis.

Experimental Protocol: Investigating the Effect of Solvent on Regioselectivity

  • Set up two parallel reactions.

  • In the first reaction, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) and the unsymmetrical 1,3-dicarbonyl compound (1.1 eq) in ethanol. Add a catalytic amount of HCl.

  • In the second reaction, dissolve the same starting materials in DMF and add a catalytic amount of HCl.

  • Stir both reactions at the same temperature and monitor by TLC or LC-MS.

  • After the reactions are complete, work up both as described previously and analyze the product ratio by ¹H NMR or HPLC.

Q3: I suspect I am getting side reactions, particularly involving the Boc protecting group. How can I confirm this and what can I do to prevent it?

A3: Senior Application Scientist Insights

The Boc protecting group is known to be labile under acidic conditions. In the presence of a strong acid catalyst, the Boc group can be cleaved, leading to the formation of the unprotected piperidine pyrazole derivative. This can complicate the purification process and lower the yield of the desired product.

Identifying Boc Deprotection:

  • Mass Spectrometry (MS): Look for a mass corresponding to the deprotected product (loss of 100.12 g/mol ).

  • Nuclear Magnetic Resonance (NMR): The characteristic signal for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm) will be absent in the deprotected product.

Strategies to Prevent Boc Deprotection:

  • Use a Milder Catalyst: If strong acid is causing deprotection, switch to a milder Lewis acid catalyst such as nano-ZnO or lithium perchlorate.[1]

  • Reduce Catalyst Loading: Use the minimum amount of catalyst required to promote the reaction.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of the deprotection side reaction.

  • Alternative Protecting Groups: If Boc deprotection remains a persistent issue, consider using a more acid-stable protecting group for the piperidine nitrogen.

Experimental Protocol: Pyrazole Synthesis with a Mild Lewis Acid Catalyst

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in ethanol, add nano-ZnO (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or heat gently, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the catalyst.

  • Work up the reaction as described previously and analyze the product for the presence of the Boc group.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. PubChem. [Link]

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]

Sources

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. This document, prepared by a Senior Application Scientist, provides in-depth information, troubleshooting advice, and practical protocols to address common challenges related to the solubility of this compound in various organic solvents. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this reagent effectively in their experimental workflows.

Understanding the Molecule: A Structural Approach to Solubility

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide (MW: 243.30 g/mol ) is a chiral building block frequently used in medicinal chemistry.[1] Its solubility is governed by the interplay of three key structural features:

  • Tert-butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group increases lipophilicity, favoring solubility in nonpolar organic solvents. The Boc group is stable towards most nucleophiles and bases but can be cleaved under acidic conditions.[2]

  • Piperidine Ring: A saturated heterocycle that contributes to the compound's overall nonpolar character. However, the nitrogen atom can act as a hydrogen bond acceptor.

  • Carboxylic Acid Hydrazide Group (-CONHNH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents.

The molecule's overall solubility in a given solvent is a balance between these competing characteristics. The computed XLogP3 value of 0.1 suggests a relatively balanced hydrophilic/lipophilic nature.[1]

Predicted Solubility Profile

Direct, quantitative solubility data for this specific hydrazide is not extensively published. However, based on its structural components and the general principle of "like dissolves like," a qualitative solubility profile can be predicted.[3] Analogous Boc-protected piperidine derivatives are often soluble in a range of organic solvents.[4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Freely SolubleThe hydrazide group can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFSolubleStrong dipole-dipole interactions with the polar hydrazide and carbonyl groups facilitate dissolution. Solubility may be lower in THF and ACN.
Chlorinated Dichloromethane (DCM), ChloroformSolubleGood balance of polarity to interact with the entire molecule. The Boc-protected amine enhances compatibility.
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe highly polar hydrazide group limits solubility in nonpolar environments, despite the presence of the lipophilic Boc group.
Aqueous WaterSparingly Soluble to InsolubleThe large, nonpolar Boc group and piperidine ring significantly reduce water solubility. A related compound, N-BOC-piperidine-4-carboxylic acid, is noted as being insoluble in water.[5]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Q1: My compound won't dissolve in my chosen reaction solvent. What should I do?

A1: This is a common issue when the solvent polarity is not well-matched to the compound.

  • Initial Check: Confirm your solvent choice. For instance, if you are trying to dissolve the compound in a nonpolar solvent like hexanes, poor solubility is expected.

  • Solution Strategy 1: Solvent Mixture: Try adding a co-solvent. If your primary solvent is nonpolar (e.g., Toluene), adding a small amount of a polar aprotic solvent like DMF or a polar protic one like isopropanol can significantly enhance solubility. Start with a 10:1 or 5:1 mixture of your primary solvent to the co-solvent.

  • Solution Strategy 2: Gentle Heating: For many compounds, solubility increases with temperature. Gently warm the mixture (e.g., to 40-50 °C) with stirring. Always check the thermal stability of your other reagents before heating a reaction mixture.

  • Solution Strategy 3: Change of Solvent: If the above methods fail, you may need to switch to a more suitable solvent system entirely. Refer to the solubility table in Section 1 for guidance. Solvents like DCM, DMF, or methanol are often good starting points.

Q2: The compound dissolved initially but then precipitated out of the solution. Why did this happen?

A2: This phenomenon, known as "crashing out," can occur for several reasons:

  • Temperature Change: If you dissolved the compound with heating, it might precipitate upon cooling to room temperature if its saturation limit is exceeded.

  • Reaction Consumption: In a reaction mixture, if the (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is consumed, the product formed may have different solubility properties and could be what is precipitating.

  • Change in Solvent Polarity: The addition of another reagent that is dissolved in a less compatible solvent can alter the overall polarity of the mixture, causing your compound to precipitate. For example, adding a reagent in a large volume of hexanes to a solution in DCM could trigger precipitation.

  • Action Plan: First, confirm the identity of the precipitate (e.g., via TLC or by taking a melting point if possible). If it is your starting material, you may need to maintain a higher temperature or use a stronger solvent system (see A1). If it is the product, this can be advantageous for purification via filtration.

Q3: I am performing a reaction under basic conditions and observing poor solubility. I thought amines were soluble in base?

A3: This is a misconception. While acidic compounds can be dissolved in aqueous base by forming a salt, this principle doesn't apply in the same way to this molecule in organic solvents. The Boc-protected nitrogen is non-basic. The hydrazide is weakly basic but adding a strong base to an organic solvent will not typically increase the solubility of a neutral compound. In some cases, using a basic solvent (like pyridine) might be an option, but this is highly reaction-dependent. For most applications, focus on matching the overall polarity of the solvent to the molecule.

Q4: What are the best solvents for purification by column chromatography?

A4: The choice of solvent system (mobile phase) depends on the polarity of the desired product.

  • For the starting material itself: A mobile phase of ethyl acetate in hexanes or DCM in methanol would be appropriate.

  • General Strategy: Start with a relatively nonpolar system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The compound contains polar and nonpolar functionalities, so a gradient elution is likely to give the best separation. Use TLC to develop an optimal solvent system before committing to a large-scale column.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility issues.

G cluster_0 Solubility Troubleshooting start Compound fails to dissolve check_solvent Is the solvent choice appropriate? (Refer to Solubility Table) start->check_solvent add_cosolvent Add a polar co-solvent (e.g., DMF, MeOH) check_solvent->add_cosolvent No heat Apply gentle heating (40-50 °C) check_solvent->heat Yes add_cosolvent->heat success Problem Resolved add_cosolvent->success Soluble change_solvent Select a new primary solvent (e.g., DCM, DMF) heat->change_solvent heat->success Soluble change_solvent->success fail Issue Persists: Re-evaluate reaction conditions change_solvent->fail Still Insoluble

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a reliable, small-scale method to determine the solubility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in a solvent of interest.[6][7]

Materials:
  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

  • Solvent of interest (e.g., Acetonitrile, Toluene, etc.)

  • Small vials or test tubes (1-2 mL capacity)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Pipettes or graduated cylinders

Procedure:
  • Preparation: Weigh approximately 5-10 mg of the compound into a clean, dry vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent to the vial (e.g., 0.1 mL).

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.[3]

  • Observation: Visually inspect the sample against a dark background.

    • Soluble: If the solid completely dissolves, with no visible particles remaining, the compound is soluble at this concentration (>50-100 mg/mL).

    • Partially Soluble: If some solid remains but a significant portion has clearly dissolved, the compound is partially soluble.

    • Insoluble: If the solid does not appear to dissolve at all, it is considered insoluble or sparingly soluble.[3]

  • Incremental Solvent Addition (for insoluble/partially soluble cases): If the compound is not fully dissolved, add another measured aliquot of solvent (e.g., 0.2 mL) and repeat steps 3 and 4. Continue this process up to a total volume of 1-2 mL to determine an approximate solubility range.

  • Safety First: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29922274, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Available at: [Link]

  • University of Toronto (2023). Solubility of Organic Compounds. Available at: [Link]

  • Faculty of Science, Ain Shams University. Experiment 1: Determination of Solubility Class. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Saeed, A., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Chemistry Central Journal, 14(1), 1-15.
  • Maltseva, E. A., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Reddit (2021). r/Chempros: Having great trouble with a Boc-protection reaction. Available at: [Link]

  • Occidental College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Carmen, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1-16.
  • Chem-Impex International. 1-N-Boc-piperidine-3-carboxamide. Available at: [Link]

  • Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • Chen, E., et al. (2018). Absorption rates and CO2 solubility in new piperazine blends. International Journal of Greenhouse Gas Control, 71, 281-292.
  • Carl Roth. Safety Data Sheet: Piperidine. Available at: [Link]

  • SALTISE, McGill University (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Available at: [Link]

  • Home Sunshine Pharma. N-BOC-piperidine-4-carboxylic Acid. Available at: [Link]

Sources

Troubleshooting low conversion rates in reactions with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Welcome to the technical support center for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a chiral piperidine derivative, it offers a valuable scaffold for novel therapeutics, but its successful application hinges on understanding its reactivity and potential pitfalls.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal conversion rates and product purity in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide?

This compound is a key intermediate in medicinal chemistry.[1] Its rigid piperidine core is a prevalent motif in many biologically active molecules, particularly in therapeutics targeting neurological disorders.[1] The hydrazide functional group serves as a versatile handle for constructing a variety of important chemical structures, including hydrazones, pyrazoles, oxadiazoles, and other heterocyclic systems.[2] It is most commonly employed as a nucleophile in coupling reactions with carboxylic acids or activated carbonyls to form stable acylhydrazone linkages, which are often precursors to more complex heterocyclic scaffolds.

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of your starting material is crucial for experimental design. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₃[3]
Molecular Weight 243.30 g/mol [3]
Appearance Typically a white to off-white solid[1]
Storage Conditions Inert atmosphere, Room Temperature or 0-8 °C for long-term stability[4], [1]

The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in common organic solvents.[1] However, it is acid-labile and can be unintentionally cleaved under strongly acidic conditions.

Q3: Which nucleophilic site on the hydrazide is more reactive?

The terminal nitrogen (-NH₂) of the hydrazide moiety is significantly more nucleophilic and less sterically hindered than the adjacent nitrogen (-NH-C=O). Therefore, in reactions with electrophiles like activated carboxylic acids, the reaction will overwhelmingly occur at the terminal amine.

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is one of the most common challenges encountered in synthesis. The following section addresses specific symptoms, their probable causes, and validated solutions when using (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in coupling reactions.

Troubleshooting_Workflow start Low Conversion Observed check_sm 1. Assess Starting Material Purity & Stability start->check_sm check_reagents 2. Evaluate Coupling Reagents & Conditions start->check_reagents check_monitoring 3. Review Reaction Monitoring (TLC/LC-MS) start->check_monitoring check_workup 4. Analyze Work-up & Purification start->check_workup sm_impure Degradation or Impurity? Run NMR/LC-MS on SM. check_sm->sm_impure reagent_issue Suboptimal Reagent/Base? Inefficient Activation? check_reagents->reagent_issue tlc_issue Reaction Stalled? Multiple Spots? check_monitoring->tlc_issue workup_loss Product Lost? Emulsion? Solubility? check_workup->workup_loss sol_sm Solution: - Re-purify or re-order SM - Store under inert gas sm_impure->sol_sm Yes sol_reagents Solution: - Switch coupling reagent (e.g., to HATU, COMU) - Optimize base (DIPEA vs. NMM) - Adjust temperature reagent_issue->sol_reagents Yes sol_monitoring Solution: - Use appropriate TLC stain - Increase reaction time - Identify byproducts via LC-MS tlc_issue->sol_monitoring Yes sol_workup Solution: - Use brine wash for emulsions - Adjust extraction solvent polarity - Optimize chromatography workup_loss->sol_workup Yes

Caption: Troubleshooting workflow for low conversion rates.

Issue 1: Reaction appears stalled with significant starting material remaining.

Symptom: TLC or LC-MS analysis shows a persistent spot/peak for the (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, even after extended reaction times.

Possible Cause 1: Inefficient Carboxylic Acid Activation. The most common reason for incomplete amide/acylhydrazone formation is poor activation of the carboxylic acid coupling partner. Standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may require additives to generate a highly reactive intermediate and suppress side reactions.

Solution:

  • Incorporate an Additive: Use EDC in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure. These additives form active esters that are more reactive towards the hydrazide nucleophile and are known to reduce the risk of racemization.[5]

  • Switch to a Stronger Coupling Reagent: For challenging or sterically hindered carboxylic acids, consider using more potent uronium/aminium or phosphonium-based reagents. A comparison is provided below.

Coupling Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DIC, DCCCost-effective, widely used.Often requires additives; DCC produces insoluble urea byproduct.
Uronium/Aminium HATU, HBTU, TBTU, COMUHigh coupling efficiency, fast reaction rates.Can react with free amines if used in large excess.[6]
Phosphonium PyBOP, PyAOPExcellent for reducing racemization risk; no side reaction with amines.Can be more expensive.[6]
  • Protocol Adjustment: Ensure your carboxylic acid is pre-activated with the coupling reagent for a short period (5-10 minutes) before adding the hydrazide. This ensures the active ester is formed and ready to react.[5]

Possible Cause 2: Suboptimal Base or pH. Most modern coupling reagents require a non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), to neutralize acids formed during the reaction and to deprotonate the hydrazide starting material if it is supplied as a salt. An incorrect amount or type of base can halt the reaction.

Solution:

  • Stoichiometry: Use 2.0-2.5 equivalents of base relative to the carboxylic acid.

  • Base Strength: For reactions sensitive to racemization, the weaker base NMM is often preferred over DIPEA.[5]

  • Avoid Primary/Secondary Amines: Never use bases like triethylamine (TEA) if there is any risk of competitive acylation. While not strictly necessary for Boc protection itself, its presence in coupling can be problematic.[7]

Issue 2: Multiple unknown spots appear on TLC, and the desired product is a minor component.

Symptom: The reaction mixture is complex, showing several byproducts. This suggests the starting materials are being consumed in non-productive pathways.

Possible Cause 1: Side Reaction with the Hydrazide. Hydrazides can participate in unwanted side reactions. If your carboxylic acid coupling partner is, for example, a cyclic anhydride or contains a second reactive electrophilic site, the hydrazide can react in an unintended manner, such as forming cyclic imides or double-acylated products.[8]

Solution:

  • Control Stoichiometry: Use the hydrazide as the limiting reagent (e.g., 1.0 equivalent) relative to the activated carboxylic acid (e.g., 1.1-1.2 equivalents) to minimize the chance of double acylation.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction rate, it often significantly improves selectivity and reduces byproduct formation.

  • Purify Coupling Partner: Ensure your carboxylic acid is pure and free from any residual anhydrides from its own synthesis.

Possible Cause 2: Partial Deprotection of the Boc Group. If the reaction conditions are inadvertently acidic, or if acidic byproducts are generated and not adequately neutralized, the Boc group can be partially cleaved. The resulting free secondary amine on the piperidine ring can then compete as a nucleophile, leading to undesired oligomerization or side products.

Solution:

  • Ensure Adequate Base: Confirm that sufficient base is present throughout the reaction to neutralize any acidic species (e.g., HCl if starting from an acid chloride, or the HOBt additive).

  • Buffer the Reaction: In sensitive cases, a buffered system or the slow addition of reagents can help maintain a stable pH.

  • Check Raw Material pH: Ensure that your starting carboxylic acid or solvents are not acidic.

Side_Reactions Hydrazide (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (Nucleophile) p1 Hydrazide->p1 p2 Hydrazide->p2 ActivatedAcid R-COOH + Coupling Reagent (Activated Electrophile) ActivatedAcid->p1 DesiredProduct {Desired Product | Acylhydrazone} SideProduct1 {Double Acylation | Byproduct} SideProduct2 {Boc Deprotection -> Polymerization | Byproduct} p1->DesiredProduct 1. Desired Pathway p1->SideProduct1 2. Excess Acid/Reagent p2->SideProduct2 3. Acidic Conditions

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Removal of unreacted hydrazine from (R)-1-Boc-piperidine-3-carboxylic acid hydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of removing unreacted hydrazine from your reaction mixtures. Adherence to the protocols and understanding the underlying principles will ensure the purity and integrity of your final product.

Introduction: The Challenge of Residual Hydrazine

Hydrazine is a highly reactive and toxic reagent commonly used in the synthesis of hydrazides from esters, such as in the preparation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. While an excess of hydrazine is often necessary to drive the reaction to completion, its complete removal is paramount due to its potential to interfere with subsequent reactions and its classification as a hazardous substance.[1][2] This guide provides a comprehensive overview of effective methods for hydrazine removal, troubleshooting common issues, and ensuring the final purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted hydrazine?

A1: The choice of method largely depends on the properties of your desired product, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. The most common techniques include:

  • Aqueous Extraction: This is often the simplest method if your product has low water solubility. Hydrazine is highly soluble in water and can be removed by washing the organic layer with water or a slightly acidic solution.[3]

  • Azeotropic Distillation: For products that are stable at elevated temperatures, azeotropic distillation with a solvent like xylene can be effective in removing hydrazine.[4]

  • Quenching: Reacting the excess hydrazine with a quenching agent to form a more easily removable byproduct.

  • Scavenger Resins: Using solid-phase scavengers that selectively react with and bind hydrazine, allowing for its removal by simple filtration.

  • Precipitation/Filtration: If the desired hydrazide product is a solid that precipitates out of the reaction mixture, filtration can be a straightforward separation method.[3][5]

Q2: How can I quench excess hydrazine without affecting my hydrazide product?

A2: A common method is to react the excess hydrazine with an aldehyde or ketone, such as acetone, to form a hydrazone.[1] This derivative is typically less polar and more easily separated by extraction or chromatography. It is crucial to perform this quenching step under controlled conditions to avoid side reactions with your desired product.

Q3: My product, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, has some water solubility. What is the best removal method in this case?

A3: When the product has significant aqueous solubility, a simple aqueous extraction may lead to product loss. In this scenario, consider the following approaches:

  • Saturate the aqueous phase: Use a saturated brine solution for extraction to decrease the solubility of your organic product in the aqueous layer.

  • Back-extraction: After the initial extraction, you can re-extract the aqueous layer with a fresh portion of organic solvent to recover some of the dissolved product.

  • Azeotropic distillation or scavenger resins: These methods are generally preferred for water-soluble products as they do not rely on partitioning between aqueous and organic phases.

Q4: How can I be certain that all the hydrazine has been removed?

A4: Analytical confirmation is essential. Common methods for detecting residual hydrazine include:

  • Gas Chromatography (GC): A highly sensitive method, often involving derivatization of hydrazine to a more volatile compound.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used with or without derivatization, depending on the detection method.[8]

  • Spectrophotometric Methods: Colorimetric tests can provide a qualitative or semi-quantitative indication of hydrazine presence.[8]

Q5: What are the safety precautions I should take when working with hydrazine?

A5: Hydrazine is a hazardous substance and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Be aware of its potential flammability and avoid contact with strong oxidizers.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Product loss during aqueous extraction. The product has some solubility in the aqueous phase.- Use a saturated brine solution for the wash to "salt out" the product from the aqueous layer.- Perform multiple extractions with smaller volumes of the aqueous solution.- Consider alternative methods like azeotropic distillation or scavenger resins.
Emulsion formation during extraction. High concentration of reagents or insufficient mixing/settling time.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period to allow for phase separation.
Incomplete hydrazine removal after work-up. Inefficient extraction or quenching.- Increase the number of aqueous washes.- Use a dilute acidic solution (e.g., 1M HCl) for the wash to protonate the hydrazine, making it more water-soluble.[3] Be cautious if your product is acid-sensitive.- Optimize the quenching reaction by adjusting the stoichiometry of the quenching agent and the reaction time.
Product degradation during purification. The product is sensitive to heat or pH.- Avoid high temperatures by using vacuum distillation at a lower temperature if distillation is necessary.[9]- If using an acidic wash, neutralize the organic layer immediately afterward with a mild base like sodium bicarbonate solution.- Consider non-thermal methods like scavenger resins or chromatography.

Experimental Protocols

Protocol 1: Extractive Work-up for Hydrazine Removal

This protocol is suitable for products with low water solubility.

  • Reaction Quenching (Optional but Recommended):

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a quenching agent, such as acetone (2-3 equivalents relative to the excess hydrazine), to the reaction mixture while stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the excess hydrazine.

  • Solvent Addition and Initial Wash:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with deionized water. Repeat the wash 2-3 times.

  • Acidic Wash (if necessary):

    • To further enhance hydrazine removal, wash the organic layer with a dilute acidic solution, such as 1 M HCl or a saturated ammonium chloride solution.[3]

    • Caution: Ensure your product is stable under acidic conditions. The Boc protecting group on (R)-1-Boc-piperidine-3-carboxylic acid hydrazide can be sensitive to strong acids.

  • Neutralization and Final Wash:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Azeotropic Distillation for Hydrazine Removal

This method is suitable for thermally stable products, especially those with some water solubility.[4]

  • Solvent Exchange:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the initial solvent (e.g., ethanol).

    • Add a high-boiling point solvent that forms an azeotrope with hydrazine, such as xylene or toluene.[4]

  • Azeotropic Distillation:

    • Set up a distillation apparatus.

    • Heat the mixture to reflux. The hydrazine-solvent azeotrope will distill off.

    • Continue the distillation until no more hydrazine is co-distilling. Monitor the progress by analyzing the distillate or the reaction mixture.

  • Product Isolation:

    • Once all the hydrazine has been removed, cool the mixture.

    • The product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

Visualization of Workflows

Workflow for Extractive Removal of Hydrazine

Extractive_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Product Reaction_Mixture Reaction Mixture (Product + Excess Hydrazine) Quenching Quench with Acetone Reaction_Mixture->Quenching Dilution Dilute with Organic Solvent Quenching->Dilution Aqueous_Wash Aqueous Wash (x3) Dilution->Aqueous_Wash Acid_Wash Dilute Acid Wash Aqueous_Wash->Acid_Wash Base_Wash Bicarbonate Wash Acid_Wash->Base_Wash Brine_Wash Brine Wash Base_Wash->Brine_Wash Drying Dry with Na2SO4 Brine_Wash->Drying Concentration Concentrate Drying->Concentration Pure_Product Pure Product Concentration->Pure_Product

Caption: Extractive work-up for hydrazine removal.

Decision Tree for Choosing a Hydrazine Removal Method

Decision_Tree Start Reaction Complete Product_Precipitates Does the product precipitate? Start->Product_Precipitates Product_Solubility Is the product soluble in water? Thermal_Stability Is the product thermally stable? Product_Solubility->Thermal_Stability Yes Extractive_Workup Extractive Work-up Product_Solubility->Extractive_Workup No Azeotropic_Distillation Azeotropic Distillation Thermal_Stability->Azeotropic_Distillation Yes Scavenger_Resin Use Scavenger Resin Thermal_Stability->Scavenger_Resin No Precipitation Precipitation/Filtration Product_Precipitates->Product_Solubility No Product_Precipitates->Precipitation Yes

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Preventing racemization during reactions with (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and questions related to maintaining the stereochemical integrity of this valuable chiral building block during chemical reactions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Stereochemical Integrity

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a crucial intermediate in the synthesis of numerous pharmaceutical agents, where the precise three-dimensional arrangement of atoms is critical for biological activity.[1] The chiral center at the C3 position of the piperidine ring is susceptible to racemization (or epimerization) under certain reaction conditions, particularly during amide bond formation or other reactions involving activation of the carbonyl group. Loss of enantiomeric purity can lead to diminished efficacy, altered pharmacological profiles, and complex purification challenges. This guide will provide in-depth solutions to prevent this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this molecule?

A1: The primary mechanism of racemization at the C3 position is through the deprotonation of the alpha-proton (the hydrogen atom at C3) under basic conditions. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both the (R) and (S) enantiomers.[2] This process is particularly relevant when the hydrazide is activated for coupling, as this increases the acidity of the alpha-proton.

Q2: I am performing a standard amide coupling with a carboxylic acid. Which factors are most critical for preventing racemization?

A2: The three most critical factors are:

  • Choice of Coupling Reagent: Use reagents known to minimize racemization, such as uronium/aminium salts like HATU or phosphonium salts like PyBOP. These reagents, especially when paired with additives like HOAt, can suppress side reactions that lead to racemization.[3][4]

  • Base Selection: The type and amount of base are crucial. Use of strong, non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) is generally preferred over less hindered amines like triethylamine (TEA). Use the minimum necessary amount of base.

  • Temperature Control: Perform the reaction at low temperatures. Activation of the carboxylic acid partner should be done at 0 °C or below, and the reaction should be maintained at a low temperature for its duration.[5] Elevated temperatures significantly accelerate the rate of enolization and subsequent racemization.

Q3: Can I use carbodiimide reagents like EDC or DCC?

A3: While common, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are more prone to causing racemization, especially without additives.[6] If you must use them, it is essential to include a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, 1-Hydroxy-7-azabenzotriazole (HOAt). The combination of EDC/HOBt is a widely used protocol, but maintaining low temperatures is paramount.[7][8]

Q4: My downstream application is the synthesis of a pyrazole derivative. Does the cyclization step pose a risk of racemization?

A4: Yes, the conditions for pyrazole synthesis, which typically involve condensation with a 1,3-dicarbonyl compound or equivalent, can be a source of racemization if not properly controlled.[9][10][11] These reactions are often heated and can be run under either acidic or basic conditions. It is critical to screen conditions carefully. If the reaction is base-catalyzed, the principles outlined in A2 apply. If acid-catalyzed, the risk of enolization-based racemization is generally lower but should still be monitored.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses specific experimental issues and provides actionable solutions to maintain the stereochemical integrity of your (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Problem 1: Significant racemization detected after HATU/DIPEA coupling.

Potential Cause Explanation Troubleshooting Action & Rationale
Excess Base Using more than the stoichiometric amount of DIPEA can create a sufficiently basic environment to promote the abstraction of the C3 proton, leading to enolization and racemization.Solution: Reduce the amount of DIPEA to 2.0-2.5 equivalents. This provides enough base to neutralize the hexafluorophosphate salt and facilitate the reaction without creating an overly basic environment.
High Temperature The activation and coupling steps were performed at room temperature or higher. Temperature accelerates all reactions, including the undesirable deprotonation at the chiral center.Solution: Pre-cool all solutions. Perform the activation of the carboxylic acid with HATU at 0 °C for 15-30 minutes before adding the hydrazide. Maintain the reaction temperature at 0 °C for several hours before allowing it to slowly warm to room temperature if necessary.
Prolonged Reaction Time Leaving the reaction for an extended period (e.g., >24 hours) at room temperature, even with optimal reagents, provides more opportunity for equilibrium-driven racemization.Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. If the reaction is sluggish at low temperatures, it is often better to accept a slightly lower yield than to risk racemization by extending the time or increasing the temperature.

Problem 2: Enantiomeric excess (e.e.) drops after EDC/HOBt coupling and aqueous workup.

Potential Cause Explanation Troubleshooting Action & Rationale
In-situ Activation Issues Mixing all components (acid, hydrazide, EDC, HOBt, base) at once can lead to competing pathways and higher rates of racemization before the desired coupling occurs.Solution: Employ a pre-activation protocol. Dissolve the carboxylic acid and HOBt in an anhydrous solvent (like DMF or DCM). Cool to 0 °C, then add EDC. Stir for 30 minutes at 0 °C to form the HOBt-ester active intermediate before adding a solution of the chiral hydrazide.[5]
Basic Aqueous Workup Washing with strong aqueous bases (e.g., 1M NaOH) can cause epimerization at the C3 position, especially if the product has some solubility in the aqueous phase.Solution: Use a milder base for the workup, such as a saturated sodium bicarbonate (NaHCO₃) solution. Minimize contact time with the aqueous basic layer and perform extractions quickly.
Solvent Choice Highly polar aprotic solvents like DMF or NMP can sometimes facilitate racemization more than less polar solvents like Dichloromethane (DCM).Solution: If the solubility of your substrates allows, consider switching the reaction solvent from DMF to DCM. This may slow the reaction but can significantly suppress racemization.[8]

Visualizing the Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism at the C3 position of the piperidine ring.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Recommended Experimental Protocols

The following protocols are designed to serve as a robust starting point for your experiments.

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is recommended for coupling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with a generic carboxylic acid (R'-COOH).

protocol_workflow start Start step1 1. Dissolve R'-COOH (1.0 eq) & HATU (1.1 eq) in anhydrous DMF. start->step1 step2 2. Cool solution to 0 °C (ice-water bath). step1->step2 step3 3. Add DIPEA (2.5 eq) dropwise. Stir for 15 min at 0 °C. step2->step3 step4 4. Add solution of hydrazide (1.05 eq) in DMF dropwise at 0 °C. step3->step4 step5 5. Stir at 0 °C for 2h, then allow to warm to RT overnight. step4->step5 step6 6. Monitor reaction by LC-MS. step5->step6 step7 7. Quench with water, extract with EtOAc. Wash with aq. LiCl, NaHCO₃, brine. step6->step7 step8 8. Dry (Na₂SO₄), concentrate, and purify by column chromatography. step7->step8 end_node End step8->end_node

Caption: Workflow for a low-racemization HATU-mediated coupling.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Allow the activation to proceed for 15 minutes at 0 °C.

  • In a separate flask, dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the hydrazide solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Chiral Purity Analysis by HPLC

Verifying the enantiomeric excess (e.e.) of your product is a critical quality control step. A validated chiral HPLC or SFC method is required.

General Procedure:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Chiralpak® IC or AD series are excellent starting points.[12]

  • Mobile Phase: Normal-phase chromatography typically provides better resolution for this class of compounds. A common mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) may be needed to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the chiral HPLC system. The (R) and (S) enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

References

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]

  • First total synthesis of hoshinoamide A. (n.d.). PubMed Central. [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. [Link]

  • New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (n.d.). ResearchGate. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.). ACS Publications. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical. [Link]

Sources

Monitoring reaction progress of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Researcher's Guide to TLC Monitoring

Topic: Monitoring Reaction Progress of (R)-1-Boc-piperidine-3-carboxylic acid to its Hydrazide Derivative

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theory and practice, providing you with field-tested insights to ensure your experiments are both successful and reproducible. This guide is dedicated to a common yet nuanced analytical challenge: monitoring the conversion of (R)-1-Boc-piperidine-3-carboxylic acid to its corresponding hydrazide via Thin Layer Chromatography (TLC).

The synthesis of a hydrazide from a carboxylic acid is a foundational amide bond formation reaction, critical in the development of pharmaceutical intermediates.[1] The starting material, a Boc-protected piperidine carboxylic acid, and the product, a hydrazide, possess distinct yet similar physicochemical properties. Both are polar and contain the bulky, non-UV active Boc group.[2] This similarity demands a carefully optimized TLC protocol to achieve the clear separation necessary for accurate reaction monitoring. This guide provides a comprehensive framework for developing that protocol, troubleshooting common issues, and interpreting your results with confidence.

Part 1: Foundational TLC Protocol

This section outlines a robust, validated starting point for your TLC analysis. Remember, the key to successful TLC is empirical optimization; this protocol is designed to be a strong foundation upon which you can build.

Core Principle: The Co-Spot

Effective reaction monitoring is impossible without proper controls. The "co-spot" lane—a mixture of the starting material and the reaction mixture spotted on top of each other—is your most critical diagnostic tool. It definitively confirms whether a spot in your reaction lane is unreacted starting material or a new product.[3]

Experimental Workflow: Step-by-Step Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate (glass-backed plates are recommended for compatibility with a wider range of aggressive stains).

    • Mark four lanes: "SM" (Starting Material), "CO" (Co-spot), "RXN" (Reaction Mixture), and "HY" (Hydrazine, if available and stable).

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting carboxylic acid and the reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). Overly concentrated spots will lead to streaking and poor separation.[4][5]

    • Using a capillary tube, carefully spot each sample onto its designated lane on the origin line. Keep the spots small and concentrated (2-3 mm diameter).[6]

    • For the "CO" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.

  • Developing the Chromatogram:

    • Prepare the mobile phase (see Table 1 for recommended starting systems) in a developing chamber lined with filter paper to ensure solvent vapor saturation.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • First, examine the dried plate under a UV lamp (254 nm). While the core structures are not strongly chromophoric, some impurities or reagents may be visible.[7]

    • Next, proceed to chemical staining. This is mandatory for visualizing the Boc-protected compounds. Submerge the plate in the chosen staining solution (see Table 2), remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.

Data Presentation: Recommended Starting Conditions

The polarity difference between the starting carboxylic acid and the product hydrazide is subtle. The acid group of the starting material makes it quite polar, while the hydrazide product is also highly polar due to its hydrogen bonding capabilities. Therefore, a relatively polar mobile phase is required.

Table 1: Recommended Mobile Phase Systems

System ID Solvent System (v/v) Polarity Rationale & Comments
SYS-A 95:5 Dichloromethane / Methanol Medium-High A standard starting point for many polar compounds. Easy to adjust polarity by varying the MeOH content.
SYS-B 85:10:5 Chloroform / Methanol / Acetic Acid High (Acidic) The acetic acid can improve the spot shape of the starting carboxylic acid and prevent streaking.[3][8]

| SYS-C | 94:5:1 Dichloromethane / Methanol / Triethylamine | High (Basic) | The basic piperidine nitrogen in the product may cause tailing. Triethylamine helps to produce sharper spots for basic compounds.[9][10] |

Table 2: Recommended Staining Agents

Stain Preparation Visualization & Target
Ninhydrin 0.3g ninhydrin in 100 mL n-butanol + 3 mL acetic acid.[7] Primary choice. Stains primary amines (hydrazine) at room temp. Crucially, upon heating, it cleaves the Boc group and stains the piperidine nitrogen , revealing both the starting material and product as pink/purple spots.[11]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄ + 10g K₂CO₃ + 0.25 mL 10% NaOH in 200 mL water.[3] Good general stain. Reacts with oxidizable groups. Will visualize most organic compounds, appearing as yellow-brown spots on a purple background. Useful for seeing all components.

| p-Anisaldehyde | 15 mL p-anisaldehyde + 250 mL EtOH + 2.5 mL conc. H₂SO₄.[7] | Excellent for differentiation. Often gives different colored spots for different functional groups upon heating. This can be invaluable if the Rf values of your SM and product are very close.[12] |

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the TLC analysis of this reaction, framed in a direct Q&A format.

Question 1: My spots are streaking vertically up the plate. What's wrong?

  • Answer: Streaking is a common problem when analyzing polar, ionizable compounds on silica gel, which is acidic.[5] There are two primary causes:

    • Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, and the excess material travels up the plate in a continuous streak.

      • Solution: Prepare a more dilute sample of your reaction mixture and spot a smaller amount on the origin.[4]

    • Strong Analyte-Silica Interaction: The starting carboxylic acid can interact too strongly with the acidic silica gel, causing tailing. Similarly, the basic piperidine nitrogen on the product can also lead to streaking.

      • Solution A (for Acid Streaking): Add a small amount (0.5-1%) of a weak acid, like acetic acid (AcOH), to your mobile phase (e.g., System SYS-B). The mobile phase acid will protonate the basic sites on the silica, reducing the strong interaction with your acidic compound.[3]

      • Solution B (for Amine Streaking): If the product spot is streaking, add a small amount (0.5-1%) of a weak base, like triethylamine (Et₃N), to your mobile phase (e.g., System SYS-C). This neutralizes the acidic sites on the silica, preventing the basic nitrogen from sticking.[9][10]

Question 2: All my spots are stuck on the baseline (Rf ≈ 0). How do I fix this?

  • Answer: This indicates your mobile phase is not polar enough to move the highly polar analytes off the silica gel origin.

    • Causality: The interaction between your polar compounds and the polar silica stationary phase is much stronger than their affinity for the non-polar mobile phase.

    • Solution: You must increase the polarity of your eluent. For System SYS-A (DCM/MeOH), increase the proportion of methanol. For example, move from a 95:5 ratio to 90:10 or even 85:15. Methanol is significantly more polar than DCM and will more effectively compete for the binding sites on the silica, thus moving your polar compounds up the plate.

Question 3: The starting material and product spots are merged into one large spot (Rf values are too similar). How can I get better separation?

  • Answer: This is a classic challenge of resolution. The structural similarity between the reactant and product means their polarities are very close.

    • Solution 1: Fine-Tune Polarity: A small change in solvent polarity can have a big impact. Try making very gradual changes to the mobile phase composition. For instance, if 90:10 DCM/MeOH gives poor separation, try 92:8 or 88:12.

    • Solution 2: Change Solvent Selectivity: If tuning polarity fails, you need to change the nature of the solvents themselves. The "selectivity" of the solvent system refers to its ability to engage in different types of intermolecular interactions (e.g., hydrogen bonding, dipole-dipole). Swap one of the solvents for another of similar polarity but different chemical character. For example, replace Dichloromethane with Ethyl Acetate or Tetrahydrofuran (THF). A system like Ethyl Acetate/Methanol might provide the different interactions needed to resolve the two spots.

    • Solution 3: Use a Differentiating Stain: If separation is still challenging, use the p-Anisaldehyde stain.[12] Even if the spots have nearly identical Rf values, they may appear as different colors (e.g., the acid as blue and the hydrazide as green), allowing you to confirm the presence of both and estimate the reaction's progress.

Question 4: I don't see any spots after developing the plate, even with a stain.

  • Answer: Assuming the reaction was set up correctly, this issue usually points to a problem with either concentration or the visualization step.

    • Cause 1: Sample is too dilute. The concentration of your analyte is below the detection limit of the stain.

      • Solution: Spot the sample multiple times in the same location, allowing the solvent to fully evaporate between applications. This will concentrate your sample on the origin without increasing the spot diameter.

    • Cause 2: Ineffective Staining. The stain may be old, improperly prepared, or you may not be heating it sufficiently.

      • Solution: Prepare a fresh batch of the staining solution. When heating, ensure you use a consistent and adequate temperature with a heat gun. For ninhydrin to work on Boc-protected amines, sufficient heat is required to induce the thermal cleavage of the Boc group.[11] Test the stain on a known amine to ensure it is active.

Part 3: Visualization & Workflow Diagrams

Visualizing the logic of troubleshooting and experimental setup can significantly clarify the process.

Diagram 1: TLC Troubleshooting Workflow This flowchart provides a logical sequence of steps to diagnose and solve common TLC separation problems.

TLC_Troubleshooting Start Analyze Developed TLC Plate Problem What is the issue? Start->Problem Streaking Spots are Streaking Problem->Streaking Streaking NoMove Spots on Baseline (Rf ≈ 0) Problem->NoMove No Movement NoSep Poor Separation (Rf values too close) Problem->NoSep No Resolution NoSpots No Spots Visible Problem->NoSpots Invisibility Sol_Streak1 Dilute Sample & Re-spot Streaking->Sol_Streak1 Sol_Streak2 Add Acid/Base Modifier to Mobile Phase (e.g., 0.5% AcOH or Et3N) Streaking->Sol_Streak2 Sol_NoMove Increase Mobile Phase Polarity (e.g., Increase % MeOH) NoMove->Sol_NoMove Sol_NoSep1 Fine-Tune Solvent Ratio NoSep->Sol_NoSep1 Sol_NoSep2 Change Solvent Selectivity (e.g., DCM -> EtOAc) NoSep->Sol_NoSep2 Sol_NoSep3 Use Differentiating Stain (p-Anisaldehyde) NoSep->Sol_NoSep3 Sol_NoSpots1 Concentrate Spotting NoSpots->Sol_NoSpots1 Sol_NoSpots2 Prepare Fresh Stain / Heat More NoSpots->Sol_NoSpots2 Sol_Streak1->Problem Still Streaking? End Achieved Clear Separation Sol_Streak2->End Sol_NoMove->End Sol_NoSep1->Problem Still Poor? Sol_NoSep2->Problem Still Poor? Sol_NoSep3->End Sol_NoSpots1->Problem Still Invisible? Sol_NoSpots2->End

Caption: A logical workflow for troubleshooting common TLC issues.

Diagram 2: Standard TLC Plate Layout This diagram illustrates the proper spotting arrangement for effective reaction monitoring.

TLC_Layout TLC Plate Setup cluster_plate origin spot_sm SM spot_co CO spot_rxn RXN spot_hy HY label_sm Starting Material label_co Co-Spot label_rxn Reaction Mixture label_hy Hydrazine (Control)

Caption: Recommended layout for spotting a TLC plate.

Part 4: Frequently Asked Questions (FAQs)

Q: How do I calculate the Retention Factor (Rf) and what does it tell me? A: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is calculated as: Rf = (Distance from origin to spot center) / (Distance from origin to solvent front). An ideal Rf for the main product is around 0.2-0.4, as this range typically provides the best separation for purification by column chromatography.[9][10]

Q: Why do I need to heat the plate after staining with ninhydrin? My starting material has a Boc-protected amine, not a primary amine. A: You are correct that ninhydrin's primary target is free primary amines. However, the tert-butoxycarbonyl (Boc) protecting group is thermally labile. When you heat the TLC plate with a heat gun, the Boc group is cleaved off, exposing the secondary amine of the piperidine ring. This newly freed amine can then react with the ninhydrin to produce the characteristic colored spot.[11] Without sufficient heat, you will not visualize your Boc-protected compounds.

Q: My reaction is run in DMF, a high-boiling solvent, and my TLC plate is just a giant smear. What should I do? A: This is a very common issue with high-boiling point solvents like DMF, DMSO, or pyridine. The solvent itself is non-volatile and streaks up the plate, carrying all the analytes with it. The solution is to remove the reaction solvent after spotting but before developing. Spot your reaction mixture on the origin line, then place the entire TLC plate in a vacuum chamber (or connect it to a high vacuum line) for 5-10 minutes. This will evaporate the DMF, leaving your analytes adsorbed on the silica. You can then develop the plate normally.[12]

Q: Can I use aluminum-backed TLC plates instead of glass? A: You can, but with caution. Aluminum-backed plates are convenient but can be reactive. Stains like p-Anisaldehyde and CAM contain concentrated sulfuric acid, which will react with and dissolve the aluminum backing. For these aggressive, acidic stains, glass-backed plates are strongly recommended. For neutral stains like KMnO₄ or ninhydrin (which uses acetic acid), aluminum-backed plates are generally acceptable.

References

  • Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]

  • (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry, University of Rochester. [Link]

  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • Sridhar, G., & Kumar, P. S. (2025, November 1). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ChemistrySelect. [Link]

  • Sb, M. (2019, August 15). Removing intermediates from amide coupling? ResearchGate. [Link]

  • (n.d.). Magic Formulas: TLC Stains. Department of Chemistry, University of Rochester. [Link]

  • Poth, A. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? ResearchGate. [Link]

  • (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? ResearchGate. [Link]

  • (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • (2006, September 27). TLC Staining solutions. Org Prep Daily. [Link]

  • (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Sharma, L., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146. [Link]

  • (n.d.). Rf values of the amino acid standards and the hydrolyzed RP-UPLC fraction. ResearchGate. [Link]

  • (2025, January 15). Amide coupling. Reddit. [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Kumar, A., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Raju, M., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]

  • Nallapati, S. B., & Jun, Y. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5146-5150. [Link]

  • (n.d.). TLC troubleshooting. ChemBAM. [Link]

  • Janežič, D., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5035. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectrum of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral building block of significant interest, and its unambiguous characterization is crucial for its application in medicinal chemistry. This guide provides an in-depth analysis of the expected 13C NMR spectrum of this compound, offering a predictive framework grounded in established principles and comparative data from analogous structures. We will also explore alternative analytical techniques and provide a robust experimental protocol for acquiring a high-quality 13C NMR spectrum.

The Structural Landscape of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Before delving into the spectral analysis, it is essential to understand the key structural features of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide that will influence its 13C NMR spectrum. The molecule comprises a piperidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a carboxylic acid hydrazide moiety at the chiral C3 position. The presence of the Boc group introduces the possibility of rotational isomers (rotamers) due to hindered rotation around the N-C(O) bond, which can lead to signal broadening or even the appearance of duplicate peaks in the NMR spectrum[1].

Predicting the 13C NMR Spectrum: A Comparative Approach

Table 1: Predicted 13C NMR Chemical Shifts for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Data
C=O (Hydrazide) ~165-175The carbonyl carbon of a hydrazide typically appears in this region. For instance, the carbonyl group of a hydrazide has been reported at 165 ppm[2]. Carboxylic acid derivatives, in general, resonate between 165-190 ppm[3].
C=O (Boc) ~154-156The carbonyl carbon of the Boc group is expected in this range. The electronic environment is similar to that in N-Boc protected amino acids[4].
C(CH3)3 (Boc) ~80The quaternary carbon of the tert-butyl group in a Boc protecting group is consistently observed around 80 ppm.
C(CH3)3 (Boc) ~28The three equivalent methyl carbons of the tert-butyl group typically resonate at approximately 28 ppm.
C2 (Piperidine) ~45-50In N-alkylpiperidines, the carbons alpha to the nitrogen (C2 and C6) are influenced by the N-substituent. For N-methylpiperidine, these carbons appear around 56.7 ppm. The bulky Boc group may induce some shielding[5].
C6 (Piperidine) ~45-50Similar to C2, this carbon is adjacent to the nitrogen and its chemical shift is influenced by the Boc group[5].
C3 (Piperidine) ~40-45This is the chiral carbon bearing the carboxylic acid hydrazide group. Its chemical shift will be influenced by the substituent.
C5 (Piperidine) ~25-30In unsubstituted piperidine, the C3/C5 carbons are found at approximately 27.2 ppm[6]. The substituent at C3 will have a minor effect on C5.
C4 (Piperidine) ~24-26The C4 carbon of piperidine is typically the most shielded, appearing around 25.2 ppm in the parent compound[6].

Visualizing the Predicted Spectrum and Molecular Structure

The following diagram illustrates the structure of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with the predicted 13C NMR chemical shift ranges for each carbon atom.

Figure 1. Molecular structure and predicted 13C NMR shifts.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality 13C NMR spectrum of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing power and relatively simple solvent signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrument Parameters:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H.

    • Set the acquisition temperature to 298 K.

    • Employ a standard 13C pulse program with proton decoupling.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand scans depending on the sample concentration.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

G start Start dissolve Dissolve 20-50 mg of sample in 0.6 mL of CDCl3 with TMS start->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert into spectrometer transfer->insert setup Set up acquisition parameters (400 MHz, 298 K, 0-200 ppm) insert->setup acquire Acquire data with proton decoupling (several hundred to thousand scans) setup->acquire process Process FID (Fourier Transform, phase and baseline correction) acquire->process analyze Analyze spectrum and assign peaks process->analyze end End analyze->end

Figure 2. Workflow for 13C NMR spectrum acquisition.

Alternative and Complementary Analytical Techniques

While 13C NMR provides a carbon fingerprint of the molecule, a comprehensive structural confirmation should involve a suite of analytical methods:

  • ¹H NMR Spectroscopy: This technique will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. It is complementary to 13C NMR and essential for a complete structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide would be expected to show characteristic stretches for the N-H bonds of the hydrazide, the C=O bonds of both the Boc group and the hydrazide, and C-N bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (R)-isomer, chiral HPLC is the method of choice.

By integrating the data from these techniques, researchers can achieve an unequivocal structural and stereochemical assignment of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, ensuring the integrity of their downstream applications.

References

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Annals of Magnetic Resonance. Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available at: [Link]

  • ResearchGate. 13 C NMR spectra of compounds 22. Available at: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Available at: [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. Available at: [Link]

  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • RSC Publishing. Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its Products

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the mass spectrometric analysis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its reaction products, designed for drug development professionals and analytical scientists.

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and novel therapeutics.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, and the Boc (tert-butoxycarbonyl) protecting group, combined with a reactive hydrazide moiety, offers synthetic versatility.[1][2] Consequently, rigorous analytical characterization of this starting material and its subsequent reaction products is not merely a quality control step; it is fundamental to ensuring the structural integrity, purity, and safety of potential drug candidates.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the definitive analytical tool for this purpose, providing unparalleled sensitivity and structural insight.[3][4] This guide provides a comparative analysis of mass spectrometry strategies, field-tested experimental protocols, and data interpretation frameworks to empower researchers in their drug development endeavors.

Ionization Strategies: Selecting the Optimal Path for Precursor and Product Analysis

The initial choice of ionization source dictates the success of any MS-based analysis. For a molecule like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, which is polar and thermally sensitive, soft ionization techniques are required.

  • Electrospray Ionization (ESI): This is the preeminent technique for this class of compounds. ESI is exceptionally well-suited for polar molecules and is seamlessly integrated with liquid chromatography. In positive ion mode, it readily generates protonated molecules, [M+H]⁺, which is the desired outcome for subsequent fragmentation experiments (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar molecules that are volatile enough to be thermally desorbed. While it can be effective, ESI generally provides superior sensitivity for this specific analyte.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Typically reserved for large biomolecules, MALDI is generally not the first choice for small molecule analysis of this nature due to more complex sample preparation (matrix selection) and challenges in coupling directly with standard HPLC systems.

Comparative Performance Overview:

Ionization TechniqueTypical AdductsSensitivityLC CompatibilityThroughputPrimary Justification for Use
Electrospray Ionization (ESI) [M+H]⁺, [M+Na]⁺High (pg to low-ng)ExcellentHighGold standard for quantitative and qualitative analysis of polar small molecules in complex mixtures.[3]
APCI [M+H]⁺ModerateExcellentHighSuitable for moderately polar to non-polar, thermally stable compounds.
MALDI [M+H]⁺, [M+K]⁺ModeratePoor (offline)Very HighHigh-throughput screening from purified plates; tissue imaging.

Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint

The true power of mass spectrometry is realized in tandem MS (MS/MS) experiments, where the protonated molecule is isolated and fragmented to reveal its structural backbone. The fragmentation pattern of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is highly predictable and driven by the lability of the Boc group.

Expected Fragmentation of the Parent Compound [M+H]⁺ (m/z 244.16):

The tert-butoxycarbonyl (Boc) group is designed to be easily removed, and this property dictates its fragmentation behavior. Under collision-induced dissociation (CID), the primary fragmentation routes involve the neutral loss of moieties from the Boc group.[5]

  • Loss of isobutylene (C₄H₈, 56 Da): A characteristic fragmentation pathway for Boc-protected amines, leading to a carbamic acid intermediate which then readily decarboxylates.[5]

  • Loss of the entire Boc group (C₅H₈O₂, 100 Da): This results in the deprotected piperidine hydrazide core.[5]

  • Loss of tert-butanol (C₄H₁₀O, 74 Da): Another possible, though often less intense, fragmentation pathway.

fragmentation_pathway Figure 1: Predicted MS/MS Fragmentation Pathways parent (R)-1-Boc-piperidine-3-carboxylic acid hydrazide [M+H]⁺ m/z 244.16 frag1 [M+H - C₄H₈]⁺ m/z 188.10 parent->frag1 - 56.06 Da (isobutylene) frag2 [M+H - C₅H₈O₂]⁺ (Deprotected Core) m/z 144.10 parent->frag2 - 100.05 Da (Boc group) frag1->frag2 - 44.00 Da (CO₂) frag3 Further fragmentation of the piperidine ring frag2->frag3 Higher Energy CID

Caption: Predicted MS/MS fragmentation of protonated (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and include inherent checks for success. They represent a standard starting point for method development.[6]

Sample and Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and dissolve in 1.0 mL of LC-MS grade methanol. Causality: Methanol is an excellent solvent for this compound and is fully compatible with reverse-phase chromatography.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock into 990 µL of 50:50 acetonitrile:water.

  • Final Analytical Solution (100 ng/mL): Dilute 10 µL of the working stock into 990 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Trustworthiness: Preparing standards in the initial mobile phase composition prevents peak distortion upon injection.

LC-MS/MS System Parameters

workflow_diagram Figure 2: Integrated LC-MS/MS Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI+) lc_column C18 Column (e.g., 2.1x50 mm, 1.8 µm) gradient Gradient: 5% -> 95% B (5 min) lc_column->gradient mp_a Mobile Phase A: 0.1% Formic Acid in Water mp_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile ms_source Ion Source: Capillary: 3.5 kV Source Temp: 150 °C gradient->ms_source Elution ms1 MS1: Full Scan (m/z 100-400) ms_source->ms1 isolation Precursor Isolation (m/z 244.16) ms1->isolation cid Collision-Induced Dissociation (CID) Collision Energy: 15-25 eV (Optimized) isolation->cid ms2 MS2: Product Ion Scan cid->ms2 sample Prepared Sample (100 ng/mL) sample->lc_column Injection (2 µL)

Caption: A standard workflow for the analysis of the target compound and its products.

Detailed Parameters:

  • LC System:

    • Column: C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid promotes protonation ([M+H]⁺), enhancing signal in positive ESI mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS System (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • MS1 Scan: m/z 100-400 to confirm the presence of the [M+H]⁺ ion at m/z 244.16.

    • MS/MS Scan: Isolate precursor m/z 244.16 and scan for product ions (e.g., m/z 50-250). Optimize collision energy (typically 15-25 eV) to maximize the intensity of key fragments like m/z 188.10 and 144.10.

Comparative Analysis: Starting Material vs. Reaction Product

A common reaction involving hydrazides is acylation to form a more complex hydrazide derivative.[7][8] Let's compare the analysis of our starting material with its product after reacting with acetic anhydride.

Reaction: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide + Acetic Anhydride → N-acetyl-(R)-1-Boc-piperidine-3-carbohydrazide

Mass Shift Analysis:

  • Starting Material MW: 243.16 g/mol → [M+H]⁺ = 244.16 m/z

  • Product MW: 285.18 g/mol (addition of C₂H₂O) → [M+H]⁺ = 286.19 m/z

The LC-MS run of the reaction mixture should show a new peak at a different retention time with a mass of 286.19, confirming the reaction occurred. MS/MS provides definitive proof.

Comparative MS/MS Fragmentation Data:

AnalytePrecursor Ion (m/z)Primary Fragment 1 (m/z)Interpretation 1Primary Fragment 2 (m/z)Interpretation 2
Starting Material 244.16188.10Loss of isobutylene (-56 Da)144.10Loss of entire Boc group (-100 Da)
N-acetyl Product 286.19230.13Loss of isobutylene (-56 Da)186.13Loss of entire Boc group (-100 Da)

This comparative analysis demonstrates how the characteristic loss of the Boc group is conserved, providing a structural link between the precursor and the product, while the mass shift in both the precursor and fragment ions confirms the addition of the acetyl group.

References

  • PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • 质谱学报 (Journal of Chinese Mass Spectrometry Society). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

  • Drug Discovery and Development. Application of LCMS in small-molecule drug development. [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

  • Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]

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A Comparative Guide to the Reactivity of (R)- vs (S)-1-Boc-piperidine-3-carboxylic acid hydrazide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Drug Discovery and Synthesis

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. The chiral piperidine scaffold is a privileged structural motif found in numerous approved drugs, making the synthesis of enantiomerically pure piperidine derivatives a critical endeavor in drug discovery and development.[1][2][3] This guide provides an in-depth comparison of the reactivity of the (R)- and (S)-enantiomers of 1-Boc-piperidine-3-carboxylic acid hydrazide, versatile chiral building blocks in asymmetric synthesis.[4]

While enantiomers possess identical physical and chemical properties in an achiral environment, their reactivity can differ significantly when they interact with other chiral molecules. This is because the transition states formed during the reaction of two different chiral molecules are diastereomeric, possessing different energies and thus leading to different reaction rates.[5][6][7] This principle, known as kinetic resolution, is a powerful tool for the separation of racemates and the synthesis of enantiomerically enriched compounds.[8][9][10]

This guide will delve into the theoretical underpinnings of this differential reactivity and provide a practical, experimentally validated framework for researchers to quantify and leverage these differences in their synthetic endeavors.

Theoretical Framework: Understanding Diastereomeric Transition States

When the (R)- and (S)-enantiomers of 1-Boc-piperidine-3-carboxylic acid hydrazide react with a chiral reagent, for instance, a chiral carboxylic acid, two different diastereomeric transition states are formed. These transition states, often designated as (R,R) and (S,R) or (R,S) and (S,S), are not mirror images and therefore have different steric and electronic interactions. This disparity in transition state energy leads to a difference in the activation energy required for the reaction to proceed, resulting in one enantiomer reacting faster than the other.

Sources

A Comparative Guide to Amide Coupling: (R)-1-Boc-piperidine-3-carboxylic acid vs. its Hydrazide Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular construction. The piperidine scaffold, a privileged structure in numerous pharmaceuticals, often requires functionalization at its 3-position. This guide provides an in-depth comparison of two key starting materials for such modifications: (R)-1-Boc-piperidine-3-carboxylic acid and its corresponding hydrazide derivative . We will dissect their reactivity in amide coupling reactions, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Central Role of Amide Bonds and Piperidine Scaffolds

The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and peptides, prized for its metabolic stability.[1] The piperidine ring system is also a common motif in a vast array of bioactive compounds.[2] Consequently, the ability to efficiently couple amines to a piperidine core via an amide linkage is a critical skill in synthetic chemistry.

This guide focuses on two closely related building blocks:

  • (R)-1-Boc-piperidine-3-carboxylic acid: A standard building block where the carboxylic acid is the point of activation for amide bond formation.

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A derivative where the carboxylic acid is replaced by a hydrazide moiety.

The choice between these two starting materials can significantly impact reaction outcomes, efficiency, and the overall synthetic strategy. This guide aims to provide the necessary insights to make an informed decision.

The Fundamental Difference in Reactivity: A Mechanistic Perspective

The primary distinction in the amide coupling reactivity of a carboxylic acid and a carboxylic acid hydrazide lies in the nature of the functional group being activated and the subsequent nucleophilic attack.

The Established Pathway: Activation of Carboxylic Acids

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be converted into a more electrophilic species, an "activated" intermediate.[3][4] This is the role of coupling reagents like carbodiimides (e.g., EDC) and uronium salts (e.g., HATU).

Mechanism with EDC/HOBt:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[1]

  • Active Ester Formation: This unstable intermediate is intercepted by an additive, such as 1-hydroxybenzotriazole (HOBt), to form a more stable and less racemization-prone active ester.[1]

  • Aminolysis: The amine nucleophile then attacks the carbonyl of the active ester, forming the desired amide and regenerating HOBt.[1]

Mechanism with HATU:

  • Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[5]

  • Active Ester Formation: The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[1]

  • Aminolysis: The amine then attacks the active ester to yield the final amide product.[1]

Amide_Coupling_Carboxylic_Acid cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway CA_EDC (R)-1-Boc-piperidine- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CA_EDC->O_Acylisourea + EDC EDC EDC Active_Ester_EDC HOBt Active Ester O_Acylisourea->Active_Ester_EDC + HOBt HOBt HOBt Amide_EDC Amide Product Active_Ester_EDC->Amide_EDC + Amine Amine_EDC Amine (R'-NH2) CA_HATU (R)-1-Boc-piperidine- 3-carboxylic acid Active_Ester_HATU OAt Active Ester CA_HATU->Active_Ester_HATU + HATU, Base HATU HATU, Base Amide_HATU Amide Product Active_Ester_HATU->Amide_HATU + Amine Amine_HATU Amine (R'-NH2)

Figure 1: Amide coupling pathways for carboxylic acids.
The Less Trodden Path: Reactivity of Carboxylic Acid Hydrazides

Carboxylic acid hydrazides present a more complex scenario in direct amide coupling with amines. While they are structurally similar to carboxylic acids, their reactivity profile is distinct.

Direct Amide Formation: The direct reaction of a hydrazide with an amine to form an amide and hydrazine is generally not a facile process under standard amide coupling conditions. The N-N bond in the hydrazide is relatively stable, and the terminal -NH2 group of the hydrazide is itself a nucleophile, which can lead to self-condensation or other side reactions.

Alternative Reactivity - Acyl Azide Formation: A more common synthetic application of hydrazides is their conversion to acyl azides. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and an acid).[6] The resulting acyl azide is a highly reactive species that can then undergo Curtius rearrangement or react with an amine to form the desired amide.[6] This, however, constitutes a two-step process rather than a direct one-pot coupling.

Hydrazide_Reactivity Hydrazide (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide Acyl_Azide Acyl Azide Hydrazide->Acyl_Azide + NaNO2, Acid Nitrous_Acid NaNO2, Acid Amide Amide Product Acyl_Azide->Amide + Amine Side_Products Side Products (e.g., Curtius rearrangement) Acyl_Azide->Side_Products Amine Amine (R'-NH2)

Figure 2: Common reaction pathway for hydrazides to amides.

Direct Oxidative Coupling: Recent literature has explored the direct oxidative coupling of hydrazides with amines to form amides, often employing reagents like iodine.[7] This approach, while promising, is mechanistically distinct from the standard activation of a carboxylic acid and may not be compatible with all substrates.

Experimental Comparison: Protocols and Expected Outcomes

While direct comparative data for the two title compounds under identical amide coupling conditions is scarce in the literature, we can present standard, optimized protocols for the carboxylic acid and a theoretical protocol for the hydrazide based on its known chemistry.

Amide Coupling of (R)-1-Boc-piperidine-3-carboxylic acid

This is a well-established transformation with high success rates using various coupling reagents.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)
EDC HOBtDIPEADMF or DCM4 - 2475 - 90
HATU -DIPEADMF2 - 685 - 95

Experimental Protocol: Amide Coupling using HATU [8]

  • Dissolution: Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

HATU_Workflow Start Dissolve Carboxylic Acid in DMF Activation Add HATU and DIPEA Start->Activation Preactivation Stir for 15-30 min Activation->Preactivation Amine_Addition Add Amine Preactivation->Amine_Addition Reaction Stir for 2-6 h Amine_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification

Figure 3: General workflow for HATU-mediated amide coupling.
Amide Coupling of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

As discussed, direct amide formation with an amine using standard coupling reagents is not the primary application of hydrazides. Attempting such a reaction may lead to low yields or a complex mixture of products. The more reliable method involves a two-step process via the acyl azide.

Theoretical Protocol: Two-Step Amide Formation via Acyl Azide [6]

Step 1: Acyl Azide Formation

  • Dissolution: Dissolve (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 equivalent) in a mixture of acetone and water.

  • Acidification: Cool the solution to 0 °C and add aqueous HCl to acidify the mixture.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature at 0 °C.

  • Extraction: After stirring for 30 minutes, extract the acyl azide into a cold organic solvent (e.g., ethyl acetate).

  • Drying: Dry the organic layer over anhydrous Na2SO4. The acyl azide solution should be used immediately in the next step.

Step 2: Amide Formation

  • Amine Addition: To the cold solution of the acyl azide from Step 1, add the desired amine (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.

Head-to-Head Comparison: Choosing the Right Starting Material

Feature(R)-1-Boc-piperidine-3-carboxylic acid(R)-1-Boc-piperidine-3-carboxylic acid hydrazide
Reaction Type One-pot amide couplingTypically a two-step process (acyl azide formation then aminolysis)
Reagents Standard coupling reagents (EDC, HATU, etc.), baseSodium nitrite, acid, amine
Reaction Conditions Generally mild, room temperatureRequires low temperatures for acyl azide formation; potential for hazardous intermediates
Reactivity High reactivity with a broad range of aminesAcyl azide is highly reactive but can undergo side reactions
Side Reactions Racemization (can be minimized with additives), side-chain reactions of amino acids[4]Curtius rearrangement of the acyl azide, formation of isocyanates
Ease of Use Straightforward, well-established protocolsRequires careful temperature control and handling of potentially explosive acyl azides
Yields Generally highCan be high, but may be lowered by side reactions

Expert Insights and Recommendations

As a Senior Application Scientist, my recommendation for the straightforward synthesis of amides from the (R)-1-Boc-piperidine-3-yl scaffold is to utilize the carboxylic acid derivative. The one-pot nature of the reaction, the wide availability of efficient coupling reagents, and the extensive body of literature detailing optimized protocols make it the more reliable and efficient choice for most applications. The potential for high yields and the avoidance of hazardous intermediates associated with acyl azides further solidify this recommendation.

The hydrazide derivative is a valuable intermediate for other synthetic transformations, such as the synthesis of heterocycles or for use in bioconjugation strategies involving hydrazone formation. While it can be converted to an amide, this is a multi-step process that introduces additional complexity and potential for side reactions.

Conclusion

The choice between (R)-1-Boc-piperidine-3-carboxylic acid and its hydrazide for amide bond formation is a critical decision in a synthetic workflow. The carboxylic acid offers a direct, reliable, and high-yielding path to the desired amide using a plethora of well-established coupling reagents. The hydrazide, while a versatile synthetic intermediate, is less suited for direct one-pot amide coupling and is more advantageously employed in multi-step sequences or for other functional group transformations. A thorough understanding of the reactivity of each starting material, as outlined in this guide, is paramount for the successful execution of your synthetic goals.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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  • Lecinska, P., & Rowley, J. H. (2011). Piperidine-containing drugs. In Topics in Heterocyclic Chemistry (Vol. 24, pp. 1-36). Springer.
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Alternative reagents to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrazoles and the Role of Hydrazide Reagents

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals.[1] The introduction of chirality to the pyrazole core can significantly enhance biological activity and specificity. A key strategy for achieving this is through the use of chiral hydrazide reagents in condensation reactions with 1,3-dicarbonyl compounds, a modification of the classical Knorr pyrazole synthesis.[2][3] (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is one such chiral building block, offering the potential to introduce a stereocenter within a piperidine moiety appended to the pyrazole ring. This guide provides a comprehensive comparison of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with alternative chiral hydrazide reagents for the asymmetric synthesis of pyrazoles, supported by experimental data and detailed protocols.

Core Synthesis Strategy: Knorr Pyrazole Synthesis and its Asymmetric Adaptation

The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely employed method for constructing the pyrazole ring.[2][3] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chiral_Hydrazide Chiral Hydrazide (e.g., (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide) Hydrazone Chiral Hydrazone Intermediate Chiral_Hydrazide->Hydrazone + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Chiral_Pyrazole Chiral Pyrazole Cyclized_Intermediate->Chiral_Pyrazole - H2O (Dehydration) Hydrazide_Synthesis Carboxylic_Acid (R)-1-Boc-piperidine- 3-carboxylic acid Ester Methyl Ester Intermediate Carboxylic_Acid->Ester 1. SOCl2, MeOH or 2. H+, MeOH Hydrazide (R)-1-Boc-piperidine- 3-carboxylic acid hydrazide Ester->Hydrazide Hydrazine hydrate (NH2NH2·H2O) Ethanol, reflux

Caption: Synthetic pathway for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Step 1: Esterification of (R)-1-Boc-piperidine-3-carboxylic acid

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (MeOH, 0.2 M), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

  • Dissolve the methyl ester (1.0 eq) in ethanol (0.2 M).

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. [4][5]

Protocol 2: Synthesis of a Chiral Pyrazole using (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

This protocol outlines the Knorr condensation of the chiral hydrazide with a 1,3-dicarbonyl compound.

  • To a solution of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.1 eq).

  • If necessary, add a catalytic amount of acid (e.g., acetic acid, hydrochloric acid).

  • Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired chiral pyrazole. [2][3]

Alternative Synthetic Strategies for Chiral Pyrazoles

While the use of chiral hydrazides is a direct approach, several other strategies exist for the asymmetric synthesis of pyrazoles.

  • Chiral Auxiliaries: A chiral auxiliary can be attached to an achiral hydrazine or the 1,3-dicarbonyl compound to direct the stereochemical outcome of the cyclization. The auxiliary is then cleaved after the pyrazole ring formation. [6][7]* Chiral Catalysts: A chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, can be used to catalyze the enantioselective condensation of an achiral hydrazine with a prochiral 1,3-dicarbonyl compound. [8][9]* 1,3-Dipolar Cycloadditions: Asymmetric [3+2] cycloaddition reactions between a diazo compound and an alkyne or alkene, catalyzed by a chiral metal complex or an organocatalyst, can provide highly enantioenriched pyrazolines and pyrazoles. [10][11]

Alternative_Strategies cluster_main Asymmetric Pyrazole Synthesis Chiral_Hydrazide Chiral Hydrazide (Direct Approach) Chiral_Pyrazole Chiral Pyrazole Chiral_Hydrazide->Chiral_Pyrazole Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Pyrazole Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Chiral_Pyrazole Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Dipolar_Cycloaddition->Chiral_Pyrazole

Caption: Overview of major strategies for asymmetric pyrazole synthesis.

Conclusion and Future Perspectives

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide represents a valuable building block for the synthesis of chiral pyrazoles incorporating a piperidine moiety. Its performance, in terms of yield and stereoselectivity, is highly dependent on the reaction partner and conditions. While direct comparisons with a broad range of other chiral hydrazides are limited in the literature, this guide provides a framework for selecting an appropriate reagent based on the desired structural features of the target pyrazole.

The exploration of alternative chiral hydrazides, particularly those derived from readily available and inexpensive chiral pool sources like amino acids, remains a promising area of research. [12]Furthermore, the development of novel catalytic asymmetric methods for pyrazole synthesis continues to offer more efficient and versatile routes to these important chiral heterocycles. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol.

References

  • Csmondor, F. K., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(13), 2485. [Link]

  • Halloran, M. W., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 27(9), 1736–1741. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-Containing Scaffolds in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(22), 2549-2574. [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Enantioselective Synthesis of C–C and C–N Axially Chiral Pyrazole-Based Heterobiaryls. Journal of the American Chemical Society, 143(43), 18266–18274. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 413-423. [Link]

  • Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(24), 7644. [Link]

  • Summit - Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]

  • Rios, R., et al. (2021). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. Organic Letters, 23(22), 8853–8857. [Link]

  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3508. [Link]

  • Jeon, D. J., & Park, C. M. (2012). Asymmetric synthesis of pyrazole derivative using tert-butansulfoneamide as a chiral auxiliary. Tetrahedron Letters, 53(28), 3594-3597. [Link]

  • Johnston, C. P., et al. (2016). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Chemical Science, 7(5), 3245–3250. [Link]

  • Park, C. M., & Jeon, D. J. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Bioorganic & Medicinal Chemistry Letters, 22(11), 3698-3701. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Kobayashi, S., et al. (2003). Asymmetric intramolecular [3 + 2] cycloaddition reactions of acylhydrazones/olefins using a chiral zirconium catalyst. Journal of the American Chemical Society, 125(23), 6940–6941. [Link]

  • Al-Zoubi, R. M., et al. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Preprints.org. [Link]

  • Ibrahim, M. K. A., et al. (1994). ChemInform Abstract: Utility of Hydrazonoyl Chlorides: Synthesis of New Pyrazoles, e.g.(III) , (V), Pyrazolo(3,4‐d)pyridazines, e.g. (VI), Pyrazolo(4,5‐b)pyridines, and Pyrazolo(4,5‐d)pyrimidine Derivatives. ChemInform, 25(38). [Link]

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A Senior Application Scientist's Guide to Enantiomeric Purity Determination of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral building block increasingly vital in the synthesis of novel therapeutics. Its stereochemical integrity is paramount, as the desired pharmacological activity often resides in one enantiomer, while the other may be inactive or, in worst-case scenarios, contribute to off-target effects and toxicity. Consequently, robust and reliable analytical methods for determining its enantiomeric purity are not just a matter of quality control, but a fundamental necessity in the drug development pipeline.

This guide provides an in-depth comparison of analytical strategies for quantifying the enantiomeric excess (e.e.) of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. We will explore the causality behind methodological choices, present detailed experimental starting points, and compare the performance of leading techniques, grounded in established scientific principles and regulatory expectations.

Pillar 1: Strategic Method Selection

The analytical approach to chiral purity can be broadly categorized into two pathways: direct and indirect separation. The choice between them is a critical decision dictated by available instrumentation, sample complexity, and the required sensitivity and throughput.

  • Direct Methods: These techniques utilize a chiral environment, most commonly a Chiral Stationary Phase (CSP) in chromatography, to directly resolve the enantiomers. This is often the preferred route due to its straightforwardness and reduced risk of analytical artifacts.

  • Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral column.

The logical workflow for selecting an appropriate method is outlined below.

G cluster_0 start Start: Racemic or Enantioenriched Sample of (R)-1-Boc-piperidine-3- carboxylic acid hydrazide decision Method Selection Criteria: - Resolution (Rs > 1.5) - Analysis Time - Solvent Consumption - Sensitivity start->decision direct_method Direct Method Screening (HPLC / SFC with CSPs) optimization Method Optimization (Mobile Phase, Flow, Temp.) direct_method->optimization indirect_method Indirect Method (Derivatization + Achiral HPLC) indirect_method->optimization validation Method Validation (ICH Q2(R2)) Specificity, LOD/LOQ, Linearity, Accuracy, Precision optimization->validation end Final Analytical Method validation->end decision->direct_method Preferred Route decision->indirect_method Alternative Route

Caption: Workflow for Chiral Purity Method Development.

Pillar 2: Direct Separation – The Chromatographic Workhorses

Direct chiral chromatography is the gold standard for enantiomeric purity analysis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques, each offering distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique. The key to success lies in the selection of the Chiral Stationary Phase (CSP). For a molecule like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, which possesses hydrogen bond donors and acceptors, as well as a bulky Boc-group that can participate in steric interactions, polysaccharide-based CSPs are an excellent starting point. These columns, such as those derived from cellulose or amylose, offer a wide range of chiral recognition mechanisms.

Experimental Protocol: Chiral HPLC Screening

  • Objective: To identify a suitable CSP and mobile phase for the enantioseparation of (R)- and (S)-1-Boc-piperidine-3-carboxylic acid hydrazide.

  • Instrumentation: Standard HPLC system with UV detection.

  • Columns to Screen:

    • Daicel CHIRALPAK® IA/IB/IC (amylose-based)

    • Daicel CHIRALCEL® OD/OJ (cellulose-based)

  • Sample Preparation:

    • Prepare a stock solution of the racemic compound at 1.0 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Screening Conditions:

    • Mobile Phases:

      • A: Hexane/Isopropanol (90:10, v/v)

      • B: Acetonitrile/Methanol (50:50, v/v)

      • Rationale: Screening in both normal-phase (A) and polar-organic modes (B) covers a broad range of interaction mechanisms.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm (based on the amide and carbamate chromophores).

  • Data Analysis & Next Steps:

    • Evaluate chromatograms for any separation (Rs > 0.8).

    • If separation is observed, proceed to optimization by systematically varying the ratio of the mobile phase components and adding additives (e.g., 0.1% diethylamine for basic analytes) to improve peak shape and resolution.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly in the pharmaceutical industry. It uses supercritical CO2 as the primary mobile phase, which, due to its low viscosity and high diffusivity, allows for significantly faster separations—often 3 to 5 times faster than HPLC. This high-throughput capability makes SFC ideal for screening libraries of compounds or for rapid in-process controls.

Experimental Protocol: Chiral SFC Screening

  • Objective: To achieve a rapid and efficient enantioseparation using SFC.

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detection.

  • Columns to Screen: Same as HPLC (polysaccharide-based columns are highly effective in SFC).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in Methanol.

  • Screening Conditions:

    • Mobile Phase: Supercritical CO2 with a Methanol co-solvent gradient.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 35 °C

    • Detection: UV at 210 nm.

  • Causality Behind Choices:

    • Methanol Co-solvent: Methanol is a polar modifier that is highly miscible with CO2 and effectively modulates analyte retention on polysaccharide CSPs.

    • Gradient Elution: A gradient is used for initial screening to ensure elution of the compound in a reasonable time and to get a preliminary indication of the required co-solvent percentage for isocratic separation.

Performance Comparison: HPLC vs. SFC

ParameterChiral HPLCChiral SFCRationale & Justification
Analysis Time Slower (typically 5-20 min)Faster (typically 1-5 min)The low viscosity of supercritical CO2 allows for higher flow rates without excessive pressure, drastically reducing run times.
Resolution HighVery HighHigh diffusivity in SFC often leads to sharper peaks and improved efficiency, enhancing resolution.
Solvent Consumption High (Organic Solvents)Low (Primarily CO2)SFC is considered a "green" technology as it replaces the bulk of organic mobile phase with environmentally benign CO2.
Method Development More time-consumingFaster screening cyclesRapid run times in SFC allow for faster screening of columns and co-solvents, accelerating method development.
Cost per Sample HigherLowerReduced solvent purchase and disposal costs, coupled with higher throughput, lower the operational cost per sample.
Compatibility BroadBest for less polar compoundsWhile versatile, SFC can sometimes be challenging for highly polar or poorly soluble compounds without specific additives.

Pillar 3: Indirect Separation via Derivatization

When a suitable chiral column is not available or when direct methods fail to provide adequate resolution, an indirect approach can be employed. This involves reacting the hydrazide functionality of the analyte with a chiral derivatizing agent (CDA) to form stable diastereomers.

Principle of Indirect Chiral Separation

G cluster_0 racemate Enantiomeric Mixture (R-Hydrazide & S-Hydrazide) reaction Derivatization Reaction racemate->reaction cda Single Enantiomer of Chiral Derivatizing Agent (CDA) (e.g., (R)-Mosher's Acid Chloride) cda->reaction diastereomers Diastereomeric Mixture (R-Hydrazide-CDA & S-Hydrazide-CDA*) reaction->diastereomers separation Separation on Standard Achiral Column (e.g., C18) diastereomers->separation

Caption: Conversion of enantiomers to diastereomers.

A suitable CDA for the hydrazide group could be a chiral isocyanate or a chiral acid chloride, such as Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).

Experimental Protocol: Derivatization with a Chiral Isocyanate

  • Objective: To form diastereomeric ureas for separation on an achiral RP-HPLC column.

  • Reagents:

    • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide sample.

    • (R)-(+)-1-Phenylethyl isocyanate (chiral derivatizing agent).

    • Anhydrous Acetonitrile (reaction solvent).

  • Procedure:

    • Dissolve ~5 mg of the hydrazide sample in 1 mL of anhydrous acetonitrile.

    • Add 1.1 equivalents of (R)-(+)-1-phenylethyl isocyanate.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction with a small amount of methanol.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 210 nm and 254 nm (for the aromatic ring from the CDA).

  • Trustworthiness Check: The critical assumption is that the derivatization reaction proceeds to completion with no kinetic resolution (i.e., one enantiomer does not react faster than the other). This must be verified by confirming complete consumption of the starting material and ensuring the enantiomeric ratio is independent of reaction time and CDA stoichiometry.

Pillar 4: Method Validation for Scientific Integrity

Once an optimal separation method is developed, it must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Key Validation Parameters for a Chiral Purity Method:

ParameterPurpose & ObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and potential impurities.Baseline resolution (Rs ≥ 1.5) between enantiomer peaks and from all other known impurities.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) ≤ 10%.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response.Correlation coefficient (r²) ≥ 0.99 for a series of concentrations spanning the expected range (e.g., LOQ to 2.0% of the nominal concentration).
Accuracy To determine the closeness of the measured value to the true value.% Recovery between 90.0% and 110.0% for spiked samples at different levels (e.g., 0.5%, 1.0%, 1.5%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) %RSD ≤ 5.0% at the 1.0% level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C temperature).System suitability parameters (Resolution, Tailing Factor) remain within acceptable limits.

This table is a general guide; specific criteria should be defined in a validation protocol.

Conclusion

Determining the enantiomeric purity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a critical task that demands a systematic and scientifically sound approach. While direct chromatographic methods, particularly SFC, offer the most efficient and reliable path, indirect methods via derivatization provide a viable alternative. The choice of method should be guided by a thorough evaluation of speed, resolution, and resource availability. Regardless of the chosen path, a comprehensive validation according to ICH guidelines is non-negotiable to ensure data integrity and support the rigorous demands of pharmaceutical development.

References

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

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  • Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 143(49), 20637–20651. Available from: [Link]

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  • Wenzel, T. J. (2017). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available from: [Link]

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  • Higashi, T., & Ogawa, S. (2017). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

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  • Kuroda, R., & Akasaka, T. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(1), 59-65. Available from: [Link]

  • Schugar, H., et al. (2022).

A Comparative Guide to the FT-IR Spectral Analysis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in Drug Discovery

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine scaffold is a common motif in a wide array of approved drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions.[1] The hydrazide functional group is a versatile handle for the construction of more complex molecular architectures, often utilized in the synthesis of various heterocyclic systems and as a linker in bioconjugation.

Given its crucial role as a synthetic intermediate, the unambiguous confirmation of the structure and purity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By identifying the characteristic vibrational frequencies of its constituent functional groups, one can confirm the successful conversion from its carboxylic acid precursor and ensure the integrity of the molecule for downstream applications.

Deciphering the Vibrational Landscape: Predicted FT-IR Spectrum of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

The structure of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum.

Diagram of the molecular structure of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide:

Caption: Molecular structure of the target compound.

A summary of the expected FT-IR absorption bands is presented below:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350-3250N-H (Hydrazide)Stretching (asym & sym)Medium
2980-2850C-H (Aliphatic)StretchingMedium to Strong
~1700C=O (Boc-carbamate)StretchingStrong
~1650C=O (Amide I band of hydrazide)StretchingStrong
~1530N-H (Amide II band of hydrazide)BendingMedium
1480-1440C-H (Aliphatic)BendingMedium
1250-1200C-O (Boc-carbamate)StretchingStrong
1170-1140C-N (Piperidine ring)StretchingMedium

Comparative Analysis: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide vs. (R)-1-Boc-piperidine-3-carboxylic acid

A crucial aspect of process monitoring and quality control is the ability to distinguish the final product from its starting materials. In this case, the conversion of the carboxylic acid to the hydrazide introduces significant and readily identifiable changes in the FT-IR spectrum.

Predicted FT-IR Spectrum of (R)-1-Boc-piperidine-3-carboxylic acid

The precursor, (R)-1-Boc-piperidine-3-carboxylic acid, possesses a carboxylic acid functional group which dominates its FT-IR spectrum. The most prominent feature is the extremely broad O-H stretching vibration, a hallmark of hydrogen-bonded carboxylic acid dimers, which typically spans from 3300 to 2500 cm⁻¹.[2][3][4] The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1710 cm⁻¹.[3]

Diagram of the molecular structure of (R)-1-Boc-piperidine-3-carboxylic acid:

Caption: Molecular structure of the precursor.

Key Spectral Differences for Monitoring Reaction Progression

The conversion of the carboxylic acid to the hydrazide can be effectively monitored by observing the following changes in the FT-IR spectrum:

Spectral Region (cm⁻¹)(R)-1-Boc-piperidine-3-carboxylic acid(R)-1-Boc-piperidine-3-carboxylic acid hydrazideSignificance for Reaction Monitoring
3300-2500Very broad O-H stretchDisappearance of the broad O-H stretch; appearance of medium N-H stretching bands (3350-3250 cm⁻¹)Primary indicator of reaction completion. The disappearance of the broad carboxylic acid O-H band is a clear sign of conversion.
~1710Strong C=O stretch (carboxylic acid)Shift of the C=O stretch to ~1650 cm⁻¹ (amide I band) and presence of the Boc C=O at ~1700 cm⁻¹Confirms the formation of the amide-like hydrazide. The carbonyl absorption may appear as a doublet or a broadened peak due to the two C=O groups.
~1530AbsentAppearance of a medium N-H bending band (amide II)Provides further evidence for the formation of the hydrazide moiety.
1320-1210Strong C-O stretchC-O stretching from the Boc group remains.This peak is expected in both compounds.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum for routine analysis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with isopropanol or acetone, followed by a dry cloth.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Place a small amount of the solid (R)-1-Boc-piperidine-3-carboxylic acid hydrazide powder onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the spectrum by performing a baseline correction if necessary.

Workflow for FT-IR Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Spectrum (4000-400 cm⁻¹) pressure->acquire Transfer to Spectrometer coadd Co-add Scans acquire->coadd baseline Baseline Correction coadd->baseline analyze Analyze Spectrum baseline->analyze

Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the routine analysis and quality control of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in a drug discovery and development setting. By understanding the characteristic vibrational frequencies of the N-Boc protecting group and the hydrazide moiety, and by comparing the spectrum to that of its carboxylic acid precursor, researchers can rapidly confirm the identity and purity of this valuable synthetic intermediate. The key diagnostic markers for successful conversion are the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic N-H stretching and bending vibrations of the hydrazide group. This guide provides a foundational framework for the interpretation of the FT-IR spectrum of this important molecule, enabling scientists to proceed with confidence in their synthetic endeavors.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. [Link]

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A Senior Application Scientist's Guide to Protecting Groups for Piperidine-3-Carboxylic Acid Hydrazide: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine-3-Carboxylic Acid Hydrazide in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for molecular design[1]. Specifically, piperidine-3-carboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a hydrazide moiety at the 3-position opens up a plethora of synthetic possibilities, allowing for the construction of diverse chemical libraries for screening and the development of novel therapeutic agents, including potential treatments for Alzheimer's disease[2].

The synthesis of piperidine-3-carboxylic acid hydrazide, however, is not without its challenges. The presence of the secondary amine in the piperidine ring necessitates the use of a protecting group to prevent unwanted side reactions during subsequent synthetic transformations. The choice of this protecting group is a critical decision that can significantly impact the overall efficiency, yield, and purity of the final product.

This guide provides an in-depth comparative analysis of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of piperidine-3-carboxylic acid hydrazide. We will delve into the experimental nuances of protection, hydrazide formation, and deprotection for each group, supported by experimental data and protocols. Our aim is to equip you with the knowledge to make an informed decision on the most suitable protecting group strategy for your specific research needs.

The Synthetic Pathway: A General Overview

The synthesis of piperidine-3-carboxylic acid hydrazide from its corresponding acid or ester typically follows a three-step sequence:

  • N-Protection: The secondary amine of the piperidine ring is protected with a suitable group (Boc, Cbz, or Fmoc).

  • Hydrazide Formation: The carboxylic acid or its ester derivative is reacted with hydrazine hydrate to form the desired carbohydrazide.

  • N-Deprotection: The protecting group is removed to yield the final piperidine-3-carboxylic acid hydrazide.

The orthogonality of these protecting groups—their selective removal under different conditions—is a key consideration in multi-step syntheses[3].

G cluster_0 General Synthetic Workflow Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid N-Protected Piperidine-3-carboxylic acid N-Protected Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid->N-Protected Piperidine-3-carboxylic acid 1. Protection (Boc, Cbz, Fmoc) N-Protected Piperidine-3-carboxylic acid hydrazide N-Protected Piperidine-3-carboxylic acid hydrazide N-Protected Piperidine-3-carboxylic acid->N-Protected Piperidine-3-carboxylic acid hydrazide 2. Hydrazide Formation Piperidine-3-carboxylic acid hydrazide Piperidine-3-carboxylic acid hydrazide N-Protected Piperidine-3-carboxylic acid hydrazide->Piperidine-3-carboxylic acid hydrazide 3. Deprotection

Figure 1: General workflow for the synthesis of piperidine-3-carboxylic acid hydrazide.

Comparative Analysis of Protecting Groups

In this section, we will dissect the application of Boc, Cbz, and Fmoc protecting groups at each stage of the synthesis.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of reaction conditions, except for strong acids[3].

The introduction of the Boc group onto piperidine-3-carboxylic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

G cluster_0 Boc Protection Start Piperidine-3-carboxylic acid Reagents + (Boc)₂O, Base (e.g., NaOH, Et₃N) + Solvent (e.g., Dioxane/H₂O, DCM) Start->Reagents Product N-Boc-piperidine-3-carboxylic acid Reagents->Product

Figure 2: Boc protection of piperidine-3-carboxylic acid.

Experimental Protocol: Boc Protection

  • Dissolve piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide (1.1 eq), and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3 and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine-3-carboxylic acid.

ParameterTypical ValueReference
Yield >95%General Knowledge
Reaction Time 12-24 hoursGeneral Knowledge
Purity HighGeneral Knowledge

The N-Boc protected carboxylic acid is typically converted to its methyl or ethyl ester, which then readily reacts with hydrazine hydrate to form the hydrazide.

Experimental Protocol: Hydrazide Formation

  • Dissolve N-Boc-piperidine-3-carboxylic acid ethyl ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization.

ParameterTypical ValueReference
Yield 70-85%[4]
Reaction Time 4-8 hours[4]
Purity Good to Excellent[4]

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

G cluster_0 Boc Deprotection Start N-Boc-piperidine-3-carboxylic acid hydrazide Reagents + TFA + Solvent (e.g., DCM) Start->Reagents Product Piperidine-3-carboxylic acid hydrazide (as TFA salt) Reagents->Product G cluster_0 Cbz Protection Start Piperidine-3-carboxylic acid Reagents + Cbz-Cl, Base (e.g., Na₂CO₃, NaOH) + Solvent (e.g., Dioxane/H₂O) Start->Reagents Product N-Cbz-piperidine-3-carboxylic acid Reagents->Product

Figure 4: Cbz protection of piperidine-3-carboxylic acid.

Experimental Protocol: Cbz Protection

  • Dissolve piperidine-3-carboxylic acid (1.0 eq) in an aqueous solution of a base like sodium carbonate or sodium hydroxide.

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-Cbz-piperidine-3-carboxylic acid.

ParameterTypical ValueReference
Yield >90%General Knowledge
Reaction Time 2-4 hoursGeneral Knowledge
Purity HighGeneral Knowledge

Similar to the Boc-protected intermediate, the N-Cbz protected ester is reacted with hydrazine hydrate.

Experimental Protocol: Hydrazide Formation

The protocol is analogous to the one described for the N-Boc protected ester, typically affording good yields.

The most common method for Cbz deprotection is catalytic hydrogenation, which is a mild and efficient procedure.

G cluster_0 Cbz Deprotection Start N-Cbz-piperidine-3-carboxylic acid hydrazide Reagents + H₂, Catalyst (e.g., Pd/C) + Solvent (e.g., MeOH, EtOH) Start->Reagents Product Piperidine-3-carboxylic acid hydrazide Reagents->Product G cluster_0 Fmoc Protection Start Piperidine-3-carboxylic acid Reagents + Fmoc-Cl or Fmoc-OSu, Base (e.g., Na₂CO₃) + Solvent (e.g., Dioxane/H₂O) Start->Reagents Product N-Fmoc-piperidine-3-carboxylic acid Reagents->Product G cluster_0 Fmoc Deprotection Start N-Fmoc-piperidine-3-carboxylic acid hydrazide Reagents + 20% Piperidine in DMF Start->Reagents Product Piperidine-3-carboxylic acid hydrazide Reagents->Product

Figure 7: Piperidine-mediated deprotection of the Fmoc group.

Experimental Protocol: Fmoc Deprotection

  • Dissolve N-Fmoc-piperidine-3-carboxylic acid hydrazide (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature. The reaction is usually very rapid, often completing within 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and piperidine under high vacuum.

  • The crude product can be purified by column chromatography or recrystallization.

Causality and Considerations:

  • Why Piperidine? Piperidine is a secondary amine that acts as a base to abstract the acidic proton at the C9 position of the fluorenyl group, initiating the β-elimination. It also acts as a scavenger for the liberated dibenzofulvene, preventing its reaction with the deprotected amine. *[4][5] Hydrazide Stability: The basic conditions of Fmoc deprotection are generally well-tolerated by the hydrazide moiety. However, prolonged exposure or the use of stronger bases could potentially lead to side reactions.

  • Aspartimide Formation: In peptide synthesis, a common side reaction during Fmoc deprotection is the formation of a cyclic aspartimide intermediate from aspartic acid residues. While not directly applicable to piperidine-3-carboxylic acid hydrazide, it highlights the potential for base-mediated side reactions.

Summary and Recommendations

The choice of protecting group for piperidine-3-carboxylic acid hydrazide synthesis is a strategic decision that depends on the overall synthetic plan and the presence of other functional groups in the molecule.

Protecting GroupProtection ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc (Boc)₂O, baseStrong acid (e.g., TFA)Stable to a wide range of conditions; easy to introduce.Harsh acidic deprotection; potential for tert-butylation side reactions.
Cbz Cbz-Cl, baseCatalytic hydrogenation (H₂/Pd/C)Orthogonal to acid- and base-labile groups; mild deprotection.Incompatible with reducible functional groups; catalyst poisoning.
Fmoc Fmoc-Cl/OSu, baseBase (e.g., 20% piperidine in DMF)Orthogonal to acid-labile groups; mild deprotection.Labile to basic conditions, which may limit subsequent reaction choices.

Recommendations:

  • For syntheses requiring orthogonality with acid-labile groups: The Fmoc group is the ideal choice. Its mild, basic deprotection conditions will not affect acid-sensitive functionalities.

  • For syntheses requiring orthogonality with base-labile groups or involving reducible functionalities: The Boc group is a robust option. Its stability to catalytic hydrogenation and basic conditions makes it highly versatile.

  • For a balance of stability and mild, neutral deprotection: The Cbz group is an excellent choice, provided the molecule does not contain other groups susceptible to reduction. Its orthogonality to both Boc and Fmoc makes it valuable in complex synthetic routes.

Ultimately, the optimal protecting group strategy will be dictated by the specific demands of your synthetic target. By understanding the nuances of each protecting group, as detailed in this guide, you can design a more efficient and successful synthesis of your desired piperidine-3-carboxylic acid hydrazide derivatives.

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. (2008-08-07). Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. IISER Pune. (2019-03-15). Available at: [Link]

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3. PubChem. Available at: [Link]

  • Synthesis of N-Substituted Piperidine-3-carbohydrazide-hydrazones against Alzheimer's Disease: Synthesis and Evaluation of Cholinesterase, Beta-Amyloid Inhibitory Activity, and Antioxidant Capacity. PubMed. Available at: [Link]

  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC - NIH. (2019-07-17). Available at: [Link]

  • Chemoselective Acylation of Fully Deprotected Hydrazino Acetyl Peptides. Application to the Synthesis of Lipopetides. PubMed. Available at: [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. (2018-08-06). Available at: [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. (2005-08-06). Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC - NIH. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Green Chemistry. Available at: [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Novel green and more efficient reaction for the synthesis of aromatic hydrazides. Colibri. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of (R)-1-Boc-piperidine-3-carboxylic acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography and other key analytical techniques for the structural characterization of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and its derivatives. These chiral piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive compounds.[1][2] This document offers field-proven insights into the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.

The tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis of piperidine derivatives to enhance stability and facilitate selective reactions.[3][4] The inherent chirality of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide necessitates analytical methods capable of unambiguously determining its absolute configuration, a critical factor in understanding its pharmacological activity.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[5] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and torsional angles. This technique is indispensable for establishing the absolute stereochemistry of chiral centers.

While a specific crystal structure for (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is not publicly available in the Cambridge Structural Database (CSD) as of January 2026, the following protocol outlines the self-validating system for its determination. The insights gained from the crystal structures of related piperidine derivatives, such as a Boc-protected piperidine-spiro-hydantoin, demonstrate that the piperidine ring typically adopts a chair conformation.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

This workflow represents a standard, rigorous approach to small-molecule crystallography.

dot digraph "X-ray_Crystallography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_crystal" { label="Crystal Growth"; style="rounded"; bgcolor="#E8F0FE"; "Synthesis" [label="Synthesis & Purification"]; "Crystallization" [label="Crystallization Screening"]; "Crystal_Selection" [label="Crystal Selection"]; }

subgraph "cluster_data" { label="Data Collection & Processing"; style="rounded"; bgcolor="#E6F4EA"; "Data_Collection" [label="X-ray Diffraction Data Collection"]; "Data_Reduction" [label="Data Reduction & Integration"]; }

subgraph "cluster_structure" { label="Structure Solution & Refinement"; style="rounded"; bgcolor="#FEF7E0"; "Structure_Solution" [label="Structure Solution (e.g., Direct Methods)"]; "Structure_Refinement" [label="Refinement & Validation"]; "Final_Structure" [label="Final Crystal Structure"]; }

"Synthesis" -> "Crystallization" [label="Pure Compound"]; "Crystallization" -> "Crystal_Selection" [label="Suitable Crystals"]; "Crystal_Selection" -> "Data_Collection" [label="Mounted Crystal"]; "Data_Collection" -> "Data_Reduction" [label="Diffraction Pattern"]; "Data_Reduction" -> "Structure_Solution" [label="Reflection Data"]; "Structure_Solution" -> "Structure_Refinement" [label="Initial Model"]; "Structure_Refinement" -> "Final_Structure" [label="Refined Model"]; } dot Caption: Experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Synthesis and Purification: The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved by reacting the corresponding activated carboxylic acid with hydrazine hydrate.[7] Purity is paramount for successful crystallization and is often assessed by HPLC and NMR spectroscopy.

  • Crystallization: The purified compound is subjected to various crystallization techniques, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A screening of different solvents and solvent systems is crucial to obtain single crystals of sufficient size and quality.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy.

  • Validation and Analysis: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy. The resulting structure provides precise information on the conformation of the piperidine ring, the orientation of the Boc and hydrazide groups, and any intermolecular interactions, such as hydrogen bonding.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer valuable and often complementary information, particularly when suitable crystals cannot be obtained.[8]

dot digraph "Analytical_Techniques_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Central_Topic" [label="(R)-1-Boc-piperidine-3-carboxylic acid hydrazide\nStructural Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"X-ray" [label="X-ray Crystallography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Central_Topic" -> "X-ray" [label="Provides"]; "Central_Topic" -> "NMR" [label="Provides"]; "Central_Topic" -> "MS" [label="Provides"];

"X-ray" -> "X-ray_Info" [label="Yields"]; "NMR" -> "NMR_Info" [label="Yields"]; "MS" -> "MS_Info" [label="Yields"];

"X-ray_Info" [label="Absolute 3D Structure\nSolid-State Conformation\nIntermolecular Interactions", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; "NMR_Info" [label="Connectivity\nSolution-State Conformation\nDynamic Processes", shape=note, fillcolor="#FFF7E0", fontcolor="#202124"]; "MS_Info" [label="Molecular Weight\nElemental Composition\nFragmentation Pattern", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; } dot Caption: Logical relationship of key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[6] For (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, ¹H and ¹³C NMR would confirm the presence of all expected functional groups and the overall carbon-hydrogen framework.

Key Insights from NMR:

  • Conformational Analysis: The coupling constants between protons on the piperidine ring can provide information about their dihedral angles, allowing for the determination of the ring's preferred conformation in solution (likely a chair).

  • Dynamic Processes: Temperature-dependent NMR studies can reveal information about dynamic processes such as ring inversion or restricted rotation around the carbamate C-N bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide with high accuracy.

Key Insights from MS:

  • Molecular Weight Confirmation: ESI-MS would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 244.1656, corresponding to the molecular formula C₁₁H₂₂N₃O₃⁺.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide structural information by analyzing the fragmentation pattern of the parent ion. A characteristic loss of the Boc group (100 Da) is a common fragmentation pathway for N-Boc protected compounds.[10]

Performance Comparison

The choice of analytical technique depends on the specific information required and the nature of the sample. The following table provides an objective comparison of X-ray crystallography, NMR, and MS for the characterization of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Absolute 3D structure in the solid stateConnectivity and solution-state conformationMolecular weight and elemental composition
Sample Requirements Single crystal of sufficient size and qualitySoluble sample (mg quantities)Small sample amount (µg to ng)
Strengths Unambiguous determination of stereochemistry; precise bond lengths and anglesProvides information on dynamic processes in solution; non-destructiveHigh sensitivity; provides molecular formula
Limitations Requires crystalline material; structure may differ from solution conformationDoes not directly provide absolute configuration; can be complex to interpretProvides limited information on 3D structure and stereochemistry
Data Interpretation Requires specialized software and expertiseRequires expertise in spectral interpretationRelatively straightforward for molecular weight determination

Conclusion

For the definitive structural elucidation of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous determination of the absolute configuration and a detailed picture of the molecule's solid-state conformation. However, NMR spectroscopy and mass spectrometry are essential complementary techniques that provide crucial information about the molecule's connectivity, solution-state behavior, and molecular formula. A comprehensive structural characterization of these important pharmaceutical building blocks relies on the intelligent application of all three techniques, providing a self-validating system for drug discovery and development.

References

  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Retrieved January 23, 2026, from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1373.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 23, 2026, from [Link]

  • Lee, H., et al. (2014). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Bulletin of the Korean Chemical Society, 35(5), 1431-1436.
  • PubChemLite. (n.d.). Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (C11H21N3O3). Retrieved January 23, 2026, from [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
  • Jones, C. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(1), R10-R12.
  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Herforth, C., et al. (2025).
  • Unige.ch. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved January 23, 2026, from [Link]

  • Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1373.
  • Google Patents. (2019). A kind of preparation method of (S)-nipecotic acid.
  • Kumar, S., & Singh, P. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 735-740.
  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 23, 2026, from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 23, 2026, from [Link]

  • Roth, G. J., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 144(1), 355-368.
  • Chem-Impex. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved January 23, 2026, from [Link]

  • ChemSrc. (2025, August 27). R-(N-Boc)-piperidine-3-carboxylhydrazide. Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a specialized building block often used in the synthesis of novel pharmaceutical compounds.

The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring that you can manage your research waste with confidence and integrity. The causality behind each step is explained to build a deeper understanding of safe laboratory practices.

Part 1: Core Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the hydrazide is not always available, we can infer its hazard profile from its constituent parts: the Boc-piperidine carboxylic acid core and the reactive hydrazide functional group.

(R)-1-Boc-piperidine-3-carboxylic acid , the precursor, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The addition of the hydrazide moiety (-CONHNH₂) introduces further concerns. Hydrazine and its organic derivatives are classified as a hazardous waste constituent by the U.S. Environmental Protection Agency (EPA) due to their potential toxicity and reactivity[2]. Therefore, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide must be managed as hazardous waste .

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity[3]. Due to the hydrazide group, this compound should be treated as potentially reactive and toxic.

Key Data Summary

PropertyValue / InformationSource
IUPAC Name tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylatePubChem[4]
Molecular Formula C₁₁H₂₁N₃O₃PubChem[4]
Molecular Weight 243.30 g/mol PubChem[4]
Known Hazards (Precursor) Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)Fisher Scientific SDS[1]
Inferred Hazards (Hydrazide) Potential toxicity, reactivity. Handle as a hazardous waste constituent.EPA[2]
Regulatory Framework EPA, OSHA, State, and Local Waste RegulationsEPA[5], OSHA[6]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide waste from the point of generation to its final removal from your laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols[1][7].

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Solid Waste: Collect un-transferable residual solids, contaminated weigh boats, or filter papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's EHS office.

  • Incompatibilities: This compound must be kept separate from strong oxidizing agents and acids, as hydrazides can react exothermically or release toxic gases[7][8].

Step 3: Container Selection and Management

The integrity of your waste container is paramount to preventing leaks and spills.

  • Compatibility: Use containers made of materials that do not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable[3][9].

  • Condition: Containers must be in good condition, free from leaks or damage, and have a secure, screw-top lid[10][11].

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion[10].

  • Keep Closed: Waste containers must remain sealed at all times, except when actively adding waste[3][11]. This is a common and critical compliance point.

Step 4: Accurate Waste Labeling

Labeling is a crucial safety and regulatory requirement. Your institution's EHS department will provide specific hazardous waste tags.

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name: "(R)-1-Boc-piperidine-3-carboxylic acid hydrazide." Do not use abbreviations. List all other components and their approximate percentages.

  • Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Toxic").

  • Contact Information: Include the Principal Investigator’s name and the laboratory location.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated area within the laboratory where it is generated.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[12].

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to control any potential leaks[13].

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste. For acutely toxic (P-listed) wastes, the limit is one quart[3]. While this compound is not explicitly P-listed, respecting quantity limits is a key part of safe management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide waste.

G cluster_0 On-Site Laboratory Protocol cluster_1 Institutional Disposal Protocol A Waste Generation ((R)-1-Boc-piperidine-3-carboxylic acid hydrazide) B Step 1: Characterize as Hazardous Waste A->B C Step 2: Select Compatible Waste Container B->C D Step 3: Affix & Complete Hazardous Waste Label C->D E Step 4: Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Accumulation Time Limit Reached? E->F F->E No G Step 5: Contact EHS Office for Waste Pickup Request F->G Yes H Step 6: EHS Transports to Central Accumulation Area (CAA) G->H I Step 7: Final Disposal by Certified Hazardous Waste Vendor H->I

Caption: Decision workflow for managing hydrazide waste.

Part 3: Final Disposal and Emergency Procedures

Final Disposal Logistics

The ultimate disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel.

  • Request Pickup: Once your waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, check your institutional policy), submit a waste pickup request to your facility's Environmental Health & Safety (EHS) office[3][5].

  • Professional Handling: The EHS department will collect the waste and transport it to a Central Accumulation Area (CAA) before it is manifested for transport by a licensed hazardous waste disposal vendor[12][14].

  • Disposal Method: The most probable disposal method for this type of organic, nitrogen-containing compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[15].

Emergency Procedures: Spills and Exposures

In the event of an accidental release, prompt and correct action is crucial.

  • Spills:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.

    • For minor spills, and only if you are trained to do so, use a chemical spill kit with an absorbent material (like sand or vermiculite) to contain the spill[8].

    • Collect the absorbed material using non-sparking tools and place it in a hazardous waste container.

    • Label the container as "Spill Debris" and list the chemical.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention[1].

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or public safety.

References

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  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

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  • Preparation method of (R)-3-Boc-aminopiperidine.
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Personal protective equipment for handling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in a laboratory setting. The recommendations herein are synthesized from an analysis of the compound's structural motifs—a Boc-protected piperidine ring and a reactive hydrazide functional group—and are grounded in established chemical safety principles.

This document is designed to empower researchers with the knowledge to conduct a thorough risk assessment and implement robust safety protocols, ensuring personal safety and experimental integrity.

Hazard Analysis: Understanding the Risk Profile

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive liquid. While the N-Boc protecting group mitigates some of the reactivity and volatility of the parent amine, the core heterocyclic structure warrants caution.

  • Hydrazide Functional Group (-CONHNH₂): This is the primary source of concern. Hydrazine and its derivatives are well-documented as being toxic, corrosive, and potential carcinogens.[1][2] They can be absorbed through the skin, and inhalation can cause severe irritation to the respiratory tract.[3][4] Skin contact may lead to irritation, sensitization, or chemical burns.[4]

  • Solid Form: As a solid, the primary exposure risks are inhalation of dust particles and contamination of skin and surfaces.[5] Operations like weighing and transferring the solid must be carefully controlled to prevent aerosolization.

Based on analogous compounds, the following hazard classifications should be assumed:

Hazard ClassificationGHS PictogramDescriptionImplication for Handling
Acute Toxicity 💀Harmful if swallowed, in contact with skin, or if inhaled. The hydrazide group is a key contributor to this risk.[6][7]Avoid all direct contact. Use engineering controls to prevent inhalation and dermal exposure.
Skin Corrosion/Irritation Causes skin irritation and potentially serious allergic skin reactions (sensitization).[3][5]Protective gloves and clothing are mandatory. Promptly remove and launder contaminated clothing.[3]
Serious Eye Damage/Irritation corrosiveCauses serious eye damage or irritation.[3][5]Chemical safety goggles are the minimum requirement; a face shield is necessary for splash risks.
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[3][6]All handling of the solid powder must be done in a certified chemical fume hood to prevent inhalation.
Suspected Carcinogen health_hazardHydrazine is listed as a suspected carcinogen by ACGIH and IARC. This property should be cautiously extrapolated to its derivatives.[1]Minimize exposure through all routes. Adherence to the hierarchy of controls is critical.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the prior implementation of more robust engineering and administrative controls.

cluster_0 cluster_1 Implementation Examples E Elimination / Substitution S Engineering Controls E->S Most Effective A Administrative Controls S->A S_ex Chemical Fume Hood Closed System Transfers S->S_ex P Personal Protective Equipment (PPE) A->P Least Effective A_ex Standard Operating Procedure (SOP) Mandatory Training Designated Work Area A->A_ex P_ex Gloves, Goggles, Lab Coat Respirator (if needed) P->P_ex

Caption: Hierarchy of Controls for Chemical Safety.

2.1. Engineering Controls (First Line of Defense)

  • Chemical Fume Hood: All manipulations of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

2.2. Administrative Controls (Safe Work Practices)

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Standard Operating Procedure (SOP): Develop a detailed SOP for all procedures involving this chemical. The SOP should cover every step from material retrieval to waste disposal.

  • Training: All personnel must be trained on the specific hazards of hydrazide compounds and the procedures outlined in the SOP before beginning work.

Personal Protective Equipment (PPE) Protocol

A risk assessment is required for every procedure to select the appropriate level of PPE.[9][10] The following protocols represent the minimum requirements.

cluster_0 PPE Selection Workflow start Start: Assess Task q_solid Handling Solid Powder? start->q_solid ppe_base Minimum PPE: • Nitrile Gloves (Double) • Safety Goggles • Lab Coat q_solid->ppe_base Yes / No q_splash Significant Splash Risk? q_aerosol Aerosol Generation (e.g., sonication, spill)? q_splash->q_aerosol No ppe_face_shield Add Face Shield q_splash->ppe_face_shield Yes ppe_respirator Add Respirator (e.g., N95 + OV Cartridge) q_aerosol->ppe_respirator Yes complete complete q_aerosol->complete No ppe_base->q_splash ppe_face_shield->q_aerosol ppe_respirator->complete Procedure Complete

Caption: Decision workflow for selecting task-specific PPE.

3.1. Core PPE Requirements (For All Operations)

  • Hand Protection:

    • Gloves: Due to the reactivity of the hydrazide group, double-gloving is strongly recommended. Use a lighter color inner glove to easily spot breaches in the outer glove.

    • Material: While nitrile gloves are a common choice for general chemical protection, Butyl rubber is the preferred material for handling hydrazine and its derivatives due to its high resistance.[2][11] If butyl rubber gloves are not available, use heavy-duty nitrile gloves and reduce exposure time.

    • Protocol: Always check gloves for tears or holes before use. Wash hands thoroughly with soap and water after removing gloves.[3]

  • Eye and Face Protection:

    • Safety Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[12] Safety glasses are insufficient.

    • Face Shield: Wear a full-face shield over safety goggles during procedures with a higher risk of splashes, such as transferring solutions or working with reactions under pressure.[2]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. It should be kept fully buttoned.[11]

    • Clothing: Long pants and closed-toe shoes are mandatory laboratory attire and provide a necessary additional layer of protection.[9]

3.2. Respiratory Protection (Task-Specific)

The use of a fume hood should make respiratory protection unnecessary for routine operations. However, it is required under specific circumstances:

  • Emergency Situations: For spill cleanup or a failure of engineering controls (e.g., fume hood malfunction).

  • High-Energy Operations: If procedures like sonication or vigorous mixing could generate aerosols outside of primary containment.

If a respirator is required, a half-mask or full-face respirator with combination organic vapor/particulate (P100 or N95) cartridges should be used in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 29 CFR 1910.134.[10][13]

Operational Plans: Donning, Doffing, and Disposal

4.1. PPE Donning and Doffing Procedure

The order of donning and doffing is critical to prevent contamination.

  • Donning (Putting On):

    • Lab Coat

    • Safety Goggles

    • Face Shield (if required)

    • Inner Gloves

    • Outer Gloves (pull cuffs over the lab coat sleeves)

  • Doffing (Taking Off): This should be performed in a way that the contaminated outer surfaces are not touched.

    • Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out.

    • Lab Coat: Remove by folding it inward on itself, containing any potential contaminants.

    • Face Shield & Goggles

    • Inner Gloves: Remove using the same technique as the outer gloves.

    • Wash Hands Immediately

4.2. Spill and Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]

  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Do not use combustible materials. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without proper training and equipment.[15]

4.3. Waste Disposal

  • Chemical Waste: All waste containing (R)-1-Boc-piperidine-3-carboxylic acid hydrazide must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Hydrazine waste should be segregated from other waste streams.[15]

  • Contaminated PPE: All disposable PPE (gloves, pads) must be disposed of as hazardous waste. Reusable PPE like lab coats must be professionally decontaminated before laundering.

References

  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
  • National Center for Biotechnology Information. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. PubChem. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: (R)-N-BOC-Piperidine-3-carboxylic acid.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • University of California, Riverside Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of California, Berkeley College of Chemistry. (2018, July 16).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010, March 26).
  • OSHA.gov. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr. Retrieved from [Link]

Sources

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